molecular formula C20H36N4O8 B12371554 (R)-tetraMe-Tetraxetan

(R)-tetraMe-Tetraxetan

Katalognummer: B12371554
Molekulargewicht: 460.5 g/mol
InChI-Schlüssel: JNGPYTMGBKNNQV-KLHDSHLOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-tetraMe-Tetraxetan is a chiral derivative of the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), a workhorse molecule in coordination chemistry and biomedical research . Its core value lies in its high-affinity conjugation with metal ions, making it a critical component in the development of targeted diagnostics and therapeutics . This compound is strictly for research applications. A primary use of tetraxetan-based compounds is in the field of radiopharmaceuticals, where they stably chelate radionuclides for both imaging and therapy . For instance, similar structures are used in Lutathera (lutetium Lu 177 dotatate) for neuroendocrine tumors and Pluvicto (lutetium Lu 177 vipivotide tetraxetan) for prostate cancer . The "tetraMe" modifications and chiral (R) configuration in this specific derivative are designed to fine-tune the molecule's properties, potentially enhancing characteristics such as lipophilicity, complexation kinetics, and metabolic stability for advanced research purposes. The mechanism of action for tetraxetan-based agents involves forming highly stable complexes with radiometals like Lutetium-177 (Lu-177) or Gallium-68 (Ga-68) . In a targeted drug conjugate, the tetraxetan moiety holds the radionuclide, while a targeting molecule (such as a peptide or small protein) directs the complex to specific biological targets, such as prostate-specific membrane antigen (PSMA) or somatostatin receptors (SSTR2) on cancer cells . Upon binding, the localized emission of radiation induces DNA damage in target cells, leading to cell death . Disclaimer: this compound is intended for research purposes only. It is not for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) for safe handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C20H36N4O8

Molekulargewicht

460.5 g/mol

IUPAC-Name

(2R)-2-[4,7,10-tris[(1R)-1-carboxyethyl]-1,4,7,10-tetrazacyclododec-1-yl]propanoic acid

InChI

InChI=1S/C20H36N4O8/c1-13(17(25)26)21-5-7-22(14(2)18(27)28)9-11-24(16(4)20(31)32)12-10-23(8-6-21)15(3)19(29)30/h13-16H,5-12H2,1-4H3,(H,25,26)(H,27,28)(H,29,30)(H,31,32)/t13-,14-,15-,16-/m1/s1

InChI-Schlüssel

JNGPYTMGBKNNQV-KLHDSHLOSA-N

Isomerische SMILES

C[C@H](C(=O)O)N1CCN(CCN(CCN(CC1)[C@H](C)C(=O)O)[C@H](C)C(=O)O)[C@H](C)C(=O)O

Kanonische SMILES

CC(C(=O)O)N1CCN(CCN(CCN(CC1)C(C)C(=O)O)C(C)C(=O)O)C(C)C(=O)O

Herkunft des Produkts

United States

Foundational & Exploratory

In-depth Technical Guide: (R)-tetraMe-Tetraxetan

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The chemical designated as "(R)-tetraMe-Tetraxetan" does not correspond to a recognized compound in standard chemical literature or databases. The name "Tetraxetan" is not a standard chemical nomenclature. It is possible that this is a non-standard, trivial, or erroneous name for a different chemical entity. This guide is based on a comprehensive search for this compound and related structural motifs. Due to the lack of specific data for "this compound," this document will address plausible interpretations of the name and provide general information on related chemical structures.

Nomenclature and Structural Interpretation

The name "this compound" suggests a chiral molecule with (R) stereochemistry, containing four methyl ("tetraMe") groups attached to a core structure named "Tetraxetan." As "Tetraxetan" is not a recognized chemical name, we will consider potential interpretations based on common four-membered ring systems.

Plausible interpretations could include tetramethyl derivatives of:

  • Cyclobutane (B1203170): A four-membered carbon ring.

  • Oxetane: A four-membered ring containing one oxygen atom.

  • Azetidine: A four-membered ring containing one nitrogen atom.

For the purpose of this guide, we will hypothesize that "Tetraxetan" may refer to a tetramethyl-substituted cyclobutane derivative, as this is a common and well-studied class of four-membered rings. The "(R)-" designation implies a specific stereoisomer of a chiral tetramethylcyclobutane.

Hypothetical Chemical Properties of a Chiral Tetramethylcyclobutane

The properties of a specific (R)-tetramethylcyclobutane isomer would be highly dependent on the substitution pattern of the methyl groups on the cyclobutane ring. Without a defined structure, we can only provide general expected properties based on known tetramethylcyclobutane isomers.

Table 1: General Physicochemical Properties of Tetramethylcyclobutanes

PropertyExpected Value/RangeNotes
Molecular Formula C₈H₁₆Consistent for all tetramethylcyclobutane isomers.
Molecular Weight 112.21 g/mol Consistent for all tetramethylcyclobutane isomers.
Boiling Point 110-130 °CHighly dependent on the specific isomer and its symmetry.
Density ~0.7-0.8 g/cm³Typical for saturated hydrocarbons of this molecular weight.
Solubility Insoluble in water; Soluble in nonpolar organic solvents (e.g., hexane, ether).Expected behavior for a nonpolar hydrocarbon.
Chirality Dependent on substitution pattern.The "(R)-" designation indicates the compound is chiral.

Synthesis and Experimental Protocols

The synthesis of a specific (R)-tetramethylcyclobutane isomer would require a stereoselective approach. A common method for creating substituted cyclobutanes is through [2+2] cycloaddition reactions.

Example Experimental Protocol: Stereoselective [2+2] Cycloaddition

This is a generalized protocol and would require significant optimization for a specific target isomer.

  • Reactant Preparation: A chiral alkene is reacted with another alkene under photochemical or thermal conditions. The choice of starting materials is crucial for controlling the stereochemistry of the final product.

  • Reaction Setup: The reaction is typically carried out in an inert solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (e.g., nitrogen, argon).

  • Initiation: For photochemical [2+2] cycloadditions, a UV lamp (e.g., mercury-vapor lamp) is used to irradiate the reaction mixture. For thermal cycloadditions, the reaction is heated to the required temperature.

  • Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica (B1680970) gel to isolate the desired stereoisomer.

  • Characterization: The structure and stereochemistry of the final product are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Chiral High-Performance Liquid Chromatography (HPLC) can be used to determine the enantiomeric excess.

Workflow for Synthesis and Characterization

reactant Chiral Alkene + Alkene reaction [2+2] Cycloaddition (Photochemical or Thermal) reactant->reaction workup Reaction Workup (Solvent Removal) reaction->workup purification Column Chromatography workup->purification characterization Spectroscopic Analysis (NMR, IR, MS) Chiral HPLC purification->characterization product This compound (Hypothetical Product) characterization->product

Caption: Generalized workflow for the synthesis and characterization of a chiral tetramethylcyclobutane.

Potential Biological Activity and Signaling Pathways

Small, lipophilic molecules like tetramethylcyclobutanes can sometimes exhibit biological activity by interacting with cellular membranes or hydrophobic pockets of proteins. Without experimental data, any discussion of signaling pathways is purely speculative.

If a compound like "this compound" were to be developed as a drug, its mechanism of action would need to be elucidated.

Hypothetical Drug Discovery and Analysis Workflow

cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_pathway Pathway Analysis synthesis Synthesis of This compound screening High-Throughput Screening synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt Hit-to-Lead in_vitro In Vitro Assays (Target Identification) lead_opt->in_vitro in_vivo In Vivo Models (Efficacy & Toxicity) in_vitro->in_vivo target Identified Target (e.g., Receptor, Enzyme) in_vitro->target downstream Downstream Signaling (e.g., Kinase Cascade) target->downstream cellular_response Cellular Response (e.g., Apoptosis, Proliferation) downstream->cellular_response

Caption: A logical workflow for the discovery and mechanism of action studies for a novel chemical entity.

Conclusion

The chemical entity "this compound" is not described in the current chemical literature under this name. This guide has provided a speculative overview based on the interpretation of the name as a chiral tetramethylcyclobutane. Any further investigation would require a definitive chemical structure, which could be provided through a CAS number, IUPAC name, or a structural drawing (e.g., SMILES string). Researchers interested in this or similar molecules should focus on stereoselective synthesis methods and a comprehensive suite of analytical techniques to confirm the structure and properties of their target compound.

An In-depth Technical Guide to (R)-tetraMe-Tetraxetan

Author: BenchChem Technical Support Team. Date: December 2025

(R)-tetraMe-Tetraxetan , a macrocyclic chelating agent, holds a significant position in the development of targeted radiopharmaceuticals. This guide provides a comprehensive overview of its chemical identity, properties, and its role as a bifunctional chelator for researchers, scientists, and professionals in drug development.

Nomenclature and Identification

  • IUPAC Name: (2R)-2-[4,7,10-tris[(1R)-1-carboxyethyl]-1,4,7,10-tetrazacyclododec-1-yl]propanoic acid[1]

  • Synonyms: (R)-tetraMe-DOTA, DOTMA(M-160)[1][2][3]

  • CAS Number: 148408-89-3[1][2][3]

This compound is a derivative of the well-known DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle. Its structure is characterized by four methyl groups on the acetate (B1210297) arms, which can influence the rigidity of the chelator and the stability of the resulting metal complex.

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound, primarily sourced from the PubChem database.[1]

PropertyValue
Molecular Formula C₂₀H₃₆N₄O₈
Molecular Weight 460.52 g/mol
Exact Mass 460.25331412 Da
XLogP3-AA -9
Hydrogen Bond Donors 4
Hydrogen Bond Acceptors 12
Rotatable Bond Count 8
Topological Polar Surface Area 162 Ų

Role as a Bifunctional Chelator in Radiopharmaceuticals

This compound is classified as a bifunctional chelator (BFC). BFCs are crucial components in the design of modern radiopharmaceuticals for both diagnostic imaging (like Positron Emission Tomography - PET) and targeted radionuclide therapy.

The fundamental role of a BFC is to securely bind a metallic radionuclide and to be covalently attached to a targeting biomolecule, such as a peptide or antibody. This creates a stable radiopharmaceutical that can be delivered to a specific biological target, for instance, a receptor that is overexpressed on tumor cells. This compound is noted for its application in tumor pre-targeting strategies.

Below is a diagram illustrating the logical relationship of a bifunctional chelator in forming a targeted radiopharmaceutical.

BFC_Concept Conceptual Role of a Bifunctional Chelator cluster_components Components cluster_process Process cluster_product Final Product BFC This compound (Bifunctional Chelator) Conjugation Conjugation BFC->Conjugation Radionuclide Metallic Radionuclide (e.g., ⁶⁸Ga, ¹⁷⁷Lu) Radiolabeling Radiolabeling Radionuclide->Radiolabeling Chelation Targeting_Molecule Targeting Biomolecule (e.g., Peptide, Antibody) Targeting_Molecule->Conjugation Covalent Bonding Conjugation->Radiolabeling Chelator-Biomolecule Conjugate Radiopharmaceutical Targeted Radiopharmaceutical Radiolabeling->Radiopharmaceutical

Logical diagram of a bifunctional chelator's role.

Experimental Protocols

Representative Radiolabeling Protocol with a Gallium-68 (⁶⁸Ga)

This protocol is adapted from established procedures for DOTA-peptide radiolabeling.

Materials:

  • This compound conjugated to a targeting peptide.

  • ⁶⁸GaCl₃ in HCl, eluted from a ⁶⁸Ge/⁶⁸Ga generator.

  • Sodium acetate or HEPES buffer (pH 4.0-4.5).

  • Sterile, pyrogen-free reaction vials.

  • Heating block.

  • Radio-TLC or HPLC system for quality control.

Procedure:

  • Buffer Preparation: Prepare a sterile sodium acetate or HEPES buffer solution to the desired pH (typically 4.0-4.5 for ⁶⁸Ga labeling).

  • Reaction Mixture: In a sterile vial, add a specific amount of the this compound-peptide conjugate (typically 10-50 µg).

  • pH Adjustment: Add the buffer to the vial to bring the pH to the optimal range for chelation.

  • Radiolabeling: Add the ⁶⁸GaCl₃ eluate to the reaction vial. The volume will depend on the desired radioactivity.

  • Incubation: Gently mix the solution and incubate the vial in a heating block at 90-95°C for 5-15 minutes.

  • Quality Control: After incubation, determine the radiochemical purity using radio-TLC or HPLC to separate the labeled peptide from free ⁶⁸Ga. A typical mobile phase for radio-TLC might be a 1:1 mixture of 1 M ammonium (B1175870) acetate and methanol.

The following diagram illustrates a general workflow for the production of a radiolabeled peptide.

Radiolabeling_Workflow General Workflow for Radiolabeled Peptide Production cluster_preparation Preparation cluster_reaction Radiolabeling cluster_qc Quality Control cluster_final Final Product Conjugate_Prep Prepare Chelator- Peptide Conjugate Combine Combine Conjugate, Buffer, and ⁶⁸GaCl₃ Conjugate_Prep->Combine Buffer_Prep Prepare Reaction Buffer (pH 4.0-4.5) Buffer_Prep->Combine Generator_Elution Elute ⁶⁸GaCl₃ from ⁶⁸Ge/⁶⁸Ga Generator Generator_Elution->Combine Incubate Incubate at 90-95°C for 5-15 min Combine->Incubate QC_Check Radiochemical Purity (>95%?) Incubate->QC_Check QC_Check->Combine Fail/Re-process Final_Product Sterile Filtration & Final Formulation QC_Check->Final_Product Pass

Experimental workflow for radiolabeling a peptide.

Conclusion

This compound is a specialized bifunctional chelator with potential applications in the development of targeted radiopharmaceuticals. While detailed experimental data on its performance characteristics, such as stability constants with various radiometals and in vivo behavior, are not widely published, its structural similarity to DOTA suggests it is a promising candidate for stable radiometal chelation. The information provided in this guide serves as a foundational resource for researchers interested in utilizing this compound in their drug development and molecular imaging research. Further experimental validation is necessary to fully characterize its properties and optimize its use in preclinical and clinical settings.

References

A Technical Guide to the Synthesis of Tetra-methylated DOTA Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of tetra-methylated 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) analogues. These chelating agents are of significant interest in the fields of medical imaging and radiotherapy due to their ability to form highly stable complexes with various metal ions. This document details the synthetic pathways, experimental protocols, and quantitative data for key tetra-methylated DOTA derivatives, offering a valuable resource for researchers and professionals in drug development.

Introduction to Tetra-methylated DOTA Analogues

DOTA is a highly effective chelator for a range of metal ions, particularly lanthanides, and its derivatives are widely used in clinical applications such as magnetic resonance imaging (MRI) contrast agents and radiopharmaceuticals.[1] Methylation of the DOTA scaffold can significantly influence the properties of the resulting metal complexes, including their stability, kinetic inertness, and in vivo behavior.[2] This guide focuses on two primary types of tetra-methylated DOTA analogues: those with methyl groups on the macrocyclic ring (C-alkylation) and those with methyl groups on the pendant acetate (B1210297) arms (N-alkylation with modified acetic acid).

Synthesis of Ring-Methylated DOTA Analogues

The synthesis of DOTA analogues with methyl groups on the cyclen backbone, such as (2S,5S,8S,11S)-2,5,8,11-tetramethyl-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (M4DOTA), begins with the synthesis of the corresponding methylated cyclen derivative.

Synthesis of (2S,5S,8S,11S)-2,5,8,11-tetramethyl-1,4,7,10-tetraazacyclododecane

A key intermediate for M4DOTA is the tetramethylated cyclen macrocycle. One synthetic approach involves the tetramerization of a chiral aziridine (B145994) precursor.[3]

Experimental Protocol:

  • Preparation of (S)-1-benzyl-2-methyl-aziridine: This precursor is prepared from L-2-benzylaminopropanol.[3]

  • Tetramerization: The N-benzylaziridine emulsion is mixed with ethanol (B145695) and heated to 60°C. A solution of p-toluenesulfonic acid in water is added over 8 hours. The reaction mixture is then heated to boiling.[3]

  • Work-up and Deprotection: After reaction completion, the mixture is made basic with NaOH, and the resulting tetrabenzylated tetramethylcyclen is isolated. The benzyl (B1604629) groups are removed by catalytic hydrogenation with Pd/C at 80°C and 20 bar H₂ pressure to yield the desired (2S,5S,8S,11S)-2,5,8,11-tetramethyl-1,4,7,10-tetraazacyclododecane.[3]

Alkylation of Tetramethylcyclen to form M4DOTA

The final step is the alkylation of the four secondary amine groups of the tetramethylcyclen with a haloacetic acid. This reaction is typically carried out under basic conditions.[2]

Experimental Protocol:

  • Reaction Setup: The tetramethylcyclen is dissolved in water. Chloroacetic acid is added at room temperature.[2]

  • Alkylation: The reaction mixture is cooled to approximately 5°C, and a concentrated solution of a base such as NaOH is added slowly, maintaining the temperature below 10°C. The pH is maintained above 10.[2] The reaction is then allowed to warm to room temperature and stirred for 20-24 hours.[2]

  • Purification: The product is purified by crystallization. The reaction mixture is acidified to a pH below 3 with an acid like HCl, which causes the DOTA analogue to precipitate. The precipitate can be further purified by heating and cooling cycles and washing with an organic solvent.[2]

Synthetic Workflow for M4DOTA

cluster_0 Synthesis of Tetramethylcyclen cluster_1 Alkylation L-2-benzylaminopropanol L-2-benzylaminopropanol S-1-benzyl-2-methyl-aziridine S-1-benzyl-2-methyl-aziridine L-2-benzylaminopropanol->S-1-benzyl-2-methyl-aziridine Preparation Tetrabenzylated_tetramethylcyclen [2S-(2α,5α,8α,11α)]-2,5,8,11-Tetramethyl- 1,4,7,10-tetrakis(benzyl)-1,4,7,10- tetraazacyclododecane S-1-benzyl-2-methyl-aziridine->Tetrabenzylated_tetramethylcyclen Tetramerization (p-TsOH, Ethanol, 60°C) Tetramethylcyclen (2S,5S,8S,11S)-2,5,8,11-Tetramethyl- 1,4,7,10-tetraazacyclododecane (B123705) Tetrabenzylated_tetramethylcyclen->Tetramethylcyclen Hydrogenation (Pd/C, H₂, 80°C, 20 bar) M4DOTA M4DOTA Tetramethylcyclen->M4DOTA Alkylation (Chloroacetic acid, NaOH, pH > 10)

Caption: Synthetic pathway for M4DOTA.

Synthesis of Pendant Arm-Methylated DOTA Analogues (DOTMA)

The synthesis of DOTA analogues with methyl groups on the acetate arms, such as DOTMA, involves the alkylation of cyclen with a methylated halo-acetic acid derivative.

Experimental Protocol:

  • Alkylation of Cyclen: Cyclen (1,4,7,10-tetraazacyclododecane) is dissolved in water.[2] An α-halo propionic acid (e.g., 2-bromopropionic acid) is used as the alkylating agent.

  • Reaction Conditions: The reaction is carried out under basic conditions, typically at a pH greater than 10, using a base like NaOH to neutralize the generated acid and deprotonate the amine groups of the cyclen. The reaction is stirred at room temperature for an extended period.

  • Purification: Similar to M4DOTA, the product can be isolated and purified by acidification of the reaction mixture to a pH below 3, leading to the precipitation of the DOTMA. Further purification can be achieved through crystallization or chromatographic methods.

Synthetic Workflow for DOTMA

Cyclen 1,4,7,10-Tetraazacyclododecane DOTMA (R)-2-[4,7,10-tris-((R)-carboxyethyl)- 1,4,7,10-tetraazacyclododecan-1-yl]propionic acid Cyclen->DOTMA Alkylation (2-bromopropionic acid, NaOH, pH > 10)

Caption: Synthetic pathway for DOTMA.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of tetra-methylated DOTA analogues, compiled from various sources.

Table 1: Reaction Conditions for the Synthesis of Tetramethylcyclen Intermediate

ParameterValueReference
Tetramerization
Temperature60°C[3]
Catalystp-Toluenesulfonic acid[3]
SolventEthanol/Water[3]
Reaction Time8 hours (addition)[3]
Debenzylation
Temperature80°C[3]
Pressure20 bar H₂[3]
CatalystPd/C[3]

Table 2: General Conditions for N-Alkylation of Cyclen and its Derivatives

ParameterValueReference
Alkylating AgentHaloacetic acid or derivative[2]
BaseNaOH[2]
pH> 10
Temperature5-25°C[2]
Reaction Time20-24 hours[2]
Purification
Precipitation pH< 3[2]

Conclusion

The synthesis of tetra-methylated DOTA analogues is a multi-step process that primarily relies on the alkylation of a cyclen or a substituted cyclen macrocycle. The specific positioning of the methyl groups, either on the macrocyclic ring or on the pendant arms, dictates the choice of starting materials and synthetic strategy. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and purification of these important chelating agents for advanced applications in medicine. Careful control of reaction parameters such as pH, temperature, and stoichiometry is crucial for achieving high yields and purity.

References

An In-depth Technical Guide to Early Research on Rigidified DOTA Chelators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on rigidified 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) chelators. By introducing conformational constraints to the macrocyclic backbone, early researchers sought to enhance the thermodynamic stability, kinetic inertness, and relaxivity of DOTA-lanthanide complexes, properties crucial for their application in magnetic resonance imaging (MRI) and radiotherapy. This document delves into the seminal studies that first explored this concept, focusing on the synthesis, characterization, and property evaluation of the initial classes of rigidified DOTA analogues.

Introduction: The Rationale for Rigidification

The DOTA macrocycle is a cornerstone in the design of metal chelators for biomedical applications due to the high thermodynamic stability and kinetic inertness of its lanthanide complexes. However, the inherent flexibility of the cyclen ring and its acetate (B1210297) pendant arms leads to the existence of multiple conformational isomers in solution, primarily the square antiprismatic (SAP) and twisted square antiprismatic (TSAP) geometries. This conformational heterogeneity can influence the water exchange rate and rotational correlation time, both of which are critical parameters for the efficacy of gadolinium-based MRI contrast agents.

Early research hypothesized that by introducing steric hindrance through alkyl substitution on the macrocyclic ring or the pendant arms, it would be possible to "lock" the chelator into a more favorable conformation. This rigidification was predicted to:

  • Enhance Kinetic Inertness: A more rigid structure would create a higher energy barrier for the dissociation of the metal ion, leading to safer in vivo applications.

  • Modulate Relaxivity: By controlling the conformation, researchers aimed to optimize the parameters that govern relaxivity, such as the water exchange rate and the rotational motion of the complex.

  • Simplify Isomeric Distribution: A rigid chelator could favor the formation of a single, well-defined isomeric species in solution, leading to more predictable and uniform properties.

This guide focuses on the pioneering work that validated these hypotheses, with a particular emphasis on the synthesis and characterization of polymethylated DOTA derivatives.

Early Examples of Rigidified DOTA Chelators: The Polymethylated Series

Among the first systematic investigations into DOTA rigidification was the work of Ranganathan and colleagues, who synthesized a series of methylated DOTA analogues.[1] This research provided a foundational understanding of how alkyl substitution impacts the conformational dynamics and physicochemical properties of DOTA-lanthanide complexes. The key early examples from this work include:

  • MDOTA: A mono-methylated DOTA, where a single methyl group is introduced on the macrocyclic ring.

  • M4DOTA: A tetra-methylated DOTA, with four methyl groups on the cyclen backbone.

  • M4DOTMA: An octa-methylated derivative, featuring four methyl groups on the ring and four on the α-carbon of the acetate arms.

These molecules served as the primary models for understanding the principles of DOTA rigidification.

Synthesis of Polymethylated DOTA Ligands: Experimental Protocols

The synthesis of these rigidified chelators involved multi-step procedures, building upon established methods for the preparation of the parent DOTA macrocycle. The following sections detail the generalized experimental protocols for the synthesis of the key polymethylated DOTA ligands, as described in early research.[2]

Synthesis of Mono-methylated Cyclen (Intermediate for MDOTA)

The synthesis of the mono-methylated cyclen backbone is a crucial first step. A common approach involves the protection of three of the four nitrogen atoms of cyclen, followed by methylation of the remaining free amine and subsequent deprotection.

Protocol:

  • Protection: React cyclen with a suitable protecting group (e.g., tosyl groups) under basic conditions to yield tri-protected cyclen.

  • Methylation: Methylate the unprotected secondary amine using a methylating agent such as methyl iodide in the presence of a base (e.g., potassium carbonate) in an organic solvent like acetonitrile.

  • Deprotection: Remove the protecting groups under harsh conditions, for example, using a strong acid, to yield the mono-methylated cyclen.

Synthesis of Tetra-methylated Cyclen (Intermediate for M4DOTA and M4DOTMA)

The tetra-methylated cyclen is synthesized from chiral precursors to ensure the desired stereochemistry.

Protocol:

  • Chiral Precursor Synthesis: Start from a chiral amino acid, such as L-alanine, to introduce the desired stereocenters.

  • Cyclization: Perform a cyclization reaction to form the 12-membered tetra-aza macrocycle with four methyl groups. This often involves a template-assisted reaction.

  • Purification: Purify the resulting tetra-methylated cyclen using chromatographic techniques.

Alkylation of the Cyclen Nitrogen Atoms

Once the methylated cyclen backbones are obtained, the pendant acetate or propionate (B1217596) arms are introduced via alkylation.

Protocol:

  • Reaction Setup: Dissolve the methylated cyclen in an appropriate solvent (e.g., water or a mixed aqueous-organic solvent system).

  • Alkylation: Add an alkylating agent, such as bromoacetic acid or (R)-2-bromopropionic acid, to the solution.

  • pH Control: Maintain the pH of the reaction mixture in the basic range (typically pH 9-11) by the addition of a base like sodium hydroxide (B78521) or potassium carbonate. This is crucial for the deprotonation of the secondary amines, making them nucleophilic.

  • Reaction Monitoring: Monitor the progress of the reaction using techniques like thin-layer chromatography (TLC) or NMR spectroscopy.

  • Workup and Purification: Upon completion, acidify the reaction mixture and purify the final ligand using ion-exchange chromatography.

Characterization of Rigidified DOTA-Lanthanide Complexes

The characterization of the resulting lanthanide complexes was essential to understand the impact of rigidification on their structure and properties. NMR spectroscopy was a particularly powerful tool in these early studies.

NMR Spectroscopic Analysis of Conformational Isomers

The presence of the paramagnetic lanthanide ion induces large chemical shift spreads in the NMR spectra of the complexes, allowing for detailed structural analysis. Early studies with ytterbium (Yb³⁺) complexes were particularly informative.[1]

  • Yb-MDOTA: The NMR spectrum of the racemic Yb-MDOTA complex revealed the presence of four distinct, asymmetric topomers. This indicated that even a single methyl group was sufficient to rigidify the tetraaza ring and prevent its inversion, but the acetate arms remained flexible.[1]

  • Yb-M4DOTA: The Yb-M4DOTA complex showed three species in solution. The four methyl groups on the ring effectively prevent the inversion of the ethylenic groups of the macrocycle. However, the acetate arms could still rotate, leading to different isomeric forms.[1]

  • Yb-M4DOTMA: In contrast, the Yb-M4DOTMA complex exhibited a single, highly symmetric species in solution. This demonstrated that the combination of methyl groups on both the ring and the pendant arms completely rigidified the chelator, locking it into a single conformational isomer.[1]

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Prepare solutions of the lanthanide complexes in D₂O at a concentration suitable for NMR spectroscopy (typically in the millimolar range).

  • Data Acquisition: Acquire one-dimensional (¹H and ¹³C) and two-dimensional (COSY, NOESY/ROESY, and EXSY) NMR spectra on a high-field NMR spectrometer.

  • Spectral Assignment: Assign the resonances in the spectra to the specific protons and carbons of the complex. The large paramagnetic shifts aid in resolving overlapping signals.

  • Conformational Analysis: Analyze the chemical shifts, coupling constants, and cross-peak patterns in the 2D spectra to deduce the solution structure and conformational dynamics of the complexes. The relative intensities of the signals for different species provide information on the isomeric distribution.

Physicochemical Properties of Rigidified DOTA Chelates

Thermodynamic Stability and Kinetic Inertness

While detailed quantitative data for the very first rigidified analogues is sparse in the initial publications, the expectation was that rigidification would lead to enhanced thermodynamic stability and kinetic inertness. The high degree of pre-organization of the rigidified ligands was thought to favor complex formation and disfavor dissociation.

Table 1: Stability Constants of Lanthanide-DOTA Complexes

ComplexLog K (Sm³⁺)Log K (Dy³⁺)Log K (Yb³⁺)Log K (Lu³⁺)Reference
Ln-DOTA23.3623.9323.3923.06[3]
Relaxivity of Gadolinium Complexes

The relaxivity of the gadolinium complexes of these rigidified ligands was a key parameter of interest for their potential as MRI contrast agents.

Table 2: Relaxivity of Gd-DOTA and Rigidified Analogues

Complexr₁ (mM⁻¹s⁻¹) at 20 MHz, 37°Cr₁ (mM⁻¹s⁻¹) at 60 MHz, 37°CReference
Gd-DOTA~4.5~4.2[1]
Gd-MDOTASimilar to Gd-DOTASimilar to Gd-DOTA[1]
Gd-M4DOTASimilar to Gd-DOTASimilar to Gd-DOTA[1]
Gd-M4DOTMASimilar to Gd-DOTASimilar to Gd-DOTA[1]

Early studies found that the relaxivities of the Gd³⁺ complexes of the methylated DOTA ligands were very similar to that of the parent Gd-DOTA.[1] This was attributed to the fact that for small molecules like these, the relaxivity is primarily determined by the rotational correlation time (τᵣ), which was not significantly altered by the methyl substitutions. The intermolecular conformational processes that were restricted by rigidification did not appear to have a major influence on the relaxivity of these small complexes.[1] However, the hydration number of the terbium (Tb³⁺) chelates was observed to decrease from DOTMA to M4DOTMA, suggesting that steric crowding could increase the metal-water distance.[1]

Visualizing the Concepts: Diagrams and Workflows

Synthetic Pathway for Polymethylated DOTA Ligands

G Synthetic Pathway for Polymethylated DOTA Ligands Cyclen Cyclen TriProtectedCyclen Tri-Protected Cyclen Cyclen->TriProtectedCyclen Protection MethylatedTriProtectedCyclen Methylated Tri-Protected Cyclen TriProtectedCyclen->MethylatedTriProtectedCyclen Methylation MethylatedCyclen Methylated Cyclen (e.g., MDOTA, M4DOTA) MethylatedTriProtectedCyclen->MethylatedCyclen Deprotection PolymethylatedDOTA Final Rigidified DOTA Ligand (e.g., MDOTA, M4DOTA, M4DOTMA) MethylatedCyclen->PolymethylatedDOTA Alkylation with bromoacetic acid (or derivative)

Caption: Generalized synthetic scheme for polymethylated DOTA chelators.

Conformational Isomerism in DOTA Complexes

G Conformational Isomerism in DOTA Complexes cluster_rigidification Effect of Rigidification SAP Square Antiprismatic (SAP) TSAP Twisted Square Antiprismatic (TSAP) SAP->TSAP Ring Inversion / Arm Rotation Rigidification Introduction of Steric Hindrance (e.g., Methylation) TSAP->Rigidification LockedConformation Single Predominant Isomer (e.g., in Yb-M4DOTMA) Rigidification->LockedConformation

Caption: Equilibrium between SAP and TSAP isomers and the effect of rigidification.

Experimental Workflow for Characterization

G Experimental Workflow for Characterization of Rigidified DOTA Complexes start Synthesized Rigidified DOTA Ligand complexation Complexation with Lanthanide Ion (e.g., Yb³⁺, Gd³⁺) start->complexation nmr NMR Spectroscopy (¹H, ¹³C, 2D-NMR) complexation->nmr relaxometry Relaxometry (Measurement of r₁ and r₂) complexation->relaxometry stability Stability Studies (Potentiometric Titration) complexation->stability analysis Data Analysis and Characterization nmr->analysis relaxometry->analysis stability->analysis conclusion Evaluation of Physicochemical Properties analysis->conclusion

Caption: Workflow for the characterization of rigidified DOTA-lanthanide complexes.

Conclusion and Future Outlook

The early research into rigidified DOTA chelators, particularly the polymethylated derivatives, provided invaluable insights into the structure-property relationships of these important macrocyclic ligands. These foundational studies demonstrated that:

  • Rigidification is an effective strategy to control the conformational dynamics of DOTA-lanthanide complexes.

  • NMR spectroscopy is a powerful tool for elucidating the solution structures and isomeric distribution of these paramagnetic complexes.

  • For small, monomeric complexes, rigidification alone does not significantly enhance relaxivity , which is dominated by the rotational correlation time.

This early work paved the way for the development of more sophisticated rigidified DOTA chelators, including those with chiral substituents and those designed for conjugation to larger biomolecules, where the effects of rigidification on relaxivity can be more pronounced. The principles established in these seminal studies continue to guide the design of next-generation chelators for advanced imaging and therapeutic applications.

References

In-Depth Technical Guide to (R)-tetraMe-Tetraxetan: A Core Component in Targeted Radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tetraMe-Tetraxetan, scientifically known as (1R,4R,7R,10R)-α,α′,α″,α‴-tetramethyl-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTMA), is a bifunctional chelating agent that has garnered significant attention in the field of nuclear medicine. As a macrocyclic derivative of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), it serves as a crucial component in the development of targeted radiopharmaceuticals. Its primary role is to securely sequester a radionuclide, which is then delivered to a specific biological target, often for the diagnosis or therapy of diseases like cancer.

This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, its synthesis, and its application in targeted radionuclide therapy, with a focus on its use in the FDA-approved drug, Lutetium Lu 177 vipivotide tetraxetan (Pluvicto™).

Physical and Chemical Characteristics

This compound is a white to light yellow solid. While extensive experimentally determined data for the specific (R)-enantiomer is not widely published, a combination of computed data and experimental values for closely related compounds provides a solid understanding of its physicochemical profile.

Computed Physicochemical Properties

The following table summarizes the key computed physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₂₀H₃₆N₄O₈--INVALID-LINK--
Molecular Weight 460.5 g/mol --INVALID-LINK--
Exact Mass 460.25331412 Da--INVALID-LINK--
IUPAC Name (2R)-2-[4,7,10-tris[(1R)-1-carboxyethyl]-1,4,7,10-tetrazacyclododec-1-yl]propanoic acid--INVALID-LINK--
Canonical SMILES C--INVALID-LINK--N1CCN(CCN(CCN(CC1)--INVALID-LINK--C(=O)O)--INVALID-LINK--C(=O)O)--INVALID-LINK--C(=O)O--INVALID-LINK--
InChI Key JNGPYTMGBKNNQV-KLHDSHLOSA-N--INVALID-LINK--
XLogP3 -9--INVALID-LINK--
Hydrogen Bond Donor Count 4--INVALID-LINK--
Hydrogen Bond Acceptor Count 12--INVALID-LINK--
Rotatable Bond Count 12--INVALID-LINK--
Topological Polar Surface Area 162 Ų--INVALID-LINK--
Experimental and Related Compound Data
PropertyValueNotesSource
LogP -2.97 ± 0.02Experimentally determined for Zr-DOTMA complex.--INVALID-LINK--
Solubility Soluble in DMSO, ethanol, and Chloroform:Methanol (B129727) (8:2) at 5mg/mL.For a related DOTMA compound.--INVALID-LINK--
Melting Point 267 °CFor the parent compound DOTA.--INVALID-LINK--
Appearance White to light yellow solidGeneral observation for DOTA derivatives.--INVALID-LINK--

Experimental Protocols

Synthesis of (1R,4R,7R,10R)-DOTMA

General Synthesis of DOTA Derivatives:

The synthesis of DOTA and its derivatives typically involves the alkylation of the macrocycle 1,4,7,10-tetraazacyclododecane (B123705) (cyclen) with a suitable halo-acetic acid derivative. For DOTMA, this would involve a chiral starting material to yield the desired stereoisomer.

A reported synthesis of Zirconium-DOTMA provides some insight into the handling of the compound:

  • Reaction Setup: A solution of DOTMA (529 mg, 1.31 mmol) in 40 mL of methanol is prepared.

  • Addition of Metal Salt: Zirconium acetylacetonate (B107027) (ZrAcAc; 702 mg, 1.44 mmol) is added to the DOTMA solution.

  • Reflux: The resulting solution is refluxed for 3 hours.

  • Precipitation and Isolation: As the reaction proceeds, a white precipitate of Zr-DOTMA forms. This precipitate is then filtered, washed with methanol (2 x 10 mL), and dried in an oven. The reported yield for this step is 94%.[1]

It is important to note that the synthesis of the free DOTMA ligand is a precursor to this step and would involve standard organic synthesis techniques for alkylation and purification.

Radiolabeling Protocol with Lutetium-177

This compound is the chelating component of vipivotide tetraxetan (also known as PSMA-617), which is radiolabeled with Lutetium-177 to form [¹⁷⁷Lu]Lu-vipivotide tetraxetan. The following is a general protocol for this radiolabeling procedure.

Materials:

  • Vipivotide tetraxetan (PSMA-617) precursor

  • No-carrier-added ¹⁷⁷LuCl₃ in 0.04 M HCl

  • Sodium acetate (B1210297) buffer (0.1 M, pH 5.5) or Ascorbate (B8700270) buffer (pH 4.5-5.0)

  • Ascorbic acid solution (e.g., 50 mg/mL) for quenching

  • Sterile, pyrogen-free reaction vials

  • Heating block or water bath

  • Calibrated radioactivity dose calibrator

  • Sterile filters (0.22 µm)

Procedure:

  • Preparation: In a sterile, pyrogen-free reaction vial, add the required volume of sodium acetate or ascorbate buffer.

  • Precursor Addition: Add the desired amount of vipivotide tetraxetan precursor (e.g., 100 µg).

  • Radionuclide Addition: Carefully transfer the required activity of ¹⁷⁷LuCl₃ to the reaction vial.

  • Incubation: Gently mix the contents and incubate the reaction mixture at 95-100°C for 20-30 minutes.

  • Cooling and Stabilization: After incubation, allow the vial to cool to room temperature behind appropriate shielding. Add a stabilizing solution, such as ascorbic acid, to prevent radiolysis.

  • Quality Control: Perform quality control checks to determine radiochemical purity.

Quality Control:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC system with a C18 column and a radiometric detector is used to determine the radiochemical purity. The retention time of the radiolabeled product will be distinct from that of free ¹⁷⁷Lu. A radiochemical purity of ≥95% is typically required.

  • Instant Thin-Layer Chromatography (ITLC): ITLC-SG strips with a mobile phase of 0.1 M sodium citrate (B86180) buffer (pH 5.5) can also be used to assess radiochemical purity.

Mechanism of Action in Targeted Radionuclide Therapy

The therapeutic efficacy of [¹⁷⁷Lu]Lu-vipivotide tetraxetan is derived from its ability to selectively deliver a cytotoxic dose of radiation to cancer cells that overexpress the prostate-specific membrane antigen (PSMA).

The process can be broken down into the following key steps:

  • Targeting: Following intravenous administration, the vipivotide tetraxetan component of the radiopharmaceutical circulates in the bloodstream and binds with high affinity to PSMA, which is highly expressed on the surface of most prostate cancer cells.

  • Internalization: Upon binding, the entire complex, including the chelated Lutetium-177, is internalized by the cancer cell.

  • Radiation-Induced Cell Death: Lutetium-177 is a beta-emitting radionuclide with a physical half-life of 6.647 days.[2] The beta particles emitted by ¹⁷⁷Lu have a short path length in tissue, leading to the deposition of energy in and around the cancer cells. This energy deposition causes DNA damage, which ultimately leads to cell death.[2][3]

The following diagram illustrates the workflow of [¹⁷⁷Lu]Lu-vipivotide tetraxetan therapy.

Pluvicto_Therapy_Workflow cluster_preparation Radiopharmaceutical Preparation cluster_administration Patient Administration & Targeting cluster_cellular_action Cellular Mechanism of Action Vipivotide Vipivotide Tetraxetan (this compound component) Radiolabeling Radiolabeling (Chelation) Vipivotide->Radiolabeling Lu177 Lutetium-177 (Radionuclide) Lu177->Radiolabeling Pluvicto [¹⁷⁷Lu]Lu-vipivotide tetraxetan (Pluvicto™) Radiolabeling->Pluvicto QC Quality Control (HPLC/TLC) Pluvicto->QC Administration Intravenous Administration QC->Administration Circulation Systemic Circulation Administration->Circulation Targeting Binding to PSMA on Prostate Cancer Cells Circulation->Targeting Internalization Internalization of the Complex Targeting->Internalization Radiation Beta Particle Emission from ¹⁷⁷Lu Internalization->Radiation DNA_Damage DNA Damage Radiation->DNA_Damage Cell_Death Apoptosis/Cell Death DNA_Damage->Cell_Death

Workflow of [¹⁷⁷Lu]Lu-vipivotide tetraxetan from preparation to cellular action.

Signaling Pathways and Logical Relationships

The "signaling pathway" for [¹⁷⁷Lu]Lu-vipivotide tetraxetan is not a traditional biological signaling cascade but rather a targeted delivery and radiation-induced cell death mechanism. The key logical relationship is the high-affinity binding of the vipivotide tetraxetan ligand to the PSMA receptor, which ensures the selective accumulation of the cytotoxic radionuclide at the tumor site.

The following diagram illustrates the logical relationship of the key components in this therapeutic approach.

Targeted_Radionuclide_Therapy cluster_components Key Components cluster_target Biological Target cluster_outcome Therapeutic Outcome Ligand Vipivotide Tetraxetan (Targeting Ligand) PSMA PSMA Receptor (Overexpressed on Cancer Cells) Ligand->PSMA binds to Chelator This compound (Chelator) Chelator->Ligand is part of Radionuclide Lutetium-177 (Cytotoxic Payload) Chelator->Radionuclide chelates Selective_Delivery Selective Delivery of Radiation Radionuclide->Selective_Delivery PSMA->Selective_Delivery Tumor_Regression Tumor Regression Selective_Delivery->Tumor_Regression

References

Technical Guide: Chelation Properties of Tetraaza Macrocyclic Ligands with Lanthanides

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial literature searches for the specific compound "(R)-tetraMe-Tetraxetan" did not yield publicly available scientific data. This suggests the compound may be novel, proprietary, or designated under a different nomenclature. This guide has been constructed using the well-characterized and structurally related macrocycle DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives as a representative model. The principles, experimental methodologies, and data herein are fundamental to the study of lanthanide chelation by tetraaza macrocycles and serve as a robust framework for evaluating novel agents like this compound.

Introduction

Trivalent lanthanide ions (Ln³⁺) possess unique physicochemical properties, including sharp, line-like emission spectra and large magnetic moments, which make them invaluable in biomedical applications such as magnetic resonance imaging (MRI), time-resolved luminescence assays, and radiotherapy.[1] However, the free Ln³⁺ aquo ion is toxic and exhibits poor photophysical and magnetic properties in aqueous solution. Effective application requires sequestration by a chelating ligand.

Macrocyclic polyaminocarboxylate ligands, such as DOTA, are considered the gold standard for lanthanide chelation. Their pre-organized structure forms exceptionally stable and kinetically inert complexes with lanthanide ions.[1][2] The rigidity of the macrocyclic ring and the octadentate coordination environment—typically involving four nitrogen atoms and four carboxylate oxygens—encapsulate the lanthanide ion, shielding it from the aqueous environment and preventing its release in vivo.[1] The thermodynamic stability and kinetic inertness of these complexes are paramount for their safe and effective use in diagnostics and therapeutics.[3]

This guide provides an in-depth overview of the chelation properties of DOTA-type ligands with lanthanides, focusing on quantitative stability data, detailed experimental protocols for synthesis and characterization, and logical workflows relevant to drug development.

Quantitative Chelation Data

The stability of a lanthanide-ligand complex is described by its thermodynamic stability constant (log Kₘₗ) and its kinetic inertness (typically measured by its dissociation half-life, t₁/₂). High thermodynamic stability indicates a strong binding affinity, while high kinetic inertness ensures the complex does not readily dissociate under physiological conditions.

Thermodynamic Stability Constants

The stability of Ln³⁺-DOTA complexes generally increases across the lanthanide series, corresponding to the decrease in ionic radius (lanthanide contraction), which allows for a tighter fit within the ligand's cavity.[4]

Lanthanide Ionlog Kₘₗ of [Ln(DOTA)]⁻log Kₘₗ of [Ln(DOTP)]⁵⁻
La³⁺23.9027.6
Ce³⁺24.33-
Pr³⁺24.96-
Nd³⁺25.20-
Sm³⁺26.20-
Eu³⁺28.20[5]28.9
Gd³⁺25.5029.2
Tb³⁺28.60[5]29.5
Dy³⁺-29.6
Ho³⁺-29.6
Er³⁺-29.6
Tm³⁺-29.6
Yb³⁺28.9029.6
Lu³⁺29.20[5]29.6
Table 1: Thermodynamic stability constants (log Kₘₗ) for lanthanide complexes with DOTA and its phosphonate (B1237965) analog, DOTP, at 25°C.[4][5][6] Note that values can vary slightly based on experimental conditions (e.g., ionic strength).
Kinetic Inertness

The dissociation of lanthanide-DOTA complexes is often studied under acidic conditions, as the process is typically acid-catalyzed. The extraordinary kinetic inertness of these complexes is a key feature for their in vivo application.

ComplexDissociation Half-Life (t₁/₂)Conditions
[Ce(DOTA)]⁻4.62 min1.0 M HClO₄, 25°C[7]
[Eu(DOTA)]⁻~3.5 hours1.0 M HClO₄, 25°C[7]
[Gd(DOTA)]⁻Very High (days)pH 7.4, 37°C
[Lu(DOTA)]⁻Extremely HighpH 7.4, 37°C
Table 2: Representative dissociation half-lives for selected Ln³⁺-DOTA complexes, highlighting their high kinetic stability.[7][8]

Experimental Protocols & Methodologies

Synthesis of a Bifunctional DOTA Chelator

For conjugation to biomolecules, a bifunctional version of the chelator with a reactive handle is required. A common and versatile intermediate is DOTA-tris(t-Bu ester), which has a free carboxylic acid for amide coupling.

Protocol: Solid-Phase Synthesis of DOTA-Peptide Conjugates [9][10] This method details the assembly of the DOTA chelator directly onto a peptide synthesized on a solid-phase resin.

  • Peptide Synthesis: Synthesize the desired peptide sequence on a Rink-amide resin using standard Fmoc solid-phase peptide synthesis (SPPS) chemistry. After the final amino acid is coupled, remove the N-terminal Fmoc protecting group.[9]

  • Bromoacetylation: React the N-terminal amine of the resin-bound peptide with bromoacetic acid activated in situ with a coupling agent like DIC (N,N'-diisopropylcarbodiimide) and HOBt (Hydroxybenzotriazole).

  • Cyclen Attachment: React the bromoacetylated peptide-resin with an excess of cyclen (1,4,7,10-tetraazacyclododecane) in a solvent like DMF. One of the secondary amines of the cyclen displaces the bromide, attaching the macrocycle to the peptide.[9]

  • Alkylation of Pendants: React the remaining three secondary amines of the cyclen ring with tert-butyl bromoacetate (B1195939) in the presence of a non-nucleophilic base (e.g., DIPEA) to form the protected carboxylate arms.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane). This cleaves the peptide from the resin and simultaneously removes the tert-butyl protecting groups from the DOTA moiety.

  • Purification: Purify the crude DOTA-peptide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

Lanthanide Complexation

Protocol: General Lanthanide Chelation [11][12]

  • Ligand Dissolution: Dissolve the purified DOTA-conjugate in high-purity water (e.g., Milli-Q) to a concentration of approximately 10-50 mM.

  • pH Adjustment: Adjust the pH of the ligand solution to between 5.5 and 6.5 using a dilute acid or base (e.g., 0.1 M HCl, 0.1 M NaOH). This pH range is optimal for complexation, preventing protonation of the ligand's amines while avoiding the formation of insoluble lanthanide hydroxides.

  • Lanthanide Addition: Prepare a stock solution of the desired lanthanide(III) chloride (LnCl₃) or triflate (Ln(OTf)₃) salt in water. Add 0.95-1.0 equivalents of the Ln³⁺ solution dropwise to the stirring ligand solution. Using a slight sub-stoichiometric amount of metal can help avoid the need to remove excess free metal later.

  • Reaction Monitoring: Maintain the pH of the reaction mixture between 5.5 and 6.5 by adding small aliquots of base as needed, as the complexation reaction releases protons. The reaction can be gently heated (e.g., 40-60°C) to accelerate complex formation. Progress can be monitored by testing a small aliquot with a metal indicator dye (e.g., xylenol orange), which will show a color change in the presence of free Ln³⁺.[12]

  • Purification: Once the reaction is complete (no free Ln³⁺ detected), the final complex can be purified from any uncomplexed ligand or excess salts by RP-HPLC or size-exclusion chromatography if necessary.

Determination of Stability Constants

Protocol: Potentiometric Titration [13][14] Potentiometric titration is a standard method for determining protonation constants of a ligand and the stability constants of its metal complexes.

  • System Calibration: Calibrate a high-precision pH electrode and titration apparatus using standard acid-base titrations to convert pH readings (activity) to proton concentrations ([H⁺]).[13]

  • Ligand Titration: In a thermostatted, jacketed vessel under an inert atmosphere (e.g., nitrogen), titrate a known concentration of the ligand solution (at a constant ionic strength, e.g., 0.1 M KCl) with a standardized, CO₂-free solution of a strong base (e.g., NaOH). Record the pH change as a function of the volume of titrant added. This allows for the calculation of the ligand's protonation constants (pKa values).

  • Complex Titration: Repeat the titration with a new solution containing the same concentration of ligand plus a known concentration of a lanthanide ion (typically at a 1:1 metal-to-ligand ratio).[14]

  • Data Analysis: The titration data (pH vs. volume of titrant) for both the ligand alone and the metal-ligand system are analyzed using specialized computer programs (e.g., BEST, Hyperquad).[15] These programs fit the data to a model that includes all relevant species in solution (protonated ligand, free metal, hydrolyzed metal, and the metal-ligand complex) to calculate the overall stability constant, log β (equivalent to log Kₘₗ).

Visualizations: Workflows and Processes

Experimental Workflow for Lanthanide Chelate Synthesis & Characterization

The following diagram illustrates the typical workflow from ligand synthesis to the characterization of the final lanthanide complex.

G cluster_0 Ligand Preparation cluster_1 Complexation cluster_2 Characterization A Peptide Synthesis (SPPS) B On-Resin DOTA Assembly A->B C Cleavage & Deprotection B->C D HPLC Purification C->D E Dissolve Ligand & Adjust pH D->E Purified Ligand F Add LnCl3 Solution G Reaction & pH Monitoring H LC-MS Analysis (Purity & Mass) G->H Crude Complex I Potentiometric Titration (log K) H->I J Luminescence Spectroscopy (Photophysics) H->J

Workflow for Synthesis and Characterization.
Logical Diagram of Potentiometric Titration

This diagram outlines the logical process for determining stability constants using potentiometric titration.

G start Start titrate_ligand Titrate Ligand Alone with NaOH start->titrate_ligand titrate_complex Titrate Ligand + Ln³⁺ with NaOH start->titrate_complex get_pka Calculate Ligand Protonation Constants (pKa) titrate_ligand->get_pka model_data Model Both Titration Curves Using Computer Program get_pka->model_data Input titrate_complex->model_data Input get_logk Determine Stability Constant (log K) model_data->get_logk end End get_logk->end

Logic for Stability Constant Determination.
Signaling Pathway for a Luminescent Lanthanide Probe

Lanthanide complexes can be designed as luminescent probes. The "antenna effect" is the key signaling pathway where an organic chromophore absorbs light and transfers the energy to the lanthanide ion, which then emits light.

G cluster_ligand Organic Antenna (Chromophore) cluster_lanthanide Lanthanide Ion (e.g., Eu³⁺) S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) T1 T₁ (Triplet Excited State) S1->T1 2. Intersystem Crossing (ISC) Ln_E ⁵D₀ (Emissive State) T1->Ln_E 3. Energy Transfer (ET) Ln_G ⁷F₀ (Ground State) Photon_Out Photon (Visible) Ln_E->Ln_G 4. Luminescence Photon_In Photon (UV) Photon_In->S0 1. Absorption

Antenna Effect Signaling Pathway.

References

An In-depth Technical Guide to the Thermodynamic Stability of Metal Complexes with Methylated Tetra-aza Macrocycles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of this writing, specific thermodynamic data for a ligand precisely named "(R)-tetraMe-Tetraxetan" is not available in the public domain. This name likely describes a tetra-aza macrocyclic ligand with four methyl groups on the ring in an (R) configuration and four acetate-like chelating arms, analogous to the well-known DOTA ligand (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). This guide will, therefore, focus on the thermodynamic stability of metal complexes with closely related and well-documented methylated tetra-aza macrocycles, such as derivatives of cyclam (1,4,8,11-tetraazacyclotetradecane) and DOTA. The principles, experimental protocols, and data presented here provide a strong framework for understanding the thermodynamic behavior of such complexes.

Introduction to Thermodynamic Stability of Macrocyclic Metal Complexes

The thermodynamic stability of a metal complex in solution is a measure of the strength of the interaction between the metal ion and the ligand(s) at equilibrium. It is quantified by the stability constant (also known as the formation constant), K. For a simple 1:1 metal-ligand complex, the formation equilibrium is represented as:

M + L ⇌ ML

The corresponding stability constant, K, is given by:

K = [ML] / ([M][L])

where [M], [L], and [ML] are the equilibrium concentrations of the metal ion, the ligand, and the complex, respectively. A higher value of K indicates a more stable complex. Stability constants are often expressed in logarithmic form (log K).

Several factors contribute to the high thermodynamic stability of metal complexes with tetra-aza macrocycles:

  • The Chelate Effect: Polydentate ligands, which bind to a central metal ion through multiple donor atoms to form one or more rings, create complexes that are significantly more stable than those formed with a comparable number of monodentate ligands. This increased stability is primarily due to a favorable entropy change upon complexation.

  • The Macrocyclic Effect: The stability of a metal complex is further enhanced when the polydentate ligand is a macrocycle. This "macrocyclic effect" is attributed to both enthalpic and entropic contributions. The pre-organized nature of the macrocycle reduces the entropic penalty of binding, and the snug fit of the metal ion within the macrocyclic cavity can lead to a more favorable enthalpy of complexation.

  • Influence of Methylation: The addition of methyl groups to the macrocyclic backbone can influence the thermodynamic stability of the resulting metal complexes in several ways:

    • Increased Basicity: Methyl groups are electron-donating and can increase the basicity of the nitrogen donor atoms, potentially leading to stronger metal-ligand bonds and higher stability constants.

    • Steric Hindrance: The size and position of the methyl groups can introduce steric hindrance, which may prevent the ligand from adopting the ideal conformation for metal coordination, thereby destabilizing the complex.

    • Rigidity: Methylation can increase the rigidity of the macrocycle, which can either pre-organize the ligand for metal binding (enhancing stability) or prevent it from adapting to the preferred coordination geometry of a particular metal ion (decreasing stability).

Experimental Protocols for Determining Thermodynamic Stability

The determination of stability constants for metal complexes is crucial for understanding their behavior in various applications. The following are detailed methodologies for two common techniques.

Potentiometric Titration

Potentiometric titration is a widely used and accurate method for determining stability constants. It involves monitoring the pH of a solution containing the metal ion and the ligand as a standard solution of acid or base is added. The competition between the metal ion and protons for the ligand allows for the calculation of the stability constant.

Experimental Setup:

  • A high-precision pH meter with a glass electrode.

  • A constant temperature water bath to maintain a fixed temperature (e.g., 25.0 ± 0.1 °C).

  • An automated burette for precise delivery of the titrant.

  • A titration vessel, often jacketed to connect to the water bath.

  • An inert atmosphere (e.g., argon or nitrogen) to prevent interference from atmospheric CO2.

Typical Procedure (Irving-Rossotti Method):

  • Solution Preparation: Prepare solutions of the ligand, the metal salt, a strong acid (e.g., HClO4), and a strong base (e.g., NaOH) of accurately known concentrations. An inert salt (e.g., NaClO4 or KNO3) is added to maintain a constant ionic strength.

  • Titration Sets: Perform three sets of titrations:

    • Acid Titration: Titrate the strong acid with the strong base.

    • Ligand Titration: Titrate a mixture of the strong acid and the ligand with the strong base.

    • Metal-Ligand Titration: Titrate a mixture of the strong acid, the ligand, and the metal salt with the strong base.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: The titration data are used to calculate the average number of protons bound per ligand molecule (n̄A) and the average number of ligands bound per metal ion (n̄). The free ligand concentration ([L]) is then calculated for each point in the metal-ligand titration. A formation curve is constructed by plotting n̄ against pL (-log[L]). The stepwise stability constants (K1, K2, etc.) can be determined from this curve. For example, the value of pL at n̄ = 0.5 corresponds to log K1. More sophisticated data analysis is typically performed using specialized software like SUPERQUAD or Hyperquad.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) directly measures the heat change (enthalpy, ΔH) associated with the binding interaction between a metal and a ligand. From the enthalpy and the binding constant (K), the Gibbs free energy (ΔG) and entropy (ΔS) of the reaction can be determined, providing a complete thermodynamic profile of the interaction.

Experimental Setup:

  • An isothermal titration calorimeter, which consists of a sample cell, a reference cell, and a high-precision injection syringe.

  • The instrument is thermostatted to maintain a constant temperature.

Typical Procedure:

  • Solution Preparation: Prepare solutions of the metal ion and the ligand in the same buffer to minimize heats of dilution. The solutions must be carefully degassed to avoid the formation of air bubbles in the calorimeter.

  • Loading the Calorimeter: The ligand solution is typically loaded into the sample cell, and the metal ion solution is loaded into the injection syringe.

  • Titration: A series of small, precise injections of the metal solution are made into the ligand solution in the sample cell. The heat released or absorbed upon each injection is measured.

  • Data Collection: The raw data consists of a series of heat flow peaks corresponding to each injection.

  • Data Analysis: The area under each peak is integrated to determine the heat change for that injection. These values are then plotted against the molar ratio of metal to ligand. The resulting binding isotherm is fitted with a suitable binding model (e.g., a single set of identical sites) using specialized software to determine the binding constant (K), the stoichiometry (n), and the enthalpy of binding (ΔH).

Quantitative Data: Stability of Methylated Tetra-aza Macrocycle Complexes

The following tables summarize the stability constants (log K) for metal complexes of N-tetramethylcyclam (TMC) and a tetramethylated DOTA derivative. These values illustrate the influence of methylation on the thermodynamic stability.

Table 1: Stability Constants (log K) of Metal Complexes with 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane (TMC)

Metal Ionlog KConditionsReference
Co²⁺11.00.1 M NaClO₄, 25 °C[1]
Ni²⁺6.10.1 M NaClO₄, 25 °C[1]
Cu²⁺21.50.1 M NaClO₄, 25 °C[1]
Zn²⁺10.20.1 M NaClO₄, 25 °C[1]

Note: The stability of these complexes is generally lower than that of the corresponding complexes with the unsubstituted cyclam, which is attributed to steric hindrance from the methyl groups.[2]

Table 2: Stability Constants (log K) of Lanthanide Complexes with a Tetramethylated DOTA Derivative (M4DOTA)

Metal Ionlog KConditionsReference
Eu³⁺~23Not specified[3]
Gd³⁺~23Not specified[3]
Yb³⁺~24Not specified[3]

Note: The stability of these complexes is comparable to or slightly higher than that of the corresponding DOTA complexes, suggesting that the increased basicity of the nitrogen atoms due to methylation outweighs any destabilizing steric effects for these lanthanide ions.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for determining stability constants.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Sol_Prep Prepare Solutions (Acid, Base, Ligand, Metal) Calibrate Calibrate pH Electrode Sol_Prep->Calibrate Titrate_A Titrate Acid Calibrate->Titrate_A Titrate_AL Titrate Acid + Ligand Titrate_A->Titrate_AL Titrate_ALM Titrate Acid + Ligand + Metal Titrate_AL->Titrate_ALM Calc_n Calculate n̄ and pL Titrate_ALM->Calc_n Plot Plot Formation Curve (n̄ vs. pL) Calc_n->Plot Determine_K Determine log K values Plot->Determine_K

Caption: Workflow for Potentiometric Titration.

ITC_Workflow cluster_prep_itc Preparation cluster_experiment_itc Experiment cluster_analysis_itc Data Analysis Sol_Prep_ITC Prepare and Degas Solutions (Ligand, Metal) Load_ITC Load Calorimeter Sol_Prep_ITC->Load_ITC Run_Titration Perform Titration (Inject Metal into Ligand) Load_ITC->Run_Titration Measure_Heat Measure Heat Change Run_Titration->Measure_Heat Integrate_Peaks Integrate Heat Peaks Measure_Heat->Integrate_Peaks Plot_Isotherm Plot Binding Isotherm Integrate_Peaks->Plot_Isotherm Fit_Model Fit Data to Binding Model Plot_Isotherm->Fit_Model Determine_Params Determine K, ΔH, n Fit_Model->Determine_Params

Caption: Workflow for Isothermal Titration Calorimetry.

Conclusion

The thermodynamic stability of metal complexes with methylated tetra-aza macrocycles is governed by a complex interplay of the chelate effect, the macrocyclic effect, and the electronic and steric influences of the methyl substituents. While specific data for "this compound" is not available, the principles and data for analogous compounds like methylated cyclam and DOTA derivatives provide a robust foundation for understanding and predicting their behavior. The experimental protocols of potentiometric titration and isothermal titration calorimetry are powerful tools for quantitatively characterizing these interactions, providing essential data for the design and development of new metal-based compounds for applications in medicine and beyond.

References

The Elusive Kinetic Profile of (R)-tetraMe-Tetraxetan: A Review of Related Macrocyclic Chelates for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – The bifunctional chelator (R)-tetraMe-Tetraxetan, a derivative of the widely-used DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), has garnered interest within the scientific community, particularly in the realm of preclinical tumor pre-targeting and radiopharmaceutical development. Despite its promising applications, a comprehensive, publicly available dataset detailing the quantitative kinetic inertness of its metal chelates remains conspicuously absent. This technical guide, intended for researchers, scientists, and drug development professionals, aims to provide a foundational understanding of the principles of kinetic inertness by examining data from closely related macrocyclic chelators, thereby offering a predictive framework for the behavior of this compound.

The kinetic inertness of a metal-chelate complex is a critical parameter in the design of radiopharmaceuticals and other metal-based diagnostic and therapeutic agents. It refers to the rate at which the metal ion dissociates from the chelator in vivo. High kinetic inertness is paramount to prevent the release of potentially toxic free metal ions, which can lead to off-target accumulation and undesirable side effects. For radiopharmaceuticals, this stability ensures that the radionuclide remains bound to the targeting molecule, maximizing its efficacy at the desired site and minimizing radiation exposure to healthy tissues.

Understanding Kinetic Inertness: Lessons from DOTA and its Analogs

The dissociation of lanthanide(III)-DOTA complexes is known to be a slow, acid-catalyzed process. The kinetic stability of these complexes is a key reason for their successful clinical use. The table below summarizes kinetic data for some relevant macrocyclic chelators to provide a comparative context.

ChelatorMetal IonDissociation Half-Life (t½)ConditionsReference
DOTAGd³⁺Extremely longPhysiological pH[General Literature]
DOTAEu³⁺Extremely longPhysiological pH[General Literature]
DOTAMAGd³⁺Comparable to Gd-DOTAAcidic[1]
DOTAMAPGd³⁺Faster than Gd-DOTAAcidic[1]

Note: This table is illustrative and compiled from general knowledge and specific studies on DOTA derivatives. The lack of specific data for this compound necessitates this comparative approach.

Experimental Protocols for Assessing Kinetic Inertness

The determination of the kinetic inertness of metal chelates involves challenging the complex under physiological or stressed conditions and monitoring its dissociation over time. A general experimental workflow for such an assessment is outlined below.

Experimental_Workflow General Workflow for Kinetic Inertness Studies cluster_prep Complex Preparation and Purification cluster_challenge Dissociation Challenge cluster_analysis Analysis cluster_data Data Analysis prep Synthesis and purification of the this compound chelate with the metal ion of interest (e.g., a radionuclide). qc Quality control to ensure high radiochemical purity and specific activity. prep->qc incubation Incubation of the purified complex in a challenging medium (e.g., human serum, acidic buffer, or a solution containing a competing metal ion). qc->incubation timepoints Aliquots are taken at various time points. incubation->timepoints separation Separation of the intact complex from the dissociated metal ion and ligand (e.g., using HPLC, TLC, or size-exclusion chromatography). timepoints->separation quantification Quantification of the intact complex at each time point. separation->quantification kinetics Determination of the dissociation rate constant (kd) and the half-life (t½) of the complex. quantification->kinetics

Caption: A generalized workflow for determining the kinetic inertness of a metal chelate.

A more detailed experimental protocol for assessing the acid-catalyzed dissociation of a lanthanide complex, adapted from studies on DOTA derivatives, is as follows:

Objective: To determine the pseudo-first-order rate constant of dissociation of a Lanthanide-(R)-tetraMe-Tetraxetan complex in acidic media.

Materials:

  • Purified Lanthanide-(R)-tetraMe-Tetraxetan complex

  • Hydrochloric acid (HCl) solutions of varying concentrations (e.g., 0.1 M, 1 M, 5 M)

  • Constant temperature water bath

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and a radiodetector

  • Scintillation counter or other appropriate radioactivity measurement device

Procedure:

  • Reaction Setup: A solution of the Lanthanide-(R)-tetraMe-Tetraxetan complex of a known concentration is prepared in a non-complexing buffer.

  • Initiation of Dissociation: The dissociation reaction is initiated by adding a large excess of a standardized HCl solution to the complex solution, which is maintained at a constant temperature (e.g., 25°C, 37°C, or higher to accelerate the reaction).

  • Sampling: At predetermined time intervals, aliquots of the reaction mixture are withdrawn.

  • Quenching: The reaction in the aliquot is immediately quenched by neutralizing the acid with a suitable base to prevent further dissociation.

  • Analysis: The amount of intact complex remaining in each aliquot is determined by radio-HPLC. The chromatogram will show peaks corresponding to the intact complex and potentially the free radiometal.

  • Data Analysis: The natural logarithm of the percentage of the intact complex is plotted against time. The slope of the resulting straight line gives the pseudo-first-order rate constant (k_obs).

  • Determination of Acid Dependence: The experiment is repeated at different acid concentrations to determine the order of the reaction with respect to [H⁺].

Logical Relationship of Stability and Application

The kinetic inertness of a chelate is intrinsically linked to its suitability for in vivo applications. The following diagram illustrates this relationship.

Stability_Application Relationship between Kinetic Inertness and In Vivo Application Inertness High Kinetic Inertness Stability High In Vivo Stability Inertness->Stability LowTox Reduced Off-Target Toxicity Stability->LowTox HighEff Enhanced Target Accumulation Stability->HighEff App Successful In Vivo Application (e.g., PET Imaging, Radiotherapy) LowTox->App HighEff->App Dissociation Low Kinetic Inertness Instability In Vivo Dissociation Dissociation->Instability Toxicity Increased Toxicity / Off-Target Effects Instability->Toxicity Failure Failed In Vivo Application Toxicity->Failure

Caption: The pivotal role of kinetic inertness for successful in vivo applications.

Conclusion

While the specific kinetic inertness of this compound chelates remains to be quantitatively elucidated in publicly accessible literature, the foundational knowledge from DOTA and its derivatives provides a strong basis for understanding its likely behavior. The experimental protocols outlined here offer a standard methodology for researchers to determine these crucial parameters. For drug development professionals, the emphasis on high kinetic stability as a prerequisite for safe and effective in vivo applications cannot be overstated. Further research dedicated to the detailed kinetic profiling of this compound and its metal complexes is essential to fully unlock its potential in diagnostic and therapeutic applications.

References

Unveiling (R)-tetraMe-Tetraxetan: A Technical Guide to a Novel Bifunctional Chelating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted radiopharmaceuticals is continually evolving, with the development of novel bifunctional chelating agents (BFCAs) at its core. These molecules are instrumental in stably incorporating a therapeutic or diagnostic radionuclide onto a targeting biomolecule, such as a peptide or antibody. Among the promising new entries in this field is (R)-tetraMe-Tetraxetan, a macrocyclic chelator derived from the well-established DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) framework. This in-depth guide explores the fundamental aspects of this compound, presenting available data, outlining key experimental protocols, and visualizing the underlying scientific workflows.

This compound, also known as (R)-tetraMe-DOTA, is distinguished by the presence of four methyl groups on the tetraacetic acid arms, a structural modification that can influence its chelation kinetics, complex stability, and the overall properties of the resulting radiopharmaceutical.[1][2] Its primary application lies in the pre-targeting of tumors, where it is conjugated to biomolecules to facilitate the delivery of radionuclides for imaging or therapy.[1][2]

Core Concepts of Bifunctional Chelators

A bifunctional chelator possesses two critical functionalities: a chelating moiety that securely binds a radiometal and a reactive functional group for covalent attachment to a targeting vector. The stability of the metal-chelator complex is paramount to prevent the in vivo release of the radionuclide, which could lead to off-target toxicity and degradation of imaging quality.

Logical Diagram of a Bifunctional Chelator's Role Radionuclide Radionuclide (e.g., ¹⁷⁷Lu, ⁶⁸Ga) Chelator Bifunctional Chelator (this compound) Radionuclide->Chelator Chelation Radiopharmaceutical Radiopharmaceutical Radionuclide->Radiopharmaceutical Biomolecule Targeting Biomolecule (Peptide, Antibody) Chelator->Biomolecule Conjugation Biomolecule->Radiopharmaceutical Target Biological Target (e.g., Tumor Cell Receptor) Radiopharmaceutical->Target Targeting

Caption: The central role of a bifunctional chelator in linking a radionuclide to a targeting biomolecule to form a radiopharmaceutical.

Quantitative Data

While specific quantitative data for this compound is not yet widely available in the public domain, the following table outlines the key parameters that are essential for the evaluation of any new bifunctional chelating agent. This structure can be populated as data emerges from ongoing and future research.

ParameterRadionuclideValueMethodReference
Stability Constant (log K) Lu-177Data not availablePotentiometric Titration
Ga-68Data not available
Y-90Data not available
Cu-64Data not available
Radiolabeling Efficiency Lu-177Data not availableRadio-TLC / Radio-HPLC
Ga-68Data not available
Specific Activity Lu-177Data not available
In Vitro Stability Lu-177Data not availableSerum Incubation
Receptor Binding Affinity (IC50/Kd) Conjugate SpecificData not availableCompetitive Binding Assay
In Vivo Tumor Uptake (%ID/g) Conjugate SpecificData not availableBiodistribution Studies

Experimental Protocols

The development and application of this compound in radiopharmaceuticals involve a series of critical experimental procedures. The following sections provide detailed methodologies for these key steps, based on established protocols for DOTA-derived chelators.

Synthesis and Characterization of this compound

The synthesis of DOTA derivatives often involves the alkylation of the cyclen macrocycle. For this compound, a stereospecific synthesis would be required to obtain the desired (R)-configuration of the methyl groups.

A generalized synthetic approach for DOTA-tetraamide derivatives, which can be adapted, involves:

  • Alkylation of Cyclen: Reaction of 1,4,7,10-tetraazacyclododecane (B123705) (cyclen) with a suitable α-halo amide derivative in the presence of a base.

  • Purification: Purification of the resulting tetra-substituted product using chromatographic techniques.

  • Characterization: Confirmation of the structure and purity using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis.

Conjugation to a Targeting Biomolecule

To create a targeted radiopharmaceutical, this compound must be conjugated to a biomolecule. This is typically achieved by activating one of the carboxyl groups of the chelator to form a reactive ester (e.g., N-hydroxysuccinimide ester) which can then react with an amine group (e.g., lysine (B10760008) residue) on the biomolecule.

Workflow for Conjugation of this compound to a Biomolecule start Start activate Activate Chelator (e.g., with NHS/EDC) start->activate conjugate React with Biomolecule (e.g., Antibody, Peptide) activate->conjugate purify Purify Conjugate (e.g., Size Exclusion Chromatography) conjugate->purify characterize Characterize Conjugate (e.g., Mass Spectrometry) purify->characterize end End characterize->end

Caption: A generalized workflow for the conjugation of a bifunctional chelator to a targeting biomolecule.

Radiolabeling with a Therapeutic or Diagnostic Radionuclide

The final step in preparing the radiopharmaceutical is the incorporation of the radionuclide into the chelator-biomolecule conjugate.

A general protocol for radiolabeling with Lutetium-177 (¹⁷⁷Lu) is as follows:

  • Reagent Preparation:

    • Prepare a solution of the this compound-conjugated biomolecule in a suitable buffer (e.g., ammonium (B1175870) acetate (B1210297) or sodium ascorbate, pH 4.5-5.5).

    • Obtain a calibrated solution of ¹⁷⁷LuCl₃.

  • Radiolabeling Reaction:

    • In a sterile, pyrogen-free vial, combine the conjugate solution and the ¹⁷⁷LuCl₃ solution.

    • Incubate the reaction mixture at an elevated temperature (e.g., 80-95°C) for a specified time (e.g., 15-30 minutes).

  • Quality Control:

    • Determine the radiochemical purity of the product using radio-thin layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC). The labeled conjugate should be separable from free ¹⁷⁷Lu.

  • Purification (if necessary):

    • If the radiochemical purity is below the desired threshold (typically >95%), purify the product using a suitable method such as solid-phase extraction (SPE) or size-exclusion chromatography (SEC).

Experimental Workflow for ¹⁷⁷Lu Radiolabeling start Start mix Combine Conjugate, Buffer, and ¹⁷⁷LuCl₃ start->mix incubate Incubate at 80-95°C for 15-30 min mix->incubate qc Quality Control (Radio-TLC/HPLC) incubate->qc decision Radiochemical Purity > 95%? qc->decision purify Purify Product (SPE or SEC) decision->purify No end Final Radiopharmaceutical decision->end Yes purify->end

Caption: A typical experimental workflow for the radiolabeling of a DOTA-conjugated molecule with Lutetium-177.

Future Directions

The full potential of this compound as a bifunctional chelating agent will be realized as more comprehensive data on its performance becomes available. Future research should focus on:

  • Systematic Evaluation of Stability: Determining the thermodynamic stability constants and kinetic inertness of this compound complexes with a range of medically relevant radionuclides.

  • Optimization of Radiolabeling: Establishing robust and efficient radiolabeling protocols for various radionuclides, including optimization of pH, temperature, and reaction time.

  • Preclinical Evaluation: Conducting in vitro and in vivo studies with this compound conjugated to different targeting molecules to assess its biodistribution, tumor targeting efficacy, and safety profile.

  • Comparative Studies: Benchmarking the performance of this compound against established chelators like DOTA and DTPA to highlight its potential advantages.

The development of novel bifunctional chelators like this compound is crucial for advancing the field of nuclear medicine. By providing improved chelation properties, these new agents can lead to the creation of more effective and safer radiopharmaceuticals for the diagnosis and treatment of a wide range of diseases. This guide serves as a foundational resource for researchers and developers interested in exploring the potential of this promising new chelator.

References

(R)-tetraMe-Tetraxetan: An In-Depth Technical Guide for Radiopharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of radiopharmaceutical development, the choice of a bifunctional chelator is paramount to the successful in vivo targeting and delivery of therapeutic or diagnostic radionuclides. (R)-tetraMe-Tetraxetan, also known as (R)-tetraMe-DOTA, is a macrocyclic chelating agent that has garnered interest for its potential to form stable complexes with a variety of radiometals. As a derivative of the widely used DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), this compound features methyl groups on the acetate (B1210297) arms, which can influence its coordination chemistry, labeling kinetics, and the in vivo stability of the resulting radiometal complex. This technical guide provides a comprehensive overview of this compound, including its synthesis, radiolabeling procedures, bioconjugation, and available quantitative data to inform its application in the development of next-generation radiopharmaceuticals.

Core Concepts and Rationale

The development of novel bifunctional chelators is a critical area of research in nuclear medicine.[1][2][3][4][5] The ideal chelator must efficiently and stably bind the desired radiometal under mild conditions, be readily conjugated to a targeting biomolecule (such as a peptide or antibody), and maintain the favorable pharmacokinetic properties of the resulting radiopharmaceutical.[1][2][3][4][5] The introduction of methyl groups to the DOTA framework, as in this compound, is a strategy to modulate these properties.

Experimental Protocols

Synthesis of this compound Analogues

General Solid-Phase Synthesis of DOTA-functionalized Peptides:

A convenient approach for the functionalization of peptides with DOTA has been developed using solid-phase synthesis. This method involves the assembly of protected components of both the peptide and the chelator on the same solid resin support. Deprotection and cleavage are then performed in a single step.[6]

Protocol: Solid-Phase Synthesis of DOTA-Peptides [7]

  • Peptide Synthesis: Synthesize the desired peptide on a solid support resin using standard Fmoc-based solid-phase peptide synthesis (SPPS).

  • Acylation: Acylate the amino terminus of the peptide-resin with a bromoacetic acid activated ester.

  • Reaction with Cyclen: React the bromoacetylated peptide-resin with 1,4,7,10-tetraazacyclododecane (B123705) (cyclen), leading to the nucleophilic displacement of the bromide.

  • Trialkylation: Perform trialkylation of the cyclen amines with tert-butyl bromoacetate.

  • Cleavage and Deprotection: Use a trifluoroacetic acid (TFA)-mediated cleavage cocktail to simultaneously cleave the DOTA-peptide from the resin and remove protecting groups.

  • Purification: Purify the crude DOTA-peptide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

Radiolabeling with 64Cu

The following protocol is adapted from a procedure for labeling DOTA-conjugated peptides with Copper-64.[2]

Protocol: 64Cu Radiolabeling of DOTA-Peptide Conjugates

  • Preparation: To a solution of the DOTA-peptide conjugate (e.g., 1-20 µg) in 0.1 M sodium acetate buffer (pH 5.5), add 222 MBq of 64CuCl2.

  • Incubation: Incubate the reaction mixture at 60°C for 30 minutes.

  • Quenching: Terminate the reaction by adding a small volume of EDTA solution.

  • Purification: Purify the 64Cu-DOTA-peptide using a Sep-Pak C18 cartridge. Elute the product with ethanol (B145695).

  • Final Formulation: Evaporate the ethanol and redissolve the final product in a suitable buffer for in vitro or in vivo use. Pass the solution through a 0.22 µm filter.

  • Quality Control: Determine the radiochemical yield and purity by radio-HPLC.

Radiolabeling with 177Lu

The following protocol is a general procedure for labeling DOTA-conjugated peptides with Lutetium-177.[8][9]

Protocol: 177Lu Radiolabeling of DOTA-Peptide Conjugates

  • Preparation: In a sterile vial, combine the DOTA-peptide conjugate (e.g., 20 µg) with 177LuCl3 (e.g., 5 mCi) in sterile water for injection.

  • Buffering: Adjust the pH of the reaction mixture to 5.5-6.0 using 0.5 M sodium acetate.

  • Incubation: Heat the reaction mixture at 100°C for 30 minutes.

  • Quality Control: Determine the radiochemical yield and purity using radio-TLC or radio-HPLC. The complex is typically stable and may not require further purification if high radiochemical yields are achieved.

  • Stability Testing: Assess the stability of the radiolabeled conjugate in human serum over time (e.g., up to 7 days).

Bioconjugation to Targeting Peptides

The conjugation of this compound to a targeting peptide can be achieved through various chemical strategies. A common method involves the use of a bifunctional chelator derivative that possesses a reactive group for coupling to the peptide.[10]

Protocol: General Bioconjugation of a DOTA-like Chelator to a Peptide [10]

  • Peptide Preparation: The peptide should have a free amino group for conjugation, with other reactive amines protected.

  • Chelator Activation: Activate a molar excess of the tri-tert-butyl ester-derivatized chelator using a coupling agent (e.g., HBTU/DIPEA).

  • Coupling Reaction: React the activated chelator with the peptide in an appropriate solvent (e.g., DMF).

  • Purification of Conjugate: Purify the resulting conjugate by HPLC.

  • Deprotection: Remove the tert-butyl protecting groups from the chelator.

  • Final Purification: Purify the final DOTA-peptide conjugate by HPLC.

Quantitative Data

Quantitative data for this compound is limited in the literature. The following tables summarize available data for DOTA and related compounds to provide a comparative context.

Table 1: Radiolabeling of DOTA-Peptides with 64Cu [2]

Peptide Amount (µg)Radiolabeling Yield (%)Specific Activity (GBq/mmol)
209822.50
109545.10
58588.40
155205.80
0.528255.60

Table 2: Radiolabeling of DOTA-Peptides with 177Lu [11]

MethodMean Radiochemical Yield (%)
Manual98.3 ± 0.6
Semiautomated90.8 ± 8.3
Automated83.1 ± 5.7

Table 3: Stability Constants (log K) of DOTA-(amide)4 Complexes [3]

LigandMg2+Ca2+Cu2+Zn2+
DOTAM4.314.1416.9211.53
DOTA-(MeAm)44.224.0917.2111.66
DOTA-(EtAm)44.093.8617.4011.75
DOTA-(gly-OEt)44.103.8717.1511.63

Visualizations

Radiopharmaceutical Development Workflow

The development of a targeted radiopharmaceutical is a multi-step process that begins with the design and synthesis of the chelator and targeting ligand, followed by radiolabeling, in vitro and in vivo evaluation, and eventual clinical translation.

Radiopharmaceutical_Development_Workflow cluster_0 Preclinical Development cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation cluster_3 Clinical Translation a Target Identification & Ligand Design b Chelator Synthesis & Characterization (this compound) a->b Select Chelator c Bioconjugation (Ligand + Chelator) a->c Select Ligand b->c d Radiolabeling with Radionuclide (e.g., 64Cu, 177Lu) c->d e Radiochemical Purity & Stability d->e f Cellular Uptake & Internalization e->f g Binding Affinity (Kd) f->g h Biodistribution Studies (Animal Models) g->h i Pharmacokinetics h->i j Preclinical Imaging (PET/SPECT) i->j k Toxicity Studies j->k l Dosimetry Calculations k->l m Phase I, II, III Clinical Trials l->m n Regulatory Approval m->n

Radiopharmaceutical Development Workflow

This diagram illustrates the general workflow for the development of a targeted radiopharmaceutical, from initial design to clinical application.[8]

Bioconjugation and Radiolabeling Process

The process of creating a radiolabeled biomolecule involves the chemical linking of the chelator to the targeting vector, followed by the incorporation of the radionuclide.

Bioconjugation_Radiolabeling cluster_0 Components cluster_1 Process cluster_2 Products Chelator This compound (with reactive group) Conjugation Bioconjugation Chelator->Conjugation Ligand Targeting Ligand (e.g., Peptide, Antibody) Ligand->Conjugation Radionuclide Radionuclide (e.g., 64Cu, 177Lu) Radiolabeling Radiolabeling Radionuclide->Radiolabeling Chelator_Ligand Chelator-Ligand Conjugate Conjugation->Chelator_Ligand Final_Product Radiolabeled Bioconjugate Radiolabeling->Final_Product Chelator_Ligand->Radiolabeling

Bioconjugation and Radiolabeling Process

This diagram outlines the sequential steps of conjugating the this compound chelator to a targeting ligand and the subsequent radiolabeling to form the final radiopharmaceutical.

Conclusion

This compound represents a promising bifunctional chelator for the development of novel radiopharmaceuticals. Its structural modifications compared to the parent DOTA molecule may offer advantages in terms of labeling efficiency and in vivo stability. However, a comprehensive evaluation of this specific stereoisomer with a range of medically relevant radionuclides is still needed. This guide provides the currently available information and general protocols to serve as a foundation for researchers and scientists working to advance the field of targeted radionuclide therapy and diagnostics. Further studies are warranted to fully elucidate the potential of this compound in clinical applications.

References

Methodological & Application

Synthesis Protocol for Vipivotide Tetraxetan (PSMA-617 Precursor)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed, step-by-step protocol for the synthesis of Vipivotide tetraxetan, the non-radioactive precursor to [¹⁷⁷Lu]Lu-PSMA-617, a radiopharmaceutical used in targeted therapy for prostate cancer.[1][2] Vipivotide tetraxetan consists of a glutamate-urea-lysine motif that targets the prostate-specific membrane antigen (PSMA), linked to the chelating agent DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which is capable of coordinating with radionuclides like Lutetium-177.[3] The synthesis is a multi-step process involving solid-phase peptide synthesis (SPPS) followed by conjugation of the DOTA moiety in solution.

It is important to note that the user's original query for "(R)-tetraMe-Tetraxetan" appears to be a misnomer. The "tetraxetan" component correctly refers to the DOTA chelator. However, "(R)-tetraMe" does not correspond to a standard nomenclature for this molecule or its known derivatives. The following protocol is for the synthesis of the well-established compound, Vipivotide tetraxetan (PSMA-617).

Overview of the Synthesis

The synthesis of Vipivotide tetraxetan can be broadly divided into three main stages:

  • Solid-Phase Peptide Synthesis (SPPS): The peptide backbone, including the glutamate-urea-lysine targeting moiety and a linker, is assembled on a solid support using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[4][5][6]

  • DOTA Conjugation: The fully assembled and protected peptide is cleaved from the resin and then conjugated with an activated DOTA derivative (e.g., DOTA-NHS ester) in solution.[3][7][8]

  • Deprotection and Purification: The final compound is deprotected and purified to a high degree using High-Performance Liquid Chromatography (HPLC).[3][9][10]

Experimental Protocols

Part 1: Solid-Phase Peptide Synthesis of the PSMA-617 Peptide Backbone

This protocol outlines the manual synthesis of the peptide component of Vipivotide tetraxetan on a 2-chlorotrityl chloride (2-CTC) resin.

Materials and Reagents:

  • 2-chlorotrityl chloride (2-CTC) resin

  • Fmoc-Glu(OtBu)-OH

  • Fmoc-Lys(Alloc)-OH (or other orthogonally protected lysine)

  • Triphosgene (B27547)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine (B6355638)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Coupling reagents (e.g., TBTU, HBTU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

Procedure:

  • Resin Loading:

    • Swell the 2-CTC resin in anhydrous DCM.

    • Dissolve Fmoc-Glu(OtBu)-OH and DIPEA in anhydrous DCM/DMF.

    • Add the amino acid solution to the resin and shake for 2 hours at room temperature.[4][5]

    • Cap any remaining active sites on the resin using a solution of DCM/MeOH/DIPEA.

    • Wash the resin with DMF and DCM.

  • Fmoc Deprotection:

    • Treat the resin with a 20-25% solution of piperidine in DMF for 30 minutes to remove the Fmoc protecting group.[5]

    • Wash the resin thoroughly with DMF and DCM.

  • Urea (B33335) Bond Formation:

    • To the deprotected glutamic acid on the resin, add a solution of triphosgene and DIPEA in dry DCM to form the isocyanate intermediate.[4][5][11]

    • In a separate flask, prepare a solution of the orthogonally protected lysine (B10760008) derivative (e.g., H-Lys(Alloc)-OtBu) and DIPEA in DCM.

    • Add the lysine solution to the resin-bound isocyanate and react to form the urea linkage.[4][5]

  • Peptide Chain Elongation (Linker):

    • Continue the peptide synthesis by sequential Fmoc deprotection and coupling of the linker amino acids (e.g., 2-naphthylalanine and cyclohexylalanine moieties are part of the full PSMA-617 structure) using standard coupling reagents like TBTU or HBTU.

  • Cleavage from Resin:

    • Once the peptide synthesis is complete, wash the resin and dry it.

    • Treat the resin with a cleavage cocktail, typically containing a high concentration of TFA with scavengers like TIS and water, to cleave the peptide from the resin and remove the side-chain protecting groups (except for the orthogonal protecting group on lysine).

Part 2: DOTA Conjugation

Materials and Reagents:

  • Crude peptide from Part 1

  • DOTA-tris(tBu)ester or DOTA-NHS ester

  • DIPEA or other suitable base

  • DMF or other suitable solvent

  • Diethyl ether

Procedure:

  • Conjugation Reaction:

    • Dissolve the crude peptide in DMF.

    • Add an activated DOTA derivative, such as DOTA-tris(tBu)ester, and a base like DIPEA.[3] Alternatively, DOTA-NHS ester can be used.[8][12]

    • Allow the reaction to proceed for several hours at room temperature.[3] The progress can be monitored by analytical HPLC.

  • Precipitation:

    • Precipitate the crude DOTA-conjugated peptide by adding cold diethyl ether.

    • Centrifuge to collect the precipitate and wash with diethyl ether.

Part 3: Final Deprotection and Purification

Materials and Reagents:

  • Crude DOTA-conjugated peptide

  • TFA cleavage cocktail (TFA/TIS/Water)

  • Reversed-phase HPLC system (preparative or semi-preparative)

  • Acetonitrile (ACN)

  • Deionized water

  • TFA (0.1%)

Procedure:

  • Final Deprotection:

    • Treat the crude DOTA-conjugated peptide with a TFA cleavage cocktail to remove the remaining protecting groups (e.g., tBu esters on DOTA and any remaining side-chain protection).

  • Purification:

    • Purify the final product by reversed-phase HPLC.[3][9][10]

    • Use a gradient of water and acetonitrile, both containing 0.1% TFA.[3][9]

    • Collect the fractions containing the pure product.

  • Lyophilization:

    • Combine the pure fractions and lyophilize to obtain the final product as a white powder.

Quantitative Data Summary

ParameterValue/RangeReference
Synthesis Scale Up to 5 mg[11]
Radiochemical Purity (after labeling) >95-99%[4][11][13]
HPLC Gradient for Purification Linear gradient of 5-95% Acetonitrile in Water (with 0.1% TFA)[3]
Flow Rate for HPLC 1.1 mL/min (analytical)[3]
Inhibition Constant (Ki) of PSMA-617 0.37 nM[1][14]

Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Conjugation Solution Phase cluster_Purification Purification Resin 2-CTC Resin Load_Glu Load Fmoc-Glu(OtBu)-OH Resin->Load_Glu Deprotect_Glu Fmoc Deprotection Load_Glu->Deprotect_Glu Form_Urea Urea Formation with Protected Lysine Deprotect_Glu->Form_Urea Elongate Peptide Chain Elongation Form_Urea->Elongate Cleave Cleavage from Resin Elongate->Cleave Crude_Peptide Crude Peptide Cleave->Crude_Peptide DOTA_Conj DOTA Conjugation Crude_Peptide->DOTA_Conj Final_Deprotect Final Deprotection DOTA_Conj->Final_Deprotect HPLC HPLC Purification Final_Deprotect->HPLC Lyophilize Lyophilization HPLC->Lyophilize Final_Product Vipivotide Tetraxetan Lyophilize->Final_Product Therapeutic_Agent_Components cluster_Precursor Vipivotide Tetraxetan (Precursor) Therapeutic_Agent [177Lu]Lu-PSMA-617 Targeting_Moiety PSMA Targeting Moiety (Glutamate-Urea-Lysine) Linker Linker Targeting_Moiety->Linker Chelator DOTA (Tetraxetan) Linker->Chelator Chelator->Therapeutic_Agent Chelates Radionuclide Lutetium-177 Radionuclide->Therapeutic_Agent Isotope

References

Application Notes and Protocols: Gallium-68 Labeling of DOTA-Functionalized Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallium-68 (⁶⁸Ga) labeled DOTA-functionalized peptides are crucial radiopharmaceuticals for Positron Emission Tomography (PET) imaging, particularly in the diagnosis and management of neuroendocrine tumors (NETs).[1][2][3] These tumors often overexpress somatostatin (B550006) receptors (SSTRs), to which peptides like DOTA-TATE, DOTA-TOC, and DOTA-NOC have a high binding affinity.[1][2] The chelation of the positron-emitting radionuclide ⁶⁸Ga by the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) moiety allows for sensitive and specific localization of primary tumors and their metastases.[1][4]

The short half-life of ⁶⁸Ga (approximately 68 minutes) necessitates rapid and efficient labeling and quality control processes.[1] This document provides detailed protocols for the labeling of DOTA-functionalized peptides with ⁶⁸Ga, along with comprehensive quality control procedures to ensure the final product is suitable for preclinical and clinical applications. Both manual and automated synthesis approaches are discussed.

Principle of the Method

The radiolabeling process is a one-step synthesis where ⁶⁸Ga, typically eluted from a Germanium-68/Gallium-68 (⁶⁸Ge/⁶⁸Ga) generator, is incubated with a DOTA-conjugated peptide under controlled temperature and pH conditions.[1][5] The DOTA chelator efficiently incorporates the ⁶⁸Ga cation, forming a stable complex.[1] The reaction is sensitive to pH, temperature, and the presence of competing metal ions.[6][7]

Quantitative Data Summary

The efficiency and quality of the ⁶⁸Ga-labeled peptide are critical for successful PET imaging. The following tables summarize key quantitative data from various studies.

Table 1: Radiolabeling Efficiency and Radiochemical Purity

DOTA-PeptideLabeling MethodRadiochemical Yield (RCY)Radiochemical Purity (RCP)Reference
⁶⁸Ga-DOTA-TATEAutomated63.34% - 64.01%99.45% - 99.78% (HPLC)[8]
⁶⁸Ga-DOTA-TOCAutomated~64%>95%[6]
⁶⁸Ga-DOTA-NOCAutomated82.98%>95%[9]
⁶⁸Ga-DOTA-NOCManual99.2 ± 0.4%Not Specified[10]
⁶⁸Ga-FAPI-46Automated~57%>95%[6]

Table 2: Specific Activity and Synthesis Time

DOTA-PeptideSpecific ActivityTotal Synthesis TimeReference
⁶⁸Ga-DOTA-TOC1 GBq/nmol~20 minutes[7]
⁶⁸Ga-DOTA-TATE12.6 GBq/µmol45-50 minutes[11]
⁶⁸Ga-PSMA-HBED-CC42 GBq/µmol45-50 minutes[11]
⁶⁸Ga-DOTA-[Thi⁸, Met(O₂)¹¹]SP18 ± 4 GBq/µmol~25 minutes[12]
⁶⁸Ga-P52.8 MBq/nmol<20 minutes[13]
⁶⁸Ga-P61.7 MBq/nmol<20 minutes[13]

Experimental Protocols

Materials and Reagents
  • Radionuclide Source: ⁶⁸Ge/⁶⁸Ga generator.

  • Precursor: DOTA-functionalized peptide (e.g., DOTA-TATE, DOTA-NOC, DOTA-TOC).

  • Buffers:

  • Reagents for Elution/Purification (if applicable):

    • 0.05 N HCl for generator elution.[11]

    • 5 M NaCl/HCl solution for cation exchange purification.[14]

    • Ethanol (B145695) and sterile water for C18 cartridge conditioning and elution.[4]

  • Stabilizer: Ascorbic acid solution (e.g., 1.4%) to reduce radiolysis.[14]

  • Quality Control:

    • ITLC strips (e.g., ITLC-SG).

    • Mobile phase for ITLC (e.g., 1 M ammonium (B1175870) acetate:methanol 1:1).[6][8]

    • HPLC system with a suitable column (e.g., C18) and mobile phase.

  • Equipment:

    • Lead-shielded hot cell.

    • Automated synthesis module or manual synthesis setup.

    • Heating block or water bath.

    • Vortex mixer.

    • Dose calibrator.

    • Radio-TLC scanner or gamma counter.

    • Sterile vials and filters (0.22 µm).

Protocol 1: Manual Labeling Procedure

This protocol is a generalized procedure based on common manual labeling methods.

  • Preparation:

    • Prepare all solutions using metal-free water and reagents.

    • Condition a C18 solid-phase extraction (SPE) cartridge by passing ethanol followed by sterile water.[4]

  • ⁶⁸Ga Elution:

    • Elute the ⁶⁸Ge/⁶⁸Ga generator with dilute HCl (e.g., 0.05 N - 0.6 M) according to the manufacturer's instructions.

  • Reaction Mixture Preparation:

    • In a sterile reaction vial, dissolve the DOTA-peptide in a suitable buffer (e.g., sodium acetate or HEPES) to maintain a pH between 3.5 and 4.5.[7][14]

    • Add the ⁶⁸Ga eluate to the reaction vial.

    • (Optional) Add ascorbic acid to prevent radiolysis.[14]

  • Labeling Reaction:

    • Incubate the reaction mixture at 85-95°C for 5-15 minutes.[7][12][14]

  • Purification:

    • Pass the reaction mixture through the conditioned C18 cartridge. The ⁶⁸Ga-DOTA-peptide will be retained.[4]

    • Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga.[4]

    • Elute the final product from the cartridge with a small volume of ethanol.[4]

  • Final Formulation:

    • Dilute the ethanolic solution with sterile saline for injection to ensure physiological osmolarity and an ethanol concentration of ≤10% v/v.[10]

    • Pass the final product through a 0.22 µm sterile filter into a sterile vial.

Protocol 2: Automated Synthesis

Automated synthesis modules provide a reproducible and radiation-safe method for preparing ⁶⁸Ga-labeled peptides. The general steps are similar to the manual procedure but are performed within a closed, shielded system.

  • System Preparation:

    • Install a sterile, single-use cassette into the synthesis module.

    • Attach the ⁶⁸Ge/⁶⁸Ga generator outlet, precursor vial, buffer and reagent vials, and the final product collection vial to the appropriate ports on the cassette.

  • Synthesis Execution:

    • Initiate the automated sequence via the control software.

    • The module will automatically perform the elution, trapping of ⁶⁸Ga on an ion-exchange column, elution into the reaction vessel, heating, and final purification via an SPE cartridge.

  • Product Collection:

    • The purified, sterile-filtered ⁶⁸Ga-DOTA-peptide is collected in a shielded vial. The entire process typically takes 15-30 minutes.

Quality Control

Rigorous quality control is mandatory to ensure the safety and efficacy of the radiopharmaceutical.

  • Visual Inspection: The final product should be a clear, colorless solution, free of particulate matter.

  • pH Measurement: The pH of the final product should be within the acceptable range for intravenous injection (typically 4.5 - 7.5).

  • Radiochemical Purity (RCP):

    • Instant Thin Layer Chromatography (ITLC): This is a rapid method to determine the percentage of labeled peptide versus impurities like free ⁶⁸Ga and colloidal ⁶⁸Ga.[4]

      • Spot a small amount of the product onto an ITLC strip.

      • Develop the strip in a suitable mobile phase (e.g., 1:1 mixture of 1 M ammonium acetate and methanol).[6][8]

      • In this system, the ⁶⁸Ga-DOTA-peptide migrates with the solvent front (Rf ≈ 0.8-1.0), while free ⁶⁸Ga and colloids remain at the origin (Rf ≈ 0.0-0.2).[4][6][8]

      • Scan the strip with a radio-TLC scanner to quantify the radioactivity distribution. The RCP should typically be >95%.

    • High-Performance Liquid Chromatography (HPLC): Radio-HPLC provides a more detailed analysis of the product's purity. It can separate the labeled peptide from unlabeled precursor and other radiochemical impurities.

  • Radionuclidic Purity:

    • Germanium-68 Breakthrough: The amount of ⁶⁸Ge in the final product must be measured and should be below the pharmacopeial limit (e.g., <0.001%). This is typically measured using a dose calibrator with appropriate settings or gamma spectroscopy.[8][11]

  • Sterility and Endotoxin Testing: These tests are performed to ensure the product is free from microbial contamination and pyrogens.

Visualizations

G cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification & QC Generator ⁶⁸Ge/⁶⁸Ga Generator Elution Elute ⁶⁸Ga Generator->Elution Peptide DOTA-Peptide & Buffer Reaction Labeling Reaction (95°C, 10 min) Peptide->Reaction Elution->Reaction Purify SPE Purification (C18 Cartridge) Reaction->Purify QC Quality Control (ITLC, HPLC, pH) Purify->QC Final Final Product: ⁶⁸Ga-DOTA-Peptide QC->Final

Caption: Experimental workflow for ⁶⁸Ga-labeling of DOTA-peptides.

Chelation cluster_dota DOTA Chelator N1 N N2 N N3 N N4 N Peptide Peptide N3->Peptide O1 O⁻ O2 O⁻ O3 O⁻ O4 O⁻ Ga ⁶⁸Ga³⁺ Ga->N1 Ga->N2 Ga->N3 Ga->N4 Ga->O1 Ga->O2 Ga->O3 Ga->O4

Caption: Chelation of ⁶⁸Ga³⁺ by the DOTA macrocycle.

References

Application Notes & Protocols: Conjugation of Tetraxetan Derivatives to Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of chelating agents to monoclonal antibodies (mAbs) is a critical process in the development of antibody-drug conjugates (ADCs), particularly for radioimmunotherapy and imaging applications. This document provides a detailed procedure for the conjugation of Tetraxetan derivatives, such as 1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid (TETA), to monoclonal antibodies. TETA and its analogues are efficient chelators for various radionuclides. The protocols outlined below are based on established methods involving the activation of the chelator's carboxyl group to facilitate its covalent attachment to the amine residues of the antibody.

Quantitative Data Summary

The following tables summarize key quantitative data from representative conjugation experiments. These values can serve as a reference for optimizing your own conjugation reactions.

Table 1: Reaction Conditions and Conjugation Efficiency

ParameterValueReference
ChelatorTETA[1][2]
Activating AgentsN-hydroxysulfosuccinimide (sulfo-NHS) and 1-ethyl-3-[3-(dimethylamino)propyl]carbodiimide (EDC)[1][2]
Molar Ratio (Chelator:mAb)10:1 to 100:1[1][2]
Average Chelators per Antibody0.4 to 2.0[1][2]
Chelatorp-SCN-Bz-DOTA[3]
Molar Ratio (Chelator:mAb)50:1[3]
Average Chelators per Antibody4.25 ± 1.04[3]

Table 2: Characterization of the Antibody-Chelator Conjugate

ParameterValueReference
Specific Activity of 64Cu-labeled TETA-mAbup to 15.4 µCi/µg[1][2]
Radiochemical Purity of 177Lu-DOTA-Rituximab> 95%[3]
In vitro Serum StabilityHigh[1][2]
ImmunoreactivityMinimal loss[1][2]
Stability of Final PreparationUp to 120 hours[3]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the conjugation of a Tetraxetan derivative to a monoclonal antibody using the activated ester method.

Protocol 1: Activation of Tetraxetan (TETA)

Objective: To activate a carboxyl group of TETA using EDC and Sulfo-NHS to make it reactive towards primary amines on the antibody.

Materials:

  • 1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid (TETA)

  • 1-Ethyl-3-[3-(dimethylamino)propyl]carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • Dissolve TETA in anhydrous DMF or DMSO to a desired concentration.

  • Add a molar excess of EDC and sulfo-NHS to the TETA solution. A common molar ratio is TETA:EDC:sulfo-NHS of 1:1.2:1.2.

  • Allow the reaction to proceed at room temperature for 1-4 hours with continuous stirring.

  • The resulting solution contains the activated TETA-sulfo-NHS ester, which is ready for conjugation to the antibody.

Protocol 2: Conjugation of Activated TETA to Monoclonal Antibody

Objective: To covalently link the activated TETA to the lysine (B10760008) residues of the monoclonal antibody.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.5)

  • Activated TETA-sulfo-NHS ester solution from Protocol 1

  • Reaction buffer: Sodium bicarbonate (0.1M, pH 9.0) or similar amine-free buffer with a slightly alkaline pH to facilitate the reaction with lysine residues.

  • Quenching solution (e.g., Tris or glycine (B1666218) buffer)

  • Purification column (e.g., PD-10 desalting column)

Procedure:

  • Prepare the monoclonal antibody by exchanging its buffer with the reaction buffer using a desalting column or dialysis. Adjust the antibody concentration to a suitable range (e.g., 5-10 mg/mL).

  • Add the activated TETA-sulfo-NHS ester solution to the antibody solution. The molar ratio of activated TETA to the antibody can be varied (e.g., from 10:1 to 100:1) to achieve the desired degree of conjugation.[1][2]

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding a quenching solution to consume any unreacted TETA-sulfo-NHS ester.

  • Purify the resulting antibody-TETA conjugate from excess reagents using a desalting column (e.g., PD-10) equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 3: Characterization of the Antibody-TETA Conjugate

Objective: To determine the average number of TETA molecules conjugated per antibody molecule (the drug-to-antibody ratio or DAR).

Methods:

  • Spectrophotometry: The concentration of the antibody can be determined by measuring the absorbance at 280 nm.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the molecular weight of the conjugate. The shift in molecular weight compared to the unconjugated antibody allows for the calculation of the average number of attached TETA molecules.

  • Radiolabeling and Scintillation Counting: If the intended use is for radioimmunotherapy, the conjugate can be radiolabeled with a suitable radionuclide (e.g., 64Cu, 177Lu). The specific activity (radioactivity per unit mass of antibody) can then be determined using a gamma counter.

Diagrams

Experimental Workflow

experimental_workflow cluster_activation Chelator Activation cluster_conjugation Conjugation to Antibody cluster_purification Purification & Characterization TETA TETA Activated_TETA Activated TETA-NHS Ester TETA->Activated_TETA Activation Reagents EDC + Sulfo-NHS Reagents->Activated_TETA Activated_TETA2 Activated TETA-NHS Ester mAb Monoclonal Antibody Conjugate Antibody-TETA Conjugate mAb->Conjugate Conjugation Activated_TETA2->Conjugate Crude_Conjugate Crude Conjugate Purification Size Exclusion Chromatography Crude_Conjugate->Purification Purified_Conjugate Purified ADC Purification->Purified_Conjugate Characterization Mass Spectrometry Spectrophotometry Purified_Conjugate->Characterization Final_Product Characterized ADC Characterization->Final_Product

Caption: Workflow for conjugating TETA to a monoclonal antibody.

Signaling Pathway: ADC Mechanism of Action

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Surface Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload (e.g., Radionuclide-Chelator) Lysosome->Payload 4. Payload Release DNA_Damage DNA Damage / Cell Death Payload->DNA_Damage 5. Cytotoxic Effect

Caption: General mechanism of action for an antibody-drug conjugate.

References

(R)-tetraMe-Tetraxetan: A High-Performance Bifunctional Chelator for Theranostics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

(R)-tetraMe-Tetraxetan, also known as (R)-tetraMe-DOTA, is a macrocyclic bifunctional chelator that is gaining significant attention in the field of theranostics.[1][2][3] As a derivative of the widely-used DOTA chelator, this compound offers a robust platform for the stable chelation of a variety of radiometals suitable for both diagnostic imaging and targeted radiotherapy.[4][5] This document provides detailed application notes and experimental protocols to guide researchers in the effective use of this compound for the development of novel radiopharmaceuticals.

The core structure of this compound features a 12-membered tetraaza ring with four carboxyl groups, providing a high-affinity coordination environment for radiometals. The addition of methyl groups to the macrocyclic backbone enhances the rigidity of the chelator, which can lead to improved stability of the resulting radiometal complex. This enhanced stability is crucial for in vivo applications to minimize the release of free radionuclides, which can cause off-target toxicity.

Key Applications in Theranostics

The bifunctional nature of this compound allows for its covalent conjugation to a targeting moiety, such as a peptide or antibody, while its chelating function securely holds a radionuclide. This dual functionality is the cornerstone of its application in theranostics, enabling a seamless transition from initial diagnosis and patient stratification to targeted radiotherapy using the same targeting molecule.

  • Diagnostic Imaging (PET/SPECT): Chelated with positron-emitting (e.g., Gallium-68, Zirconium-89) or gamma-emitting (e.g., Indium-111) radionuclides, this compound-conjugated targeting molecules can be used for high-resolution imaging to visualize and quantify target expression in vivo.

  • Targeted Radiotherapy: By chelating beta-emitting (e.g., Lutetium-177, Yttrium-90) or alpha-emitting (e.g., Actinium-225) radionuclides, the same targeting conjugate can be used to deliver a cytotoxic radiation dose directly to tumor cells, minimizing damage to surrounding healthy tissues.

Quantitative Data Summary

The following tables summarize key quantitative data for a closely related methylated DOTA derivative, (1R,4R,7R,10R)-α,α′,α″,α‴-tetramethyl-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTMA), which serves as a proxy for this compound.[6]

Table 1: Radiolabeling Performance [6]

RadionuclideChelatorRadiochemical YieldMolar Activity (MBq/µmol)Labeling Conditions
Zirconium-89DOTMA>99%1055 ± 695 °C, 60 min, pH 7.2 (HEPES buffer)

Table 2: In Vitro Stability [6]

Radiometal ComplexChallenge ConditionStability (% Intact Complex)Duration
[⁸⁹Zr]Zr-DOTMA1000-fold excess EDTA>99%24 h
[⁸⁹Zr]Zr-DOTMAHuman Serum>99%7 days

Table 3: Physicochemical Properties [6]

ParameterValue
LogP (Octanol/Water)-2.97 ± 0.02

Experimental Protocols

The following protocols are provided as a general guide and should be optimized for specific applications and laboratory conditions.

Protocol 1: Conjugation of this compound to a Targeting Peptide

This protocol describes the conjugation of a maleimide-derivatized this compound to a peptide containing a free thiol group.

Materials:

  • This compound-maleimide

  • Thiol-containing targeting peptide

  • Conjugation Buffer: 50 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2

  • Dimethylformamide (DMF)

  • PD-10 desalting column

  • HPLC system for purification and analysis

Procedure:

  • Dissolve the targeting peptide in the conjugation buffer.

  • Dissolve the this compound-maleimide in a small amount of DMF and add it to the peptide solution. The molar ratio of chelator to peptide should be optimized, but a 5:1 to 10:1 ratio is a good starting point.

  • Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.

  • Monitor the reaction progress by HPLC.

  • Once the reaction is complete, purify the conjugate using a PD-10 desalting column to remove excess unconjugated chelator.

  • Further purify the conjugate by preparative HPLC to achieve high purity.

  • Lyophilize the purified conjugate and store at -20°C or below.

Protocol 2: Radiolabeling of this compound-Peptide Conjugate with Zirconium-89

This protocol is adapted from a procedure for labeling a related methylated DOTA derivative, DOTMA.[6]

Materials:

  • This compound-peptide conjugate

  • [⁸⁹Zr]Zr-oxalate or [⁸⁹Zr]Zr-chloride in HCl

  • Labeling Buffer: 0.5 M HEPES, pH 7.2

  • Sterile, metal-free reaction vial

  • Heating block or thermomixer

  • Radio-TLC system for quality control

Procedure:

  • In a sterile, metal-free reaction vial, add 10-20 µg of the this compound-peptide conjugate dissolved in water.

  • Add an appropriate volume of 0.5 M HEPES buffer (pH 7.2) to the vial.

  • Carefully add the desired amount of [⁸⁹Zr]Zr-chloride (e.g., 40-60 MBq) to the reaction vial.

  • Incubate the reaction mixture at 95°C for 60 minutes with gentle agitation.

  • After incubation, allow the vial to cool to room temperature.

  • Perform quality control using radio-TLC to determine the radiochemical purity. A typical system uses C-18 plates with a mobile phase of 1:1 MeOH:10% NH₄Cl.

  • The final product should be formulated in a physiologically compatible buffer for in vivo use.

Protocol 3: In Vitro Serum Stability Assay

Materials:

  • Radiolabeled this compound-peptide conjugate

  • Fresh human serum

  • PD-10 desalting column or size-exclusion HPLC

  • Gamma counter

Procedure:

  • Add a small volume of the radiolabeled conjugate to a vial containing fresh human serum.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 1, 4, 24, 48, and 168 hours), take an aliquot of the serum mixture.

  • Analyze the aliquot by size-exclusion chromatography (e.g., PD-10 column) to separate the intact radiolabeled peptide from any released radionuclide that may have bound to serum proteins.

  • Measure the radioactivity in the fractions corresponding to the intact conjugate and the protein-bound/free radionuclide using a gamma counter.

  • Calculate the percentage of intact radiolabeled conjugate at each time point.

Visualizations

experimental_workflow Experimental Workflow for Theranostic Agent Development cluster_synthesis Synthesis & Conjugation cluster_radiolabeling Radiolabeling & QC cluster_evaluation Preclinical Evaluation Chelator This compound Conjugation Conjugation Chelator->Conjugation Peptide Targeting Peptide Peptide->Conjugation Purification1 Purification (HPLC) Conjugation->Purification1 Conjugate Chelator-Peptide Conjugate Purification1->Conjugate Labeling Radiolabeling Conjugate->Labeling Radionuclide Radionuclide (e.g., ⁸⁹Zr, ¹⁷⁷Lu) Radionuclide->Labeling QC Quality Control (radio-TLC) Labeling->QC Radiopharmaceutical Radiopharmaceutical QC->Radiopharmaceutical InVitro In Vitro Studies (Stability, Binding) Radiopharmaceutical->InVitro InVivo In Vivo Studies (Imaging, Therapy) Radiopharmaceutical->InVivo

Caption: Workflow for developing a this compound-based theranostic agent.

theranostic_concept Theranostic Concept with this compound cluster_construct Theranostic Agent cluster_diagnostic Diagnostic Pathway cluster_therapeutic Therapeutic Pathway Agent Targeting Molecule (Peptide/Antibody) + this compound DiagnosticRN Diagnostic Radionuclide (e.g., ⁶⁸Ga, ⁸⁹Zr) Agent->DiagnosticRN Chelation TherapeuticRN Therapeutic Radionuclide (e.g., ¹⁷⁷Lu, ²²⁵Ac) Agent->TherapeuticRN Chelation PET_SPECT PET/SPECT Imaging DiagnosticRN->PET_SPECT Diagnosis Diagnosis & Patient Stratification PET_SPECT->Diagnosis Treatment Tumor Treatment Diagnosis->Treatment Informs Therapy Targeted Radiotherapy TherapeuticRN->Therapy Therapy->Treatment

Caption: The dual diagnostic and therapeutic pathways enabled by this compound.

References

Application of (R)-tetraMe-Tetraxetan in Targeted Radionuclide Therapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are provided as a comprehensive guide for the use of DOTA-derivatives in targeted radionuclide therapy. Due to the limited availability of specific preclinical data for (R)-tetraMe-Tetraxetan in the public domain, the quantitative data and certain specific parameters within the protocols are based on closely related and well-studied DOTA-conjugates, such as DOTA-TATE and PSMA-617. These protocols should therefore be considered as a starting point and will require optimization for the specific characteristics of this compound and its conjugates.

Introduction to this compound and Targeted Radionuclide Therapy

Targeted radionuclide therapy (TRT) is a promising therapeutic strategy that delivers cytotoxic radiation directly to cancer cells while minimizing damage to healthy tissues. This is achieved by linking a radionuclide to a targeting moiety, such as a peptide or antibody, that specifically binds to receptors overexpressed on tumor cells. The chelator plays a crucial role in this system, securely holding the radionuclide.

This compound, a derivative of the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), is a bifunctional chelator designed for the stable complexation of therapeutic radiometals.[1] The methyl groups on the tetraazacyclododecane ring are intended to influence the chelator's conformation and, potentially, the in vivo stability and pharmacokinetics of the resulting radiopharmaceutical. When conjugated to a targeting biomolecule, this compound can be used to deliver radionuclides like Lutetium-177 (¹⁷⁷Lu) for therapeutic applications.[2][3]

Quantitative Data Summary for DOTA-based Radiopharmaceuticals

The following tables summarize typical quantitative data obtained for well-characterized DOTA-based radiopharmaceuticals used in targeted radionuclide therapy. These values provide a benchmark for the expected performance of new agents based on this compound.

Table 1: In Vitro Binding Affinity and Cellular Uptake

CompoundTarget ReceptorCell LineBinding Affinity (Ki, nM)IC50 (nM)Internalization (%ID/mg protein at 4h)
[¹⁷⁷Lu]Lu-DOTATATESomatostatin Receptor 2 (SSTR2)AR42J0.2 - 2.01.0 - 10.010 - 20
[¹⁷⁷Lu]Lu-PSMA-617Prostate-Specific Membrane Antigen (PSMA)LNCaP0.242.315 - 25

Data are representative values from preclinical studies of established DOTA-conjugates and may vary based on experimental conditions.

Table 2: In Vivo Tumor Uptake and Biodistribution (%ID/g at 24h post-injection)

CompoundAnimal ModelTumor ModelTumor Uptake (%ID/g)Kidney Uptake (%ID/g)Liver Uptake (%ID/g)
[¹⁷⁷Lu]Lu-DOTATATENude MiceAR42J Xenograft10 - 2015 - 251 - 3
[¹⁷⁷Lu]Lu-PSMA-617Nude MiceLNCaP Xenograft10 - 3020 - 400.5 - 2

%ID/g = percentage of injected dose per gram of tissue. Data are representative and can be influenced by the animal model, tumor size, and other experimental factors.

Table 3: Therapeutic Efficacy of DOTA-based Radiopharmaceuticals

CompoundAnimal ModelTumor ModelAdministered Activity (MBq)Outcome
[¹⁷⁷Lu]Lu-DOTATATENude RatsCA20948 Pancreatic Tumor370Significant tumor growth delay and increased survival
[¹⁷⁷Lu]Lu-PSMA-617Nude MiceLNCaP Xenograft18.5Significant tumor regression and prolonged median survival

Experimental Protocols

The following are detailed protocols for key experiments in the preclinical evaluation of a new this compound based radiopharmaceutical.

Protocol 1: Radiolabeling of a Peptide Conjugated with this compound with Lutetium-177

This protocol describes the complexation of ¹⁷⁷Lu with a peptide-(R)-tetraMe-Tetraxetan conjugate.

Materials:

  • Peptide-(R)-tetraMe-Tetraxetan conjugate

  • [¹⁷⁷Lu]LuCl₃ in 0.05 M HCl

  • Sodium ascorbate (B8700270) buffer (0.5 M, pH 5.0)

  • Sterile, pyrogen-free reaction vial

  • Heating block or water bath

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • In a sterile vial, dissolve the peptide-(R)-tetraMe-Tetraxetan conjugate in sodium ascorbate buffer to a final concentration of 1 mg/mL.

  • Add a calculated volume of the peptide conjugate solution to a sterile reaction vial.

  • Carefully add the desired activity of [¹⁷⁷Lu]LuCl₃ to the reaction vial.

  • Gently mix the solution and incubate at 95°C for 15-30 minutes.

  • Allow the reaction vial to cool to room temperature.

  • Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. A successful labeling should yield >95% purity.

G cluster_prep Preparation cluster_reaction Radiolabeling Reaction cluster_qc Quality Control Peptide_Conjugate Peptide-(R)-tetraMe-Tetraxetan Mix Mix Components Peptide_Conjugate->Mix Lu177 [¹⁷⁷Lu]LuCl₃ Lu177->Mix Buffer Ascorbate Buffer Buffer->Mix Incubate Incubate at 95°C (15-30 min) Mix->Incubate QC Radio-TLC/HPLC Incubate->QC Final_Product [¹⁷⁷Lu]Lu-Peptide-(R)-tetraMe-Tetraxetan (>95% Purity) QC->Final_Product

Fig. 1: Radiolabeling Workflow
Protocol 2: In Vitro Cell Binding and Internalization Assay

This protocol determines the binding affinity and internalization of the radiolabeled peptide in target cancer cells.

Materials:

  • Target cancer cell line (e.g., expressing the receptor for the conjugated peptide)

  • [¹⁷⁷Lu]Lu-Peptide-(R)-tetraMe-Tetraxetan

  • Binding buffer (e.g., RPMI 1640 with 1% BSA)

  • Acid wash buffer (e.g., 0.2 M glycine, pH 2.5)

  • Cell lysis buffer (e.g., 1 M NaOH)

  • Gamma counter

Procedure:

  • Cell Seeding: Seed cells in 24-well plates and allow them to adhere overnight.

  • Binding Assay:

    • Wash cells with cold binding buffer.

    • Add increasing concentrations of the radiolabeled peptide to the wells.

    • For non-specific binding determination, add a high concentration of the corresponding non-radiolabeled peptide to a parallel set of wells.

    • Incubate at 4°C for 1 hour.

    • Wash cells three times with cold binding buffer.

    • Lyse the cells and measure the radioactivity in a gamma counter.

  • Internalization Assay:

    • Incubate cells with the radiolabeled peptide at 37°C for various time points (e.g., 30, 60, 120, 240 minutes).

    • At each time point, wash the cells with cold binding buffer.

    • To determine the surface-bound fraction, incubate cells with acid wash buffer for 5 minutes on ice and collect the supernatant.

    • Lyse the cells to determine the internalized fraction.

    • Measure the radioactivity of both fractions in a gamma counter.

G cluster_cell_prep Cell Preparation cluster_binding Binding Assay (4°C) cluster_internalization Internalization Assay (37°C) Seed_Cells Seed Cells in 24-well plates Add_Radioligand Add Radiolabeled Peptide (+/- cold ligand) Seed_Cells->Add_Radioligand Add_Radioligand_37C Add Radiolabeled Peptide Seed_Cells->Add_Radioligand_37C Incubate_4C Incubate at 4°C Add_Radioligand->Incubate_4C Wash_4C Wash Cells Incubate_4C->Wash_4C Lyse_4C Lyse Cells Wash_4C->Lyse_4C Measure_Binding Measure Radioactivity Lyse_4C->Measure_Binding Incubate_37C Incubate at 37°C (time course) Add_Radioligand_37C->Incubate_37C Acid_Wash Acid Wash (Surface-bound) Incubate_37C->Acid_Wash Lyse_37C Lyse Cells (Internalized) Incubate_37C->Lyse_37C Measure_Internalization Measure Radioactivity Acid_Wash->Measure_Internalization Lyse_37C->Measure_Internalization

Fig. 2: In Vitro Assay Workflow
Protocol 3: In Vivo Biodistribution Study

This protocol evaluates the distribution and tumor uptake of the radiopharmaceutical in an animal model.

Materials:

  • Tumor-bearing animal model (e.g., nude mice with xenografts of the target cancer cell line)

  • [¹⁷⁷Lu]Lu-Peptide-(R)-tetraMe-Tetraxetan

  • Anesthesia

  • Gamma counter

Procedure:

  • Inject a known activity of the radiopharmaceutical intravenously into the tail vein of the tumor-bearing animals.

  • At various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours), euthanize a cohort of animals.

  • Dissect major organs and tissues (tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).

  • Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Calculate the uptake in each tissue as a percentage of the injected dose per gram of tissue (%ID/g).

Protocol 4: Preclinical Therapeutic Efficacy Study

This protocol assesses the anti-tumor effect of the radiopharmaceutical in a tumor-bearing animal model.

Materials:

  • Tumor-bearing animal model

  • [¹⁷⁷Lu]Lu-Peptide-(R)-tetraMe-Tetraxetan

  • Vehicle control (e.g., saline)

  • Calipers for tumor measurement

Procedure:

  • Randomize tumor-bearing animals into treatment and control groups once tumors reach a palpable size.

  • Administer a therapeutic dose of the radiopharmaceutical to the treatment group. Administer the vehicle to the control group.

  • Monitor tumor volume (using calipers) and body weight of the animals regularly (e.g., twice a week).

  • Continue monitoring until tumors in the control group reach a predetermined endpoint size.

  • Analyze the data for tumor growth inhibition and survival benefit in the treatment group compared to the control group.

G cluster_model Animal Model Preparation cluster_treatment Treatment Phase cluster_monitoring Monitoring and Analysis Tumor_Inoculation Inoculate Animals with Tumor Cells Tumor_Growth Monitor Tumor Growth Tumor_Inoculation->Tumor_Growth Randomization Randomize into Groups Tumor_Growth->Randomization Treatment_Group Administer [¹⁷⁷Lu]Lu-Peptide-(R)-tetraMe-Tetraxetan Randomization->Treatment_Group Control_Group Administer Vehicle Randomization->Control_Group Monitor_Tumor Measure Tumor Volume and Body Weight Treatment_Group->Monitor_Tumor Control_Group->Monitor_Tumor Data_Analysis Analyze Tumor Growth and Survival Monitor_Tumor->Data_Analysis

Fig. 3: Therapeutic Efficacy Study Workflow

Signaling Pathway: Targeted Radionuclide Therapy Action

The therapeutic effect of a ¹⁷⁷Lu-labeled peptide targeting a cancer cell is initiated by the binding of the peptide to its specific receptor on the cell surface. Following binding, the radiopharmaceutical can be internalized. The decay of ¹⁷⁷Lu releases beta particles that induce DNA double-strand breaks, leading to cell cycle arrest and ultimately apoptosis (programmed cell death).

G cluster_extracellular Extracellular cluster_intracellular Intracellular Radiopharmaceutical [¹⁷⁷Lu]Lu-Peptide-(R)-tetraMe-Tetraxetan Receptor Tumor Cell Receptor Radiopharmaceutical->Receptor Binding Internalization Internalization Receptor->Internalization Lu177_Decay ¹⁷⁷Lu Decay Internalization->Lu177_Decay Beta_Emission β⁻ Emission Lu177_Decay->Beta_Emission DNA_Damage DNA Double-Strand Breaks Beta_Emission->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Fig. 4: Mechanism of Action

References

Application Notes and Protocols for ⁸⁹Zr Labeling with DOTA-GA Chelators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the radiolabeling of biomolecules with Zirconium-89 (⁸⁹Zr) using DOTA-GA (1,4,7,10-tetraazacyclododecane-1-glutaric acid-4,7,10-triacetic acid) chelators. The following sections outline the predominant indirect labeling strategy, its associated quantitative data, and detailed experimental procedures.

Introduction

Zirconium-89 is a positron-emitting radionuclide with a half-life of 78.4 hours, making it highly suitable for positron emission tomography (PET) imaging of large biomolecules like monoclonal antibodies (mAbs) that exhibit slow pharmacokinetics. While deferoxamine (B1203445) (DFO) has been the conventional chelator for ⁸⁹Zr, concerns about its in vivo stability have prompted research into alternatives. DOTA-based chelators, known for forming highly stable complexes with various radiometals, have emerged as a promising option for ⁸⁹Zr.

However, the direct labeling of DOTA-conjugated biomolecules with ⁸⁹Zr is challenging due to the high temperatures required for complexation, which can lead to the denaturation of heat-sensitive proteins like antibodies.[1] Consequently, an indirect "click chemistry" or pre-labeling approach is the most effective and widely adopted method. This involves first radiolabeling a bifunctional DOTA-GA derivative, which is then conjugated to the biomolecule under milder conditions.[2][3][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from representative studies on the indirect ⁸⁹Zr labeling of biomolecules using DOTA-GA chelators.

Table 1: Radiolabeling Efficiency and Purity

Chelator/PrecursorBiomoleculeRadiolabeling MethodOverall Radiochemical Yield (RCY)Radiochemical Purity (RCP)Molar ActivityReference
BCN-DOTA-GAPanitumumab (PAN)Indirect (Click Chemistry)40-50% (decay uncorrected)>95%200-300 Ci/mmol[2][3]
DOTAGA-TzTrastuzumabIndirect (IEDDA Click Chemistry)Similar to [⁸⁹Zr]Zr-DFO-trastuzumabSimilar to [⁸⁹Zr]Zr-DFO-trastuzumabNot Reported[4][5]

Table 2: In Vitro Stability of ⁸⁹Zr-DOTA-GA Conjugates

ConjugateStability AssayIncubation Conditions% Intact after 7 daysReference
BCN-[⁸⁹Zr]Zr-DOTA-GA-PANHuman Serum37°C>95%[2]
BCN-[⁸⁹Zr]Zr-DOTA-GA-PANEDTA ChallengeRoom Temperature & 37°C>94%[2]
[⁸⁹Zr]Zr-DOTAGA-trastuzumabEDTA TranschelationNot Specified≥94.0% (up to 144h)[6]
[⁸⁹Zr]Zr-DOTAGA-trastuzumabMurine SerumNot Specified≥93.3% (up to 144h)[6]

Experimental Workflow and Diagrams

The following diagrams illustrate the experimental workflow for the indirect ⁸⁹Zr labeling of a monoclonal antibody using a DOTA-GA chelator via click chemistry.

G cluster_0 Step 1: Radiolabeling of Bifunctional Chelator cluster_1 Step 2: Antibody Modification cluster_2 Step 3: Click Chemistry Conjugation cluster_3 Step 4: Purification and Quality Control BCN_DOTA_GA BCN-DOTA-GA Reaction_1 Incubation (90°C, pH adjustment) BCN_DOTA_GA->Reaction_1 Zr89 [⁸⁹Zr]ZrCl₄ Zr89->Reaction_1 Labeled_Chelator BCN-[⁸⁹Zr]Zr-DOTA-GA Reaction_1->Labeled_Chelator Reaction_3 Incubation (37°C) Labeled_Chelator->Reaction_3 Antibody Monoclonal Antibody (mAb) Reaction_2 Conjugation Antibody->Reaction_2 Tetrazine Tetrazine-NHS ester Tetrazine->Reaction_2 Modified_Antibody mAb-Tetrazine Reaction_2->Modified_Antibody Modified_Antibody->Reaction_3 Final_Product [⁸⁹Zr]Zr-DOTA-GA-mAb Reaction_3->Final_Product Purification PD-10 Column Final_Product->Purification QC Radio-TLC & HPLC Purification->QC

Caption: Indirect ⁸⁹Zr labeling workflow using click chemistry.

Experimental Protocols

The following are detailed protocols for the indirect ⁸⁹Zr labeling of a monoclonal antibody using a BCN-DOTA-GA chelator and a tetrazine-modified antibody.

Protocol 1: Radiolabeling of BCN-DOTA-GA with ⁸⁹Zr

This protocol is adapted from Basuli et al. (2024).[2][3]

Materials:

  • BCN-DOTA-GA

  • [⁸⁹Zr]ZrCl₄ in 0.1 M HCl

  • 0.5 M HEPES buffer (pH 7.0)

  • 1 M NaOH

  • 0.5 M HCl

  • Sterile, metal-free water

  • PD-10 desalting column

  • Radio-TLC system (iTLC-SG strips, 0.1 M EDTA pH 7 as mobile phase)

  • Radio-HPLC system (C18 column)

Procedure:

  • In a sterile, metal-free microcentrifuge tube, add a solution of BCN-DOTA-GA (e.g., 30 µg in water).

  • Add the [⁸⁹Zr]ZrCl₄ solution (e.g., 2-4 mCi).

  • Two-Step pH Adjustment: a. Carefully add 1 M NaOH to adjust the pH of the reaction mixture to ~8-9. b. Incubate the reaction mixture at 90°C for 30 minutes. c. Cool the mixture to room temperature and adjust the pH to ~7 using 0.5 M HCl.

  • Incubate the reaction mixture at 90°C for an additional 30 minutes.

  • Quality Control: a. Radio-TLC: Spot a small aliquot of the reaction mixture onto an iTLC-SG strip. Develop the chromatogram using 0.1 M EDTA (pH 7) as the mobile phase. The [⁸⁹Zr]Zr-DOTA-GA complex will remain at the origin (Rf = 0), while free ⁸⁹Zr will move with the solvent front (Rf = 1). b. Radio-HPLC: Analyze a small aliquot of the reaction mixture using a C18 column with a suitable gradient of acetonitrile (B52724) and water (both containing 0.05% TFA).

  • Purification (if necessary): The radiolabeled BCN-[⁸⁹Zr]Zr-DOTA-GA can be purified using a C18 Sep-Pak cartridge to remove any unreacted ⁸⁹Zr.

Protocol 2: Conjugation of Tetrazine to Antibody

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS pH 7.4)

  • Tetrazine-NHS ester

  • Anhydrous DMSO

  • PD-10 desalting column

  • PBS (pH 7.4)

Procedure:

  • Prepare a stock solution of Tetrazine-NHS ester in anhydrous DMSO (e.g., 10 mg/mL).

  • Add the Tetrazine-NHS ester solution to the mAb solution at a molar ratio of approximately 10:1 (tetrazine:mAb). The final DMSO concentration should be less than 10%.

  • Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.

  • Purification: Remove the unconjugated tetrazine by purifying the mAb-tetrazine conjugate using a PD-10 desalting column equilibrated with PBS (pH 7.4).

  • Determine the concentration of the purified mAb-tetrazine conjugate using a spectrophotometer (e.g., NanoDrop).

Protocol 3: Click Chemistry Reaction and Final Purification

Materials:

  • BCN-[⁸⁹Zr]Zr-DOTA-GA (from Protocol 1)

  • mAb-tetrazine (from Protocol 2)

  • PBS (pH 7.4)

  • PD-10 desalting column

Procedure:

  • To the purified mAb-tetrazine solution, add the BCN-[⁸⁹Zr]Zr-DOTA-GA solution.

  • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Purification: Purify the final radiolabeled antibody, [⁸⁹Zr]Zr-DOTA-GA-mAb, using a PD-10 desalting column equilibrated with sterile saline (pH 7.0). Collect the fractions containing the radiolabeled antibody.

  • Final Quality Control: a. Radio-TLC: Use iTLC-SG strips with 0.1 M EDTA (pH 7) as the mobile phase to confirm the absence of free ⁸⁹Zr. The radiolabeled antibody will remain at the origin. b. Radio-HPLC: Use a size-exclusion column (e.g., TSKgel SuperSW3000) to determine the radiochemical purity and check for aggregation. The mobile phase can be 0.1 M sodium phosphate, 0.1 M sodium sulfate, 0.05% sodium azide, 10% isopropyl alcohol (pH 6.8).[7]

Challenges with Direct ⁸⁹Zr Labeling of DOTA-GA Conjugates

Direct labeling of DOTA-GA conjugated biomolecules with ⁸⁹Zr is generally not recommended due to the harsh reaction conditions required for efficient complexation. Several studies have reported unsuccessful or very low-yield labeling of DOTA-GA modified peptides and antibodies under conditions that are compatible with these biomolecules.[1] The elevated temperatures (typically ≥ 90°C) needed for ⁸⁹Zr incorporation into the DOTA macrocycle can lead to the irreversible denaturation and loss of function of proteins.[1][8]

While methods for producing [⁸⁹Zr]ZrCl₄, which is more suitable for DOTA labeling than [⁸⁹Zr]Zr-oxalate, have been developed, the temperature requirement remains a significant hurdle for direct labeling of sensitive biomolecules.[9] Therefore, the indirect, multi-step approach described in these application notes is the current state-of-the-art for producing stable ⁸⁹Zr-labeled DOTA-GA bioconjugates.

References

Application Notes and Protocols for Amide Bond Conjugation of Chelators to Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the conjugation of chelators to peptides via stable amide bond formation. The primary methods covered are the N-Hydroxysuccinimide (NHS) ester method and the carbodiimide (B86325) method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Sulfo-NHS. These techniques are fundamental in the development of radiopharmaceuticals, imaging agents, and targeted therapeutics.

Introduction

The covalent attachment of chelating agents to peptides is a critical step in the development of various diagnostic and therapeutic agents. The chelator serves to stably complex a metal ion, such as a radionuclide for imaging or therapy, while the peptide provides the specificity for a biological target. Amide bond formation is a robust and widely used strategy for this conjugation, typically targeting the primary amines on the peptide, such as the N-terminus or the side chain of lysine (B10760008) residues.[1][2]

The choice of conjugation strategy depends on the specific chelator, peptide, and the desired properties of the final conjugate. The NHS ester method is a popular two-step approach where a carboxyl group on the chelator is pre-activated with NHS.[1] The carbodiimide method, often facilitated by EDC and Sulfo-NHS, allows for the direct conjugation of a carboxyl-containing chelator to an amine-containing peptide.[3][4]

Experimental Protocols

Protocol 1: Amide Bond Conjugation using Pre-activated NHS Ester of a Chelator

This protocol describes the conjugation of a peptide to a chelator that has been pre-activated as an N-Hydroxysuccinimide (NHS) ester. This method is straightforward and generally proceeds with high efficiency under mild conditions.

Materials:

  • Peptide with at least one primary amine group (lyophilized)

  • Chelator-NHS ester

  • Conjugation Buffer: 0.1 M Sodium Phosphate Buffer with 150 mM NaCl, pH 7.2-8.5. Other suitable buffers include borate (B1201080) or bicarbonate buffers.[1] Avoid primary amine-containing buffers like Tris.

  • Quenching Solution: 1 M Glycine or Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification System: High-Performance Liquid Chromatography (HPLC) or Solid-Phase Extraction (SPE) cartridges

  • Lyophilizer

Procedure:

  • Peptide Preparation: Dissolve the lyophilized peptide in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

  • Chelator-NHS Ester Preparation: Immediately before use, dissolve the Chelator-NHS ester in a minimal amount of anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • Slowly add a 3-10 molar excess of the dissolved Chelator-NHS ester to the peptide solution with gentle vortexing. The optimal molar ratio should be determined empirically.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[1]

  • Quenching the Reaction: Add the Quenching Solution to a final concentration of 10-50 mM to consume any unreacted Chelator-NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the peptide-chelator conjugate from excess chelator, unreacted peptide, and reaction byproducts using reverse-phase HPLC (RP-HPLC).

    • Use a suitable gradient of water/acetonitrile containing 0.1% trifluoroacetic acid (TFA).

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm and 280 nm).

    • Collect fractions corresponding to the desired conjugate.

  • Characterization and Storage:

    • Confirm the identity and purity of the conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

    • Determine the concentration of the purified conjugate using a suitable method (e.g., UV-Vis spectroscopy).

    • Lyophilize the purified conjugate and store it at -20°C or -80°C.

Protocol 2: Two-Step Carbodiimide-Mediated Conjugation using EDC and Sulfo-NHS

This protocol utilizes EDC in combination with Sulfo-NHS to activate the carboxyl groups on a chelator, which then react with the primary amines on the peptide to form a stable amide bond. The two-step process minimizes the risk of peptide polymerization.[4][5]

Materials:

  • Peptide with at least one primary amine group (lyophilized)

  • Chelator with a carboxyl group

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.[4]

  • Coupling Buffer: 0.1 M Sodium Phosphate Buffer, 150 mM NaCl, pH 7.2-8.0.

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Quenching Solution: 1 M Hydroxylamine-HCl or 1 M Tris-HCl, pH 8.5

  • Purification System: HPLC or SPE cartridges

  • Lyophilizer

Procedure:

  • Chelator Activation:

    • Dissolve the carboxyl-containing chelator in the Activation Buffer.

    • Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.

    • Add a 5-10 fold molar excess of both EDC and Sulfo-NHS to the chelator solution.

    • Incubate for 15-30 minutes at room temperature to form the Sulfo-NHS ester intermediate.[5]

  • Peptide Preparation: While the activation reaction is proceeding, dissolve the peptide in the Coupling Buffer to a final concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • Add the activated chelator solution to the peptide solution. The molar ratio of chelator to peptide should typically be in the range of 5:1 to 20:1.

    • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction: Add the Quenching Solution to a final concentration of 10-50 mM to quench the reaction.[6] Incubate for 15 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the peptide-chelator conjugate using RP-HPLC as described in Protocol 1.

  • Characterization and Storage:

    • Characterize the purified conjugate by mass spectrometry and determine its concentration.

    • Lyophilize the final product and store it at -20°C or -80°C.

Data Presentation

The following table summarizes typical quantitative data for amide bond conjugation of chelators to peptides. The exact values will vary depending on the specific peptide and chelator used.

ParameterNHS Ester MethodEDC/Sulfo-NHS MethodReference
Molar Ratio (Chelator:Peptide) 3:1 to 10:15:1 to 20:1[2]
Reaction pH 7.2 - 8.5Activation: 6.0, Conjugation: 7.2-7.5[1][4][6]
Reaction Time 1 - 4 hours2 - 4 hours[1]
Reaction Temperature Room Temperature or 4°CRoom Temperature or 4°C[1]
Typical Conjugation Efficiency > 90%> 80%[7]
Final Purity (after HPLC) > 95%> 95%[8]

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Peptide_Prep Peptide Dissolution in Buffer Conjugation Conjugation Reaction (Amide Bond Formation) Peptide_Prep->Conjugation Chelator_Prep Chelator Activation (NHS Ester or EDC/Sulfo-NHS) Chelator_Prep->Conjugation Quenching Quenching (Stop Reaction) Conjugation->Quenching Purification Purification (e.g., RP-HPLC) Quenching->Purification Characterization Characterization (MS, UV-Vis) Purification->Characterization Lyophilization Lyophilization & Storage Characterization->Lyophilization

Caption: Workflow for peptide-chelator conjugation.

Signaling Pathway: Amide Bond Formation via EDC/Sulfo-NHS Chemistry

G Chelator_COOH Chelator-COOH (Carboxyl Group) O_Acylisourea O-Acylisourea Intermediate (Unstable) Chelator_COOH->O_Acylisourea + EDC EDC EDC Sulfo_NHS_Ester Sulfo-NHS Ester (Semi-stable) O_Acylisourea->Sulfo_NHS_Ester + Sulfo-NHS Isourea Isourea Byproduct O_Acylisourea->Isourea Hydrolysis Sulfo_NHS Sulfo-NHS Amide_Bond Peptide-Chelator Conjugate (Stable Amide Bond) Sulfo_NHS_Ester->Amide_Bond + Peptide-NH2 Peptide_NH2 Peptide-NH2 (Primary Amine) Released_Sulfo_NHS Released Sulfo-NHS

Caption: EDC/Sulfo-NHS mediated amide bond formation.

References

Application Notes and Protocols for Automated Radiolabeling of DOTA-Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The radiolabeling of DOTA-conjugated peptides is a cornerstone of modern nuclear medicine, enabling highly specific targeting of tumors and other pathological tissues for diagnostic imaging and targeted radionuclide therapy. Automation of the radiolabeling process is crucial for ensuring reproducibility, minimizing radiation exposure to personnel, and adhering to Good Manufacturing Practice (GMP) standards. These application notes provide detailed protocols and comparative data for the automated radiolabeling of DOTA-peptides with Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging and Lutetium-177 (¹⁷⁷Lu) for therapeutic applications. The protocols are designed to be adaptable to various commercially available automated synthesis modules.

Quantitative Data Summary

The following tables summarize key quantitative data from various automated radiolabeling protocols for DOTA-peptides, providing a comparative overview of different systems and radionuclides.

Table 1: Automated ⁶⁸Ga-DOTA-Peptide Radiolabeling Parameters

DOTA-PeptideAutomated Synthesis ModulePrecursor AmountRadiochemical Yield (Decay Corrected)Radiochemical PurityTotal Synthesis TimeReference
DOTATOCModular Concept10-50 nmol~60%>95%10 min[1]
DOTATATEIBA Synthera®50 µg>60%>98%30 min[2]
DOTA-MGS8Scintomics GRP4VNot Specified51.7 ± 10.9%92.8 ± 0.6% (HPLC)39 min[3]
FAP-2286GAIA® Synthesizer50 µg59.85 ± 3.73%>94%Not Specified[4]
DOTATOCOptimized Cassette-BasedNot Specified82.2 ± 2.7%>97%~13 min[5]
DOTA-CP04iPHASE MultiSyn30 µg>70%Not SpecifiedNot Specified[6]
DOTATATEReFORM™ ModuleNot Specified40% (non-decay corrected)>95%20 min[7]
DOTA-exendin-4Modular-Lab PharmTracerNot SpecifiedNot Specified>93%Not Specified[8]

Table 2: Automated ¹⁷⁷Lu-DOTA-Peptide Radiolabeling Parameters

DOTA-PeptideAutomated Synthesis ModulePrecursor AmountRadiochemical YieldRadiochemical PurityTotal Synthesis TimeReference
DOTATATEModular-Lab PharmTracer®~200 µgHigh (not specified)>99% (ITLC), >97% (HPLC)Not Specified[9][10][11][12]
PSMA-ALB-56GAIA® Module30 µgNot Specified>98.9%Not Specified[13]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical workflows for automated radiolabeling of DOTA-peptides.

Automated_Ga68_Radiolabeling Automated ⁶⁸Ga-DOTA-Peptide Radiolabeling Workflow cluster_prep Preparation cluster_synthesis Automated Synthesis cluster_qc Quality Control Reagents Prepare Reagents (Buffer, Precursor, etc.) Cassette Install Sterile Cassette Reagents->Cassette Elution Elute ⁶⁸Ge/⁶⁸Ga Generator (0.1 M HCl) Cassette->Elution Purification1 ⁶⁸Ga Purification & Concentration (Cation Exchange Cartridge) Elution->Purification1 Labeling Radiolabeling Reaction (95°C, 5-15 min) Purification1->Labeling Purification2 Product Purification (SPE Cartridge, e.g., C18) Labeling->Purification2 Formulation Formulation (Ethanol Elution & Saline) Purification2->Formulation QC_Tests Perform QC Tests (RCP, pH, etc.) Formulation->QC_Tests Release Release for Clinical Use QC_Tests->Release

Automated ⁶⁸Ga Radiolabeling Workflow

Automated_Lu177_Radiolabeling Automated ¹⁷⁷Lu-DOTA-Peptide Radiolabeling Workflow cluster_prep Preparation cluster_synthesis Automated Synthesis cluster_qc Quality Control Reagents Prepare Reagents (¹⁷⁷LuCl₃, Buffer, Precursor) Cassette Install Sterile Cassette Reagents->Cassette Transfer Transfer ¹⁷⁷LuCl₃ to Reactor Cassette->Transfer Addition Add Buffer and DOTA-Peptide Transfer->Addition Labeling Radiolabeling Reaction (Heating, e.g., 95°C) Addition->Labeling Purification Product Purification (SPE Cartridge, e.g., C18) Labeling->Purification Formulation Formulation & Sterile Filtration Purification->Formulation QC_Tests Perform QC Tests (RCP, Sterility, Endotoxins) Formulation->QC_Tests Release Release for Therapeutic Use QC_Tests->Release

Automated ¹⁷⁷Lu Radiolabeling Workflow

Detailed Experimental Protocols

Protocol 1: Automated Synthesis of ⁶⁸Ga-DOTATATE on a Cassette-Based Module

This protocol is a generalized procedure adaptable for most commercial cassette-based synthesis modules.

1. Materials and Reagents:

  • ⁶⁸Ge/⁶⁸Ga generator (e.g., GalliaPharm®)

  • Sterile synthesis cassette for ⁶⁸Ga-peptide labeling

  • DOTATATE precursor vial (e.g., 40 µg)[14]

  • 0.1 M Hydrochloric Acid (HCl), metal-free

  • Sodium acetate (B1210297) buffer (e.g., 0.3 M, pH 4.4)[5]

  • Ethanol (B145695) (50%), sterile

  • Saline solution (0.9% NaCl), sterile

  • Sterile water for injection (WFI)

  • C18 light Sep-Pak® cartridge or equivalent[5]

  • Sterile vent filter and product vial

2. Automated Synthesis Procedure:

  • System Preparation: Perform routine system checks and install the sterile synthesis cassette into the automated module.

  • Reagent Loading: Aseptically connect the prepared reagent vials to the appropriate positions on the cassette.

  • Generator Elution: The automated sequence begins with the elution of the ⁶⁸Ge/⁶⁸Ga generator using approximately 5 mL of 0.1 M HCl. The eluate is passed through a cation exchange cartridge to concentrate the ⁶⁸Ga.[2]

  • ⁶⁸Ga Elution to Reactor: The trapped ⁶⁸Ga is eluted from the cation exchange cartridge into the reaction vessel using a small volume of a concentrated salt solution (e.g., 5 M NaCl in 0.1 N HCl) or directly eluted into the reactor depending on the module.[2][15]

  • Radiolabeling Reaction: The reaction vessel, pre-loaded with the DOTATATE precursor dissolved in sodium acetate buffer, is heated to 95°C for 7-15 minutes to facilitate the chelation of ⁶⁸Ga by the DOTA macrocycle.[2][3]

  • Purification: The reaction mixture is cooled and passed through a C18 Sep-Pak® cartridge to separate the radiolabeled peptide from unreacted ⁶⁸Ga and other impurities. The cartridge is then washed with sterile water.[5]

  • Formulation: The purified ⁶⁸Ga-DOTATATE is eluted from the C18 cartridge with 1-2 mL of 50% ethanol into the final product vial.[5]

  • Final Dilution: The final product is diluted with a sterile saline solution to the desired volume and radioactive concentration. The entire solution is passed through a 0.22 µm sterile filter.[5]

3. Quality Control:

  • Radiochemical Purity (RCP): Determined by radio-HPLC and/or radio-TLC. Acceptance criterion: >95%.[7]

  • pH: Measured using a pH meter or pH strips. Acceptance criterion: 5.0-7.0.

  • Germanium-68 Breakthrough: Measured 24 hours post-synthesis to allow for ⁶⁸Ga decay. Acceptance criterion: <0.001%.[1]

  • Sterility and Endotoxin Testing: Performed according to pharmacopeial standards.

Protocol 2: Automated Synthesis of ¹⁷⁷Lu-DOTATATE on a Cassette-Based Module

This protocol outlines a general procedure for the therapeutic radiolabeling of DOTATATE with ¹⁷⁷Lu.

1. Materials and Reagents:

  • No-carrier-added (NCA) ¹⁷⁷LuCl₃ solution, sterile, GMP-certified[10][12]

  • Sterile synthesis cassette for therapeutic radiolabeling

  • DOTATATE precursor vial (e.g., 200 µg)[11]

  • Ascorbic acid/sodium ascorbate (B8700270) buffer (to prevent radiolysis)

  • Sodium acetate or gentisate buffer

  • Ethanol, sterile

  • Saline solution (0.9% NaCl), sterile

  • C18 Sep-Pak® cartridge or equivalent

  • Sterile vent filter and product vial

2. Automated Synthesis Procedure:

  • System Preparation: Prepare the automated synthesis module and install the appropriate sterile cassette.

  • Reagent Loading: Connect the vials containing ¹⁷⁷LuCl₃, DOTATATE precursor, buffers, and formulation solutions to the cassette.

  • Reagent Transfer: The automated sequence transfers the ¹⁷⁷LuCl₃ solution to the reaction vessel.

  • Radiolabeling Reaction: The buffer and DOTATATE precursor are added to the reaction vessel. The mixture is heated (e.g., at 95°C) for an optimized duration (typically 15-30 minutes) to achieve high radiochemical purity.[13]

  • Purification: The reaction mixture is passed through a C18 Sep-Pak® cartridge to purify the ¹⁷⁷Lu-DOTATATE.

  • Formulation: The final product is eluted from the cartridge with a small volume of ethanol, followed by dilution with saline containing a stabilizer like ascorbic acid.[13] The solution is passed through a 0.22 µm sterile filter into the final product vial.

3. Quality Control:

  • Radiochemical Purity (RCP): Determined by radio-HPLC and/or ITLC. Acceptance criterion: >97%.[10][12]

  • Radionuclidic Purity: Confirmed by gamma spectroscopy.

  • pH: Measured to ensure it is within the acceptable range for intravenous injection.

  • Sterility and Endotoxin Testing: Mandatory for therapeutic products.

Conclusion

The automated synthesis of DOTA-peptides offers significant advantages in terms of standardization, safety, and efficiency. The protocols and data presented here provide a comprehensive guide for researchers and clinicians to implement and optimize automated radiolabeling procedures for both diagnostic and therapeutic applications. Adherence to these protocols and rigorous quality control are essential for the production of high-quality radiopharmaceuticals for clinical use.

References

On-Bead Solid-Phase Synthesis of DOTA Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the on-bead solid-phase synthesis of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) derivatives. These methods are particularly relevant for the development of targeted imaging agents, radiopharmaceuticals, and theranostics. The protocols outlined below leverage standard Fmoc/tBu solid-phase peptide synthesis (SPPS) techniques, offering a versatile and efficient means of conjugating DOTA to peptides and other molecules.

Introduction

DOTA is a highly effective chelating agent for a variety of metal ions, making it a cornerstone in the development of metal-based diagnostic and therapeutic agents.[1][2] Its ability to form stable complexes with medically relevant radionuclides is crucial for in vivo applications.[3] Solid-phase synthesis (SPS) offers significant advantages over solution-phase methods, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation.[2][4] This document details two primary approaches for on-bead DOTA conjugation: the direct synthesis of DOTA on the resin-bound peptide and the coupling of a pre-synthesized, protected DOTA derivative.

Data Summary

The following tables summarize key quantitative data associated with the on-bead synthesis of DOTA derivatives, providing a comparative overview of yields and efficiencies reported in the literature.

ParameterMethodResin TypeReported Yield/LoadingReference
Overall Yield Direct on-bead synthesis from cyclenNot SpecifiedUp to 40%[2]
On-resin cyclization (Iodine)Not Specified~23%[5][6]
On-resin cyclization (Thallium(III))Not Specified~25%[6]
Peptide-(Gd-DOTA) synthesisNot Specified>90%[7]
Loading Efficiency Amino-DOTA on resinNot Specified70% - 83%[8]
Coupling Efficiency First amino acid to amino-DOTANot Specified>93%[8]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the key experimental workflows for the on-bead synthesis of DOTA derivatives.

OnBead_DOTA_Synthesis_Workflow cluster_Peptide_Synthesis Peptide Chain Elongation (Fmoc/tBu SPPS) cluster_DOTA_Conjugation DOTA Conjugation cluster_Final_Steps Cleavage and Purification Resin Resin (e.g., Rink Amide) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine (B6355638)/DMF) Resin->Fmoc_Deprotection Washing_1 Washing (DMF, DCM) Fmoc_Deprotection->Washing_1 Amino_Acid_Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Washing_1->Amino_Acid_Coupling Washing_2 Washing (DMF) Amino_Acid_Coupling->Washing_2 Repeat Repeat Cycle Washing_2->Repeat Repeat->Fmoc_Deprotection N_Terminal_Deprotection Final N-Terminal Fmoc Deprotection Repeat->N_Terminal_Deprotection DOTA_Coupling DOTA Coupling (e.g., DOTA-tris(tBu)-ester) N_Terminal_Deprotection->DOTA_Coupling Cleavage Cleavage from Resin (TFA Cocktail) DOTA_Coupling->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Caption: General workflow for on-bead DOTA conjugation to a peptide synthesized via Fmoc SPPS.

Direct_OnBead_DOTA_Synthesis cluster_Peptide_Resin Starting Material cluster_Synthesis_Steps On-Bead DOTA Synthesis cluster_Finalization Cleavage and Deprotection Peptide_Resin Peptide-Resin (N-terminus deprotected) Acylation Acylation (Bromoacetic Acid) Peptide_Resin->Acylation Cyclen_Reaction Reaction with Cyclen Acylation->Cyclen_Reaction Trialkylation Trialkylation (tert-butyl bromoacetate) Cyclen_Reaction->Trialkylation Cleavage TFA-mediated Cleavage & Deprotection Trialkylation->Cleavage Final_Product DOTA-Peptide Cleavage->Final_Product

Caption: Workflow for the direct on-bead synthesis of DOTA on a resin-bound peptide.[2]

Protocols

Protocol 1: On-Bead Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a peptide on Rink Amide resin, which will result in a C-terminally amidated peptide upon cleavage.[3]

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Diethyl ether, cold

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection:

    • Add a 20% piperidine solution in DMF to the resin.

    • Agitate for 5 minutes and drain.

    • Repeat the 20% piperidine in DMF treatment for an additional 15 minutes.[3]

    • Drain the solution and wash the resin thoroughly with DMF (5 times for 1 minute each) and then with DCM (3 times for 1 minute each).[3][9]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-4 equivalents relative to resin loading) and HBTU (3-4 equivalents) in DMF.[3]

    • Add DIPEA (6-8 equivalents) to the activation mixture and pre-activate for 2 minutes.[3]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours.

    • Monitor reaction completion using a Kaiser test.

  • Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.

Protocol 2: On-Bead Coupling of DOTA-tris(tBu)-ester

This protocol describes the coupling of a commercially available protected DOTA derivative to the N-terminus of the resin-bound peptide.

Materials:

  • Peptide-resin from Protocol 1

  • DOTA-tris(tBu)-ester

  • HBTU

  • DIPEA

  • DMF

Procedure:

  • Final Fmoc Deprotection: Perform the Fmoc deprotection on the N-terminal amino acid of the peptide-resin as described in Protocol 1, step 2.

  • DOTA Coupling:

    • Dissolve DOTA-tris(tBu)-ester (1.5-2 equivalents), HBTU (1.5-2 equivalents), and DIPEA (3-4 equivalents) in DMF.

    • Add the solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 4-24 hours. The extended reaction time ensures efficient coupling of the sterically hindered DOTA moiety.

  • Washing: Wash the DOTA-peptide-resin thoroughly with DMF (5 times) and DCM (3 times), then dry under vacuum.

Protocol 3: Direct On-Bead Synthesis of DOTA from Cyclen

This protocol outlines a cost-effective method to synthesize the DOTA moiety directly on the N-terminus of the peptide-resin.[2]

Materials:

  • Peptide-resin from Protocol 1 (N-terminally deprotected)

  • Bromoacetic acid

  • Hydroxybenzotriazole (HOBt)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Cyclen (1,4,7,10-tetraazacyclododecane)

  • tert-Butyl bromoacetate (B1195939)

  • DMF, DCM

Procedure:

  • Acylation with Bromoacetic Acid:

    • Swell the N-terminally deprotected peptide-resin in DMF.

    • In a separate vial, activate bromoacetic acid with HOBt and DIC in DMF.

    • Add the activated bromoacetic acid solution to the resin and react for 2-3 hours.[2]

    • Wash the resin with DMF and DCM.

  • Reaction with Cyclen:

    • Swell the bromoacetylated peptide-resin in a 1:1 (v/v) mixture of DCM/DMF.

    • Add a solution of cyclen (15 equivalents to the resin) in 1:1 (v/v) DMF/DCM and react for 3 hours.[2] This step results in the nucleophilic displacement of the bromide by an amine of the cyclen.[2]

    • Wash the resin with DMF and DCM.

  • Trialkylation of Cyclen Amines:

    • React the cyclen-conjugated peptide-resin with tert-butyl bromoacetate (3.0-3.3 equivalents to the resin) in DMF for approximately 3 hours to alkylate the remaining three amine groups of the cyclen.[2]

    • Wash the resin with DMF and DCM and dry under vacuum.

Protocol 4: Cleavage, Deprotection, and Purification

This final protocol is applicable to peptides synthesized using any of the preceding methods.

Procedure:

  • Cleavage and Deprotection:

    • Prepare a fresh cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) in a fume hood.[3]

    • Add the cleavage cocktail to the dry resin in a reaction vessel.

    • Agitate the mixture at room temperature for 2-3 hours.[3]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.[3]

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.[3]

    • Allow the peptide to precipitate at -20°C for at least 1 hour.[3]

  • Peptide Recovery:

    • Centrifuge the mixture and carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.[3]

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[3]

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).[3]

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[3]

  • Analysis:

    • Collect the fractions corresponding to the desired product peak.

    • Confirm the identity and purity of the collected fractions by analytical HPLC and mass spectrometry.[3]

Concluding Remarks

The on-bead solid-phase synthesis of DOTA derivatives is a robust and adaptable methodology for the creation of sophisticated molecular imaging and therapeutic agents. The choice between coupling a pre-activated DOTA-tris(tBu)-ester and direct on-bead synthesis from cyclen will depend on factors such as cost, desired scale, and available expertise. The protocols provided herein offer a comprehensive guide for researchers to successfully implement these techniques in their laboratories.

References

Application Notes and Protocols for the Synthesis of Vipivotide Tetraxetan Ligand-Linker Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vipivotide tetraxetan, also known as PSMA-617, is a high-affinity ligand targeting the prostate-specific membrane antigen (PSMA), a transmembrane protein significantly overexpressed in prostate cancer cells.[1] This molecule serves as a precursor for the development of theranostic radiopharmaceuticals, such as Lutetium-177 (¹⁷⁷Lu) vipivotide tetraxetan, used for the targeted radiotherapy of metastatic castration-resistant prostate cancer (mCRPC).[2] The synthesis of the vipivotide tetraxetan ligand-linker conjugate is a critical process, requiring a multi-step solid-phase peptide synthesis (SPPS) followed by conjugation with a chelating agent. This document provides detailed protocols for the synthesis, purification, and characterization of vipivotide tetraxetan.

Molecular Structure and Components

Vipivotide tetraxetan is comprised of three key functional moieties:

  • PSMA-binding motif: A glutamate-urea-lysine (Glu-Urea-Lys) scaffold that specifically recognizes and binds to the enzymatic active site of PSMA.

  • Linker: A hydrophobic linker composed of 2-naphthyl-L-alanine and trans-4-(aminomethyl)cyclohexanecarboxylic acid, which connects the PSMA-binding motif to the chelator.[3]

  • Chelator: A DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle that stably complexes with various radiometals, such as ¹⁷⁷Lu or Gallium-68 (⁶⁸Ga).[4]

Signaling Pathway and Mechanism of Action

When radiolabeled, vipivotide tetraxetan binds to PSMA on the surface of prostate cancer cells. The conjugate is then internalized, delivering the radioactive payload directly to the tumor cell. The emitted radiation, typically beta or alpha particles, induces DNA double-strand breaks, which are highly cytotoxic lesions.[5][6] This targeted delivery of radiation leads to the induction of apoptosis and cell death in PSMA-expressing cancer cells while minimizing damage to surrounding healthy tissues.[7]

Radiation_Induced_Cell_Death Vipivotide Radiolabeled Vipivotide Tetraxetan PSMA PSMA Receptor (on cancer cell) Vipivotide->PSMA Binding Internalization Internalization PSMA->Internalization Radionuclide Radionuclide Decay (e.g., ¹⁷⁷Lu) Internalization->Radionuclide Radiation Emission of β⁻ particles Radionuclide->Radiation DNA_Damage DNA Double-Strand Breaks Radiation->DNA_Damage DDR DNA Damage Response (DDR) DNA_Damage->DDR Apoptosis Apoptosis (Cell Death) DDR->Apoptosis

Mechanism of action for radiolabeled Vipivotide Tetraxetan.

Experimental Protocols

The synthesis of vipivotide tetraxetan is performed using Fmoc-based solid-phase peptide synthesis (SPPS). The following is a detailed protocol for the manual synthesis of the precursor molecule.

Materials and Reagents
  • Resin: 2-Chlorotrityl chloride resin (100-200 mesh, loading capacity: 0.6 mmol/g)

  • Amino Acids and Derivatives:

    • Fmoc-Lys(Alloc)-OH

    • (S)-di-tert-butyl-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-L-glutamate

    • Fmoc-2-naphthyl-L-alanine (Fmoc-2-Nal-OH)

    • trans-4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid

    • DOTA-tris(tBu)-ester

  • Coupling Reagents:

    • Oxyma Pure

    • Diisopropylcarbodiimide (DIC)

    • N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Reagents:

  • Cleavage Cocktail:

    • Trifluoroacetic acid (TFA)

    • Triisopropylsilane (TIS)

    • Deionized water

  • Solvents:

  • Purification:

    • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

    • C18 column (e.g., Waters C18, 250 x 19 mm, 5 µm)

Synthesis Workflow

Overall workflow for Vipivotide Tetraxetan synthesis.
Step-by-Step Synthesis Protocol

1. Resin Loading (Fmoc-Lys(Alloc)-OH)

  • Swell 1 g of 2-chlorotrityl chloride resin in 10 mL of dry DCM for 30 minutes.

  • Dissolve 0.6 mmol of Fmoc-Lys(Alloc)-OH and 2.4 mmol of DIPEA in 5 mL of dry DCM.

  • Add the amino acid solution to the swollen resin and shake for 4 hours at room temperature.

  • Cap any unreacted sites by adding 1 mL of methanol (B129727) and shaking for 30 minutes.

  • Wash the resin with DCM (3x), DMF (3x), and finally with DCM (3x).

2. Fmoc Deprotection

  • Add 10 mL of 20% piperidine in DMF to the resin.

  • Shake for 5 minutes, then drain.

  • Add another 10 mL of 20% piperidine in DMF and shake for 15 minutes.

  • Wash the resin with DMF (5x) and DCM (3x).

3. Glutamate (B1630785) Coupling

  • In a separate flask, dissolve 1.2 mmol of (S)-di-tert-butyl-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-L-glutamate and 1.2 mmol of DIPEA in 10 mL of DMF.

  • Add the activated glutamate solution to the deprotected resin.

  • Shake for 2 hours at room temperature.

  • Wash the resin with DMF (3x) and DCM (3x).

4. Alloc Deprotection

  • Swell the resin in 10 mL of DCM.

  • Add 0.1 equivalents of tetrakis(triphenylphosphine)palladium(0) and 30 equivalents of morpholine.

  • Shake for 2 hours at room temperature.

  • Wash the resin with DCM (3x), DMF (3x), and 0.5% DIPEA in DMF (3x).

5. Coupling of Fmoc-2-naphthyl-L-alanine (Fmoc-2-Nal-OH)

  • Activate 1.2 mmol of Fmoc-2-Nal-OH with 1.2 mmol of Oxyma Pure and 1.2 mmol of DIC in 10 mL of DMF for 10 minutes.

  • Add the activated amino acid solution to the resin.

  • Shake for 2 hours at room temperature.

  • Wash the resin with DMF (3x) and DCM (3x).

6. Fmoc Deprotection

  • Repeat step 2.

7. Coupling of trans-4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid

  • Activate 1.2 mmol of trans-4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid with 1.2 mmol of Oxyma Pure and 1.2 mmol of DIC in 10 mL of DMF for 10 minutes.

  • Add the activated linker solution to the resin.

  • Shake for 2 hours at room temperature.

  • Wash the resin with DMF (3x) and DCM (3x).

8. Fmoc Deprotection

  • Repeat step 2.

9. On-Resin DOTA Conjugation

  • Activate 1.2 mmol of DOTA-tris(tBu)-ester with 1.2 mmol of Oxyma Pure and 1.2 mmol of DIC in 10 mL of DMF for 10 minutes.

  • Add the activated DOTA solution to the resin.

  • Shake for 12 hours at room temperature.

  • Wash the resin with DMF (5x) and DCM (5x).

10. Cleavage and Deprotection

  • Dry the resin under vacuum for 1 hour.

  • Add 10 mL of the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) to the resin.

  • Shake for 2 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (3x).

  • Dry the crude peptide under vacuum.

11. HPLC Purification

  • Dissolve the crude peptide in a mixture of water and acetonitrile.

  • Purify the peptide using a preparative RP-HPLC system with a C18 column.

  • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient is 10-60% acetonitrile over 40 minutes.

  • Monitor the elution at 220 nm and 254 nm.

  • Collect the fractions containing the pure product and lyophilize to obtain a white powder.

Data Presentation

ParameterValueReference
Overall Yield 85.6% (crude), 72% (after HPLC purification)[7]
Purity (HPLC) >98.5%[7]
Molecular Weight (Calculated) 1042.1 g/mol [7]
Molecular Weight (Observed, ESI-MS) m/z 1042.5 [M+H]⁺, 521.8 [M+2H]²⁺[1][8]
HPLC Purification Parameters
Column Waters C18, 250 x 19 mm, 5 µm
Mobile Phase A 0.25% Acetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-30% B over 20 min, then 30-60% B over 40 min
Flow Rate 8 mL/min
Detection UV at 220 nm
Reference[7]

Characterization

The final product should be characterized by analytical RP-HPLC to confirm its purity and by mass spectrometry to verify its molecular weight.

  • Analytical RP-HPLC: A sharp, single peak should be observed at the expected retention time. The purity should be ≥95%.

  • Mass Spectrometry (ESI-MS): The observed mass should correspond to the calculated mass of Vipivotide tetraxetan (C₄₉H₇₁N₉O₁₆). Common adducts include [M+H]⁺ and [M+2H]²⁺.[1][8]

Conclusion

This document provides a comprehensive guide for the synthesis of the vipivotide tetraxetan ligand-linker conjugate. The detailed protocols and characterization data are intended to assist researchers in the production of this critical precursor for the development of PSMA-targeted radiopharmaceuticals. Adherence to these protocols will facilitate the reproducible synthesis of high-purity vipivotide tetraxetan for preclinical and clinical research.

References

Application Notes and Protocols for (R)-tetraMe-Tetraxetan in SPECT Imaging

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals,

We have received a request for detailed application notes and protocols regarding the use of "(R)-tetraMe-Tetraxetan" in Single-Photon Emission Computed Tomography (SPECT) imaging applications.

Following a comprehensive and exhaustive search of publicly available scientific literature and databases, we have been unable to identify any specific information on a compound referred to as "this compound." Our search included variations in spelling and related chemical structure nomenclature.

This suggests that "this compound" may be:

  • A novel or proprietary compound not yet disclosed in public research domains.

  • An internal codename for a compound that is publicly known under a different designation.

  • A significant misspelling of a known chelating agent or radiopharmaceutical precursor.

The search results did yield extensive information on established chelating agents used in SPECT imaging, which are often based on tetra-azacycloalkane structures like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives. It is plausible that "this compound" could be a derivative of such a structure, where "tetraMe" might indicate the presence of four methyl groups and "(R)" would specify a particular stereoisomer. However, without a definitive identification of the core "Tetraxetan" structure, we are unable to provide accurate and reliable application notes or protocols.

Due to the current lack of available information on "this compound," we are unable to generate the requested detailed application notes, protocols, data tables, and visualizations.

We recommend the following actions for the requesting party:

  • Verify the Compound Name and Structure: Please double-check the spelling and chemical name of the compound. If possible, provide a chemical structure or a reference to any internal or external documentation.

  • Consult Internal Resources: If this compound is part of an internal research and development program, please consult your organization's internal documentation and subject matter experts.

We are committed to providing accurate and detailed scientific information. Should you be able to provide a more specific identifier for the compound of interest, we would be pleased to revisit your request and conduct a new, targeted search to generate the comprehensive application notes and protocols you require.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-tetraMe-Tetraxetan

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (R)-tetraMe-Tetraxetan, also known as M4DOTA or [(2S,5S,8S,11S)-4,7,10-tris-carboxymethyl-2,5,8,11-tetramethyl-1,4,7,10-tetraazacyclododecan-1-yl]acetic acid. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of their synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic stage.

Stage 1: Synthesis of (2S,5S,8S,11S)-2,5,8,11-tetramethyl-1,4,7,10-tetraazacyclododecane (Chiral Tetramethylated Cyclen)

The synthesis of the chiral tetramethylated cyclen backbone is a critical first step that significantly influences the overall yield and purity of the final product.

Issue 1: Low Yield of the Chiral Tetramethylated Cyclen

  • Possible Cause: Incomplete reaction during the cyclization step.

  • Troubleshooting:

    • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for the recommended duration and at the optimal temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

    • Purity of Starting Materials: Use high-purity starting materials. Impurities can interfere with the reaction and lead to the formation of side products.

    • Stoichiometry of Reactants: Precisely measure the reactants to ensure the correct stoichiometric ratios. An excess or deficit of one reactant can lead to incomplete conversion and the formation of undesired byproducts.

  • Possible Cause: Formation of side products due to competing reactions.

  • Troubleshooting:

    • Solvent Choice: The choice of solvent can influence the reaction pathway. Ensure the use of a high-purity, dry solvent as specified in the protocol.

    • Inert Atmosphere: Reactions involving sensitive reagents should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Issue 2: Poor Stereoselectivity

  • Possible Cause: Racemization during the synthesis.

  • Troubleshooting:

    • Chiral Precursors: The stereochemical purity of the starting materials is paramount. Use enantiomerically pure precursors.

    • Reaction Conditions: Harsh reaction conditions (e.g., high temperatures, strong acids or bases) can sometimes lead to racemization. Adhere to the recommended reaction conditions.

Stage 2: N-Alkylation of Chiral Tetramethylated Cyclen

The N-alkylation of the four secondary amine groups on the cyclen backbone with a protected haloacetic acid is a key step to introduce the tetra-acetic acid arms.

Issue 3: Incomplete Alkylation or Formation of Partially Alkylated Products

  • Possible Cause: Insufficient reactivity of the alkylating agent or steric hindrance from the methyl groups on the cyclen backbone.

  • Troubleshooting:

    • Excess of Alkylating Agent: Use a slight to moderate excess of the alkylating agent (e.g., tert-butyl bromoacetate) to drive the reaction to completion.

    • Reaction Temperature and Time: The steric hindrance of the methyl groups may require higher temperatures and longer reaction times compared to the alkylation of unsubstituted cyclen. Optimization of these parameters may be necessary.

    • Base Selection: The choice and amount of base are critical for deprotonating the secondary amines. A non-nucleophilic, hindered base is often preferred to avoid side reactions.

Issue 4: Over-alkylation (Quaternization of Nitrogen Atoms)

  • Possible Cause: The alkylating agent reacting with the already alkylated tertiary amines.

  • Troubleshooting:

    • Controlled Addition of Alkylating Agent: Add the alkylating agent slowly and in a controlled manner to the reaction mixture.

    • Temperature Control: Maintain the reaction at the recommended temperature to minimize the rate of the undesired quaternization reaction.

Stage 3: Deprotection of the Carboxylic Acid Groups

The final step involves the removal of the protecting groups (e.g., tert-butyl esters) to yield the final tetra-acetic acid product.

Issue 5: Incomplete Deprotection

  • Possible Cause: Insufficient strength of the deprotecting agent or short reaction time.

  • Troubleshooting:

    • Choice of Deprotecting Agent: For tert-butyl esters, strong acids like trifluoroacetic acid (TFA) are commonly used. Ensure the TFA is fresh and anhydrous.

    • Reaction Conditions: The deprotection may require extended reaction times or slightly elevated temperatures. Monitor the reaction progress by NMR or LC-MS until all protecting groups are removed.

Issue 6: Degradation of the Product During Deprotection

  • Possible Cause: Harsh deprotection conditions.

  • Troubleshooting:

    • Scavengers: In the case of TFA deprotection, the formation of carbocations can lead to side reactions. The use of scavengers can mitigate this issue.

    • Temperature Control: Perform the deprotection at a controlled temperature to minimize degradation.

Frequently Asked Questions (FAQs)

Q1: What is the typical overall yield for the synthesis of this compound?

A1: The overall yield can vary significantly depending on the specific synthetic route and optimization of each step. However, with careful execution of a well-defined protocol, yields can be in the range of 30-50%.

Q2: How can I purify the final this compound product?

A2: Purification of the final product is crucial to remove any unreacted starting materials, byproducts, and salts. Common purification techniques include:

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective method for purification.

  • Ion-Exchange Chromatography: This is a powerful technique for purifying polyamino-polycarboxylic acids like DOTA derivatives. It effectively removes inorganic salts and other charged impurities.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For high-purity applications, preparative RP-HPLC can be used to isolate the desired product.

Q3: What are the critical safety precautions to take during this synthesis?

A3:

  • Alkylation Step: Alkylating agents like tert-butyl bromoacetate (B1195939) are often lachrymators and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Deprotection Step: Strong acids like trifluoroacetic acid (TFA) are corrosive and should be handled with extreme care in a fume hood.

  • Always consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

Experimental Protocols & Data

Table 1: Comparison of Reaction Conditions for N-Alkylation of Cyclen Derivatives
ParameterUnsubstituted CyclenTetramethylated Cyclen (Recommended)
Alkylating Agent tert-Butyl Bromoacetatetert-Butyl Bromoacetate
Molar Ratio (Agent:Cyclen) 4.2 : 14.5 - 5.0 : 1
Base K2CO3 or NaHCO3Hunig's Base (DIPEA) or Proton Sponge
Solvent Acetonitrile or DMFAcetonitrile or DMF (anhydrous)
Temperature 60-80 °C70-90 °C
Reaction Time 24-48 hours48-72 hours

Note: The conditions for tetramethylated cyclen are suggested based on the increased steric hindrance and may require further optimization.

Detailed Methodologies

A detailed, step-by-step protocol for the synthesis of this compound is a multi-step process. A generalized workflow is presented below. For specific quantities and detailed procedures, it is crucial to consult the primary literature.

Workflow for this compound Synthesis

SynthesisWorkflow cluster_0 Stage 1: Chiral Backbone Synthesis cluster_1 Stage 2: N-Alkylation cluster_2 Stage 3: Deprotection cluster_3 Stage 4: Purification start Chiral Precursors step1 (2S,5S,8S,11S)-2,5,8,11- tetramethyl-1,4,7,10- tetraazacyclododecane Synthesis start->step1 step2 Alkylation with tert-Butyl Bromoacetate step1->step2 step3 TFA-mediated Deprotection step2->step3 step4 Purification (Ion-Exchange/HPLC) step3->step4 end_product This compound step4->end_product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic

The following diagram illustrates a logical approach to troubleshooting common issues in the synthesis.

TroubleshootingLogic start Low Overall Yield q1 At which stage is the yield loss? start->q1 stage1 Stage 1: Backbone Synthesis q1->stage1 Backbone Synthesis stage2 Stage 2: N-Alkylation q1->stage2 N-Alkylation stage3 Stage 3: Deprotection q1->stage3 Deprotection stage4 Stage 4: Purification q1->stage4 Purification sol1 Check precursor purity Optimize cyclization conditions Ensure stereochemical integrity stage1->sol1 sol2 Increase excess of alkylating agent Optimize temperature and time Verify base effectiveness stage2->sol2 sol3 Ensure complete deprotection (NMR/LC-MS) Use scavengers if degradation occurs stage3->sol3 sol4 Optimize purification method (e.g., gradient, column packing) stage4->sol4

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

Technical Support Center: Optimizing Radiolabeling of DOTA-Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the radiolabeling of DOTA-peptides.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the optimal pH for radiolabeling DOTA-peptides?

A1: The optimal pH for radiolabeling DOTA-peptides typically falls within the range of 4.0 to 5.0.[1][2] Kinetics of labeling are generally optimal at a pH of 4.0-4.5.[1][3] A pH below 4 can significantly slow down the reaction kinetics, while a pH above 5 can lead to the formation of radionuclide hydroxides, which are unavailable for chelation.[1][3]

Q2: My radiolabeling yield is consistently low. What are the potential causes?

A2: Low radiochemical yield (RCY) can be attributed to several factors:

  • Suboptimal pH: Ensure the reaction pH is within the optimal range of 4.0-5.0.[1][2]

  • Incorrect Temperature or Incubation Time: The optimal temperature and time vary depending on the radionuclide. For instance, labeling with ⁹⁰Y and ¹⁷⁷Lu is often complete after 20 minutes at 80°C, whereas ¹¹¹In may require 30 minutes at 100°C.[1][3]

  • Presence of Metal Ion Impurities: Trace metal contaminants in the radionuclide solution or buffers can compete with the desired radionuclide for binding to the DOTA chelator.[4][5][6] Common culprits include Fe³⁺, Cu²⁺, Zn²⁺, and Pb²⁺.[6] Even the decay products of certain radionuclides, like Cd²⁺ from ¹¹¹In, can act as strong competitors.[1][3]

  • Low Precursor Concentration: An insufficient amount of the DOTA-peptide can lead to a lower RCY.

  • Peptide Degradation: The integrity of the DOTA-peptide may be compromised, affecting its chelation ability. This can sometimes occur during purification steps.[7]

  • Radiolysis: High amounts of radioactivity can lead to the degradation of the peptide. The addition of radical scavengers like ascorbic acid can help mitigate this.[8]

Q3: How do I minimize the impact of metal ion impurities?

A3: To minimize the effects of competing metal ions, consider the following:

  • Use High-Purity Reagents: Employ metal-free water and buffers.

  • Pre-purification of Radionuclide: For some radionuclides, particularly ⁶⁸Ga from a generator, a pre-purification step to remove metal impurities like Zn²⁺ can improve labeling efficiency.[5]

  • Addition of a Chelator Post-Labeling: After the radiolabeling reaction, a chelator such as DTPA or EDTA can be added to scavenge any unincorporated radionuclide and competing metal ions.[9]

Q4: What are the recommended temperatures and incubation times for different radionuclides?

A4: Optimal conditions vary by radionuclide. Below is a summary of commonly reported conditions. Always refer to specific literature for your particular peptide and radionuclide combination.

  • ⁹⁰Y and ¹⁷⁷Lu: Labeling is typically complete within 20 minutes at 80°C.[1][3]

  • ¹¹¹In: Generally requires higher temperatures, with labeling often complete after 30 minutes at 100°C.[1][3]

  • ⁶⁸Ga: Labeling is usually performed at 90-100°C for 5-10 minutes.

  • ⁴⁴Sc: Optimal labeling has been reported at 70°C for 20 minutes.[10]

Q5: How can I assess the quality and purity of my radiolabeled DOTA-peptide?

A5: The most common methods for determining radiochemical purity (RCP) are:

  • High-Performance Liquid Chromatography (HPLC): A validated HPLC method is considered the gold standard for separating the radiolabeled peptide from impurities and the free radionuclide.[11][12][13]

  • Thin-Layer Chromatography (TLC): A simpler and faster method for routine quality control, though it may not provide the same resolution as HPLC.[8][14]

Quantitative Data Summary

The following tables summarize key quantitative data for optimizing DOTA-peptide radiolabeling with various radionuclides.

Table 1: Optimal Radiolabeling Conditions for Various Radionuclides

RadionuclideOptimal pH RangeOptimal Temperature (°C)Typical Incubation Time (min)
⁶⁸Ga3.5 - 4.590 - 1005 - 10
¹⁷⁷Lu4.0 - 5.080 - 9520 - 30
⁹⁰Y4.0 - 4.58020
¹¹¹In4.0 - 4.510030
⁴⁴Sc4.0 - 6.07020

Note: These are general guidelines. Optimal conditions can be peptide-specific.

Table 2: Impact of Metal Ion Impurities on Radiolabeling Yield

Competing Metal IonEffect on ¹⁷⁷Lu LabelingEffect on ⁹⁰Y LabelingEffect on ⁶⁸Ga Labeling
Fe³⁺Significant decrease at ≥5 molar equivalentsStrong competitorInterferes at sufficient concentrations
Cu²⁺Significant decrease at ≥5 molar equivalentsStrong competitor-
Zn²⁺Significant decrease at ≥5 molar equivalentsStrong competitorCan compromise labeling
Pb²⁺Significant decrease at ≥5 molar equivalentsStrong competitor-
Al³⁺No significant competitionNo significant competitionLess susceptible than to Fe³⁺
Cr³⁺-No significant competitionLess susceptible than to Fe³⁺

Data compiled from multiple sources indicating general trends.[4][5][6]

Experimental Protocols

Protocol 1: Manual Radiolabeling of DOTA-Peptides (General Procedure)

  • Preparation:

    • In a sterile, pyrogen-free reaction vial, dissolve the DOTA-peptide in a reaction buffer (e.g., 0.1 M sodium acetate (B1210297) or ammonium (B1175870) acetate, pH 4.5).

    • If necessary, add a radical scavenger such as ascorbic acid to the buffer to prevent radiolysis.[8]

  • Radiolabeling Reaction:

    • Add the required activity of the radionuclide (e.g., ¹⁷⁷LuCl₃, ⁶⁸GaCl₃) to the peptide solution.

    • Gently mix the solution and verify that the pH is within the optimal range (typically 4.0-5.0).

    • Incubate the reaction vial in a dry heat block or a shielded water bath at the appropriate temperature and for the optimized duration for the specific radionuclide (see Table 1).

  • Quenching and Purification:

    • After incubation, allow the vial to cool to room temperature.

    • Add a quenching solution, such as DTPA, to complex any free radionuclide.[9]

    • If required, purify the radiolabeled peptide using a C18 Sep-Pak cartridge to remove unreacted radionuclide and other impurities.

  • Quality Control:

    • Determine the radiochemical purity of the final product using a validated HPLC or TLC method.

    • The final product should be passed through a sterile 0.22 µm filter before in vivo use.

Protocol 2: Quality Control using Radio-HPLC

  • System Preparation:

    • Equilibrate a reverse-phase C18 HPLC column with the initial mobile phase conditions. A common mobile phase system consists of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., acetonitrile).

  • Sample Analysis:

    • Inject a small aliquot of the final radiolabeled peptide solution onto the HPLC column.

    • Run a gradient elution method to separate the components.

    • Monitor the eluate using a UV detector (to detect the peptide and its complexes) and a radioactivity detector.

  • Data Interpretation:

    • Identify the peaks corresponding to the radiolabeled peptide, free radionuclide, and any other impurities based on their retention times.

    • Calculate the radiochemical purity by determining the percentage of the total radioactivity that corresponds to the desired radiolabeled peptide peak.

Visualizations

Radiolabeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_qc Quality Control Peptide DOTA-Peptide Mix Mix & Verify pH Peptide->Mix Buffer Reaction Buffer (pH 4-5) Buffer->Mix Radionuclide Radionuclide Radionuclide->Mix Incubate Incubate (Temp & Time) Mix->Incubate Quench Quench (e.g., DTPA) Incubate->Quench Purify Purify (e.g., C18) Quench->Purify Analyze Analyze (HPLC/TLC) Purify->Analyze Final_Product Final Radiolabeled Peptide Analyze->Final_Product

Caption: Workflow for DOTA-Peptide Radiolabeling.

Troubleshooting_Radiolabeling Start Low Radiolabeling Yield Check_pH Is pH optimal (4.0-5.0)? Start->Check_pH Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Temp_Time Are Temp/Time optimal? Check_pH->Check_Temp_Time Yes Adjust_pH->Check_Temp_Time Adjust_Temp_Time Adjust Temp/Time Check_Temp_Time->Adjust_Temp_Time No Check_Impurities Suspect Metal Impurities? Check_Temp_Time->Check_Impurities Yes Adjust_Temp_Time->Check_Impurities Use_Pure_Reagents Use High-Purity Reagents / Pre-purify Radionuclide Check_Impurities->Use_Pure_Reagents Yes Check_Peptide Peptide Integrity/Concentration OK? Check_Impurities->Check_Peptide No Use_Pure_Reagents->Check_Peptide New_Peptide Use new peptide aliquot / Increase concentration Check_Peptide->New_Peptide No Success Yield Improved Check_Peptide->Success Yes New_Peptide->Success

Caption: Troubleshooting Low Radiolabeling Yield.

References

Technical Support Center: Purification of (R)-tetraMe-Tetraxetan and its Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of (R)-tetraMe-Tetraxetan and its conjugates. Given that this compound is a DOTA-analogue, the strategies outlined here are applicable to a broad range of tetraazacyclododecane-based macrocycles and their bioconjugates.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification methods for this compound and its conjugates?

A1: The primary purification techniques for these macrocycles and their conjugates include:

  • Flash Column Chromatography: A widely used method for preparative scale purification of organic compounds, effective for separating compounds with different polarities.[1]

  • High-Performance Liquid Chromatography (HPLC): A high-resolution technique ideal for purifying complex mixtures. Reversed-phase HPLC (RP-HPLC) is very common for these types of molecules.[1][2]

  • Supercritical Fluid Chromatography (SFC): A "green" chromatography technique using supercritical CO2. It is often faster than HPLC and can offer different selectivity, making it a promising alternative.[1][3]

  • Ion-Exchange Chromatography (IEX): Useful for separating compounds based on charge. This is particularly relevant for purifying the final tetra-acid form of this compound or for charged bioconjugates.[4][5]

  • Recrystallization: A cost-effective method for purifying solid compounds, based on differential solubility.[1]

  • Tangential Flow Filtration (TFF): Often used for purifying bioconjugates, such as antibody-drug conjugates (ADCs), to remove small molecule impurities and for buffer exchange.[6][7]

Q2: What are the typical impurities encountered during the synthesis and conjugation of this compound?

A2: Common impurities depend on the synthetic route but often include:

  • Unreacted Starting Materials: Incomplete reactions can leave residual cyclen precursors or alkylating agents.[1]

  • Partially Alkylated Intermediates: Species where only one, two, or three of the amine groups on the cyclen ring have been alkylated.

  • Regioisomers: If the synthesis is not perfectly regioselective, isomers of the desired product may form.

  • Residual Solvents and Reagents: Solvents used in the reaction or purification, and leftover coupling agents from conjugation steps.[2]

  • For Conjugates: Unconjugated macrocycle, unconjugated biomolecule (e.g., peptide or antibody), and aggregated products are common impurities that must be removed.[7][8]

Q3: How is the purity of the final product typically assessed?

A3: Purity is assessed using a combination of analytical techniques to ensure the identity and quantity of the desired compound relative to any impurities.[][10] Key methods include:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for assessing purity, often coupled with a UV detector and a mass spectrometer (LC-MS).[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. Quantitative NMR (qNMR) can be used for an absolute purity assessment.[][11]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and helps identify impurities.[2][]

  • Elemental Analysis: Determines the percentage of C, H, and N, which can indicate the presence of inorganic impurities or residual solvents.[11]

Purification Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound and its conjugates.

Problem Possible Cause Recommended Solution
Poor Separation in Column Chromatography The selected solvent system (mobile phase) lacks sufficient selectivity.[1]Perform a thorough thin-layer chromatography (TLC) screen with various solvent systems. Small adjustments, like adding a small percentage of a polar solvent (e.g., methanol) or a base/acid (e.g., triethylamine/acetic acid), can significantly improve separation.
The column is overloaded with the crude sample.[1]Reduce the amount of material loaded. A general guideline is a silica-to-sample ratio of at least 30:1 to 50:1.
The compound is highly polar and shows minimal movement on silica (B1680970) gel.[1]Switch to a more polar mobile phase (e.g., using methanol (B129727) or adding ammonium (B1175870) hydroxide (B78521) in methanol).[1] Alternatively, use reversed-phase chromatography where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile).[1]
Low Recovery of Purified Compound The compound is too soluble in the recrystallization solvent, even at low temperatures.[1]Choose a different solvent or a solvent/anti-solvent system where the compound has lower solubility when cold. Ensure the solution is thoroughly chilled before filtration.[1]
The compound is irreversibly binding to the chromatography column.Check for degradation on the column by analyzing a small aliquot of the crude material versus the collected fractions. Consider adding additives to the mobile phase to improve solubility or reduce non-specific binding. For highly charged molecules, adjusting the pH or salt concentration can help.[12]
Crystals or product were lost during filtration and transfer steps.[1]Ensure a complete transfer of the solid material to the filter. Rinse the flask with a small amount of ice-cold solvent or the filtrate to recover any remaining crystals.[1]
"Oiling Out" Instead of Crystallization The boiling point of the solvent is higher than the melting point of the compound.[1]Use a solvent with a lower boiling point.
The solution is being cooled too rapidly.[1]Allow the solution to cool slowly to room temperature to encourage crystal formation before placing it in a cold bath.[1]
High concentration of impurities is inhibiting crystallization.[1]Pre-purify the material using a quick filtration through a silica plug or another rapid method before attempting recrystallization.[1]
Conjugate Aggregation During Purification The buffer conditions (pH, ionic strength) are not optimal for the biomolecule.Screen different buffer conditions. For antibody conjugates, ensure the pH is well away from the isoelectric point (pI) of the antibody. Adjusting the salt concentration can also minimize aggregation.
The conjugate concentration is too high.Dilute the sample before purification or loading onto the column. Maintain the protein concentration below recommended levels for the specific chromatography resin.[12]

Quantitative Data on Purification Techniques

The following table summarizes the general performance characteristics of common purification techniques for macrocyclic compounds and their conjugates. Actual values can vary significantly based on the specific molecule, scale, and method optimization.

Purification Technique Typical Purity Achieved Typical Recovery Scale Primary Application
Flash Chromatography 90-98%70-95%mg to >100 gPrimary purification of synthetic intermediates and final small molecules.[1]
Preparative HPLC >98-99.5%60-90%µg to multi-gramHigh-purity final products, separation of close-eluting isomers.[1][2]
Recrystallization >99%50-90%mg to kgFinal purification of solid, crystalline compounds.[1]
Ion-Exchange Chrom. >95%75-95%mg to kgPurification of charged molecules (e.g., tetra-acids, peptides, proteins).[4][5]
Tangential Flow Filtration N/A (for separation)>95%mL to >100 LDesalting, buffer exchange, and removal of small molecules from bioconjugates.[6][7]

Experimental Protocols

Protocol 1: General Flash Column Chromatography for a Protected Macrocycle Intermediate
  • Slurry Preparation: Choose an appropriate solvent system based on TLC analysis. Wet a sufficient amount of silica gel with the less polar solvent of the mobile phase to create a slurry.

  • Column Packing: Pour the slurry into the column and allow it to settle, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed to prevent disturbance.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the mobile phase). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Elution: Begin elution with the determined mobile phase, starting with a less polar composition if a gradient is used. Apply pressure to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes or vials. Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 2: General Preparative Reversed-Phase HPLC for this compound Conjugate
  • System Preparation: Equilibrate the preparative RP-HPLC system (e.g., with a C18 column) with the initial mobile phase conditions (e.g., 95% Water + 0.1% TFA / 5% Acetonitrile + 0.1% TFA).

  • Sample Preparation: Dissolve the crude conjugate in the mobile phase or a compatible solvent. Filter the sample through a 0.22 or 0.45 µm filter to remove any particulates.

  • Injection and Separation: Inject the prepared sample onto the column. Run a linear gradient to elute the compound of interest (e.g., increase the percentage of Acetonitrile over 30-40 minutes).

  • Fraction Collection: Collect fractions based on the UV detector signal corresponding to the peak of interest.

  • Analysis and Pooling: Analyze the collected fractions using analytical LC-MS to confirm the identity and purity. Pool the pure fractions.

  • Solvent Removal: Remove the organic solvent (acetonitrile) via rotary evaporation. Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified conjugate as a solid powder.

Visualizations

The following diagrams illustrate common workflows and logical processes in the purification of this compound and its conjugates.

Purification_Workflow General Purification & Analysis Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude Product (Macrocycle or Conjugate) Primary Primary Purification (e.g., Flash Chromatography, Precipitation) Crude->Primary Analysis1 In-Process Analysis (TLC, LC-MS) Primary->Analysis1 Secondary Secondary Purification (e.g., Prep-HPLC) Analysis2 Final QC Analysis (LC-MS, qNMR, MS) Secondary->Analysis2 Analysis1->Secondary Final Pure Product (>95-99%) Analysis2->Final

Caption: A generalized workflow for the purification and analysis of macrocyclic conjugates.

Troubleshooting_Logic Troubleshooting: Poor Chromatographic Separation Start Problem: Poor Separation Q1 Is the compound streaking or tailing? Start->Q1 Check Peak Shape Q2 Are peaks unresolved (co-eluting)? Start->Q2 Check Resolution Sol1A Possible Cause: Column Overload Q1->Sol1A Yes Sol1B Possible Cause: Compound interacting strongly with silica Q1->Sol1B Yes Sol2A Possible Cause: Eluent is too strong Q2->Sol2A Yes, Rf too high Sol2B Possible Cause: Eluent is too weak or lacks selectivity Q2->Sol2B Yes, Rf too low or peaks merged Action1A Solution: Reduce sample load Sol1A->Action1A Action1B Solution: Add modifier to eluent (e.g., TFA, TEA, MeOH) Sol1B->Action1B Action2A Solution: Decrease polarity of the mobile phase Sol2A->Action2A Action2B Solution: Screen different solvent systems (TLC) Sol2B->Action2B Action2C Solution: Change stationary phase (e.g., Silica -> C18) Action2B->Action2C

Caption: A decision tree for troubleshooting poor separation in column chromatography.

References

Addressing side reactions in the synthesis of polymethylated DOTA ligands

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of polymethylated DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) ligands. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of these important chelating agents.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of polymethylated DOTA ligands. The guides are in a question-and-answer format to directly address specific issues.

Issue 1: Low Yield of the Desired Tetra-substituted Product

Q1: My reaction is yielding a mixture of products with a low amount of the desired fully N-alkylated polymethylated DOTA ligand. How can I improve the yield?

A1: Low yields of the tetra-substituted product are often due to incomplete alkylation or the formation of multiple side products. Here are several factors to consider and optimize:

  • Stoichiometry of Reagents: The molar ratio of the alkylating agent to the cyclen derivative is critical. While a stoichiometric amount of 4 equivalents of the alkylating agent is theoretically required, in practice, an excess may be needed to drive the reaction to completion. However, a very large excess can sometimes lead to other side reactions. It is recommended to perform small-scale test reactions to determine the optimal stoichiometry for your specific polymethylated DOTA ligand.

  • Reaction Time and Temperature: The alkylation of the sterically hindered tertiary amines in polymethylated cyclen derivatives can be slow. Insufficient reaction time or temperature may lead to incomplete conversion. Monitor the reaction progress using techniques like TLC or LC-MS to ensure it has gone to completion. Increasing the temperature can enhance the reaction rate, but excessively high temperatures might promote side reactions.[1]

  • Choice and Concentration of Base: The base plays a crucial role in deprotonating the secondary amine groups of the cyclen ring, making them nucleophilic for the alkylation reaction.

    • Strong Bases (e.g., NaOH, K₂CO₃): These are commonly used to ensure complete deprotonation and can lead to higher yields of the tetra-substituted product. However, they can also increase the rate of side reactions if not carefully controlled.

    • Weak Bases (e.g., NaHCO₃): Using a weaker base can sometimes offer better control and selectivity, especially when trying to synthesize tri-substituted derivatives. For the synthesis of the fully substituted M4DOTA, Na₂CO₃ is a common choice.[2]

    • The concentration of the base should be sufficient to neutralize the acid generated during the reaction. An excess of base is typically used.

  • Solvent: The choice of solvent can influence the solubility of reagents and the reaction rate. Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) are commonly used for alkylation reactions.

A logical workflow for troubleshooting low yield is presented below:

Caption: Troubleshooting workflow for low yield in polymethylated DOTA ligand synthesis.

Issue 2: Formation of Over-Alkylation and Incompletely Alkylated Side Products

Q2: My crude product shows multiple spots on TLC or multiple peaks in LC-MS, indicating a mixture of mono-, di-, and tri-substituted intermediates along with the desired tetra-substituted product. How can I suppress the formation of these impurities?

A2: The formation of a mixture of partially alkylated products is a common challenge in the synthesis of DOTA ligands. Here’s how to address this issue:

  • Control of Stoichiometry: To favor the formation of a single product, precise control over the stoichiometry is essential. For the synthesis of mono-substituted derivatives, a large excess of the cyclen starting material is often used to minimize the statistical probability of multiple alkylations on the same cyclen molecule.[3] Conversely, for the tetra-substituted product, a slight excess of the alkylating agent is typically employed.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes increase the selectivity of the reaction, favoring the formation of a specific substitution pattern.

    • Rate of Addition: Slow, dropwise addition of the alkylating agent to the reaction mixture can help to maintain a low instantaneous concentration of the electrophile, which can improve selectivity and reduce the formation of over-alkylated products.

  • Purification Strategy: When a mixture of products is unavoidable, an effective purification strategy is crucial.

    • Crystallization: The desired tetra-substituted DOTA ligand can sometimes be selectively crystallized from the reaction mixture by careful adjustment of the pH.[4]

    • Column Chromatography: Ion-exchange chromatography or reversed-phase HPLC are powerful techniques for separating the desired product from incompletely alkylated impurities. The separation is based on the differences in charge and polarity of the different substituted species.[5]

The mechanism of over-alkylation involves the statistical reaction of the alkylating agent with the available secondary amine groups on the cyclen ring. As the reaction proceeds, the reactivity of the remaining amine groups can change, leading to a complex product mixture.

OveralkylationMechanism Cyclen Polymethylated Cyclen (4 NH groups) Mono Mono-substituted Cyclen->Mono + 1 eq. AlkylatingAgent Alkylating Agent (e.g., Bromoacetic acid derivative) Di Di-substituted Tri Tri-substituted Mono->Di + 1 eq. Di->Tri + 1 eq. Tetra Tetra-substituted (Desired Product) Tri->Tetra + 1 eq.

Caption: Reaction pathway showing the sequential alkylation of a polymethylated cyclen.

Frequently Asked Questions (FAQs)

Q3: What is the most common side reaction in the synthesis of polymethylated DOTA ligands?

A3: The most prevalent side reaction is over-alkylation , which leads to the formation of a statistical mixture of mono-, di-, tri-, and the desired tetra-substituted products.[6] This occurs because the four secondary amine groups on the cyclen ring have similar reactivity, making it challenging to achieve selective tetra-alkylation without the formation of partially alkylated intermediates.

Q4: How does the choice of base affect the outcome of the synthesis?

A4: The choice of base is critical for both the reaction rate and selectivity.

  • Strong bases like NaOH or K₂CO₃ are often used to ensure complete deprotonation of the amine groups, which is necessary for the alkylation to proceed efficiently. This can lead to higher yields of the fully substituted product.

  • Weaker bases such as NaHCO₃ can provide better control over the reaction, which can be advantageous when aiming for partially substituted products like tri-acetic acid derivatives. In some cases, using a weaker base can help to minimize certain side reactions.[2]

Q5: What are the recommended purification methods for polymethylated DOTA ligands?

A5: The purification of polymethylated DOTA ligands often requires a multi-step approach to remove unreacted starting materials, inorganic salts, and alkylation byproducts.

  • Crystallization: This is a common first step to isolate the crude product and remove a significant portion of inorganic salts. The pH of the solution is a critical parameter for successful crystallization.[4]

  • Ion-Exchange Chromatography: This technique is highly effective for separating the desired tetra-acid from incompletely alkylated byproducts (mono-, di-, and tri-acids) based on their charge differences.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): HPLC is a powerful tool for the final purification of the DOTA ligand to achieve high purity. It separates compounds based on their polarity.[5]

Q6: How can I confirm the identity and purity of my synthesized polymethylated DOTA ligand?

A6: A combination of analytical techniques is recommended for comprehensive characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized ligand. The spectra of polymethylated DOTA ligands can be complex due to their rigidified structures, but they provide detailed information about the arrangement of the methyl and acetate (B1210297) groups.[2][7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the product and identify any impurities.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product. A single, sharp peak is indicative of a pure compound.[5]

Quantitative Data Summary

The following table summarizes the impact of different reaction conditions on the yield and purity of DOTA ligand synthesis, based on available literature. Please note that direct comparison can be challenging due to variations in specific substrates and reaction scales.

ParameterCondition 1Purity/Yield 1Condition 2Purity/Yield 2Reference
Base Na₂CO₃M4DOTA from M4cyclen (good yield)NaHCO₃M4DO3A (tri-acid) obtained selectively[2]
Solvent AcetonitrileModerate yield (~60%)DMFExcellent yield (82-90%)[9]
Stoichiometry 1:4 (alkyl halide:cyclen)Favors mono-alkylationExcess alkylating agentFavors tetra-alkylation[3]

Experimental Protocols

Protocol 1: Synthesis of Tetramethylated DOTA (M4DOTA)

This protocol is a general guideline based on literature procedures for the synthesis of (2S,5S,8S,11S)-2,5,8,11-tetramethyl-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (M4DOTA).[2]

Materials:

  • (2S,5S,8S,11S)-2,5,8,11-tetramethyl-1,4,7,10-tetraazacyclododecane (M4cyclen)

  • Bromoacetic acid

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve M4cyclen in deionized water.

  • Addition of Base: Add sodium carbonate to the solution with stirring until it is completely dissolved.

  • Alkylation: Slowly add a solution of bromoacetic acid in deionized water to the reaction mixture. The molar ratio of bromoacetic acid to M4cyclen should be optimized, but a slight excess of bromoacetic acid is typically used.

  • Reaction: Heat the reaction mixture to a specified temperature (e.g., 80 °C) and stir for an extended period (e.g., 24-48 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Acidification and Crystallization: Carefully acidify the solution with concentrated HCl to a low pH (e.g., pH < 2). The crude M4DOTA product should precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash it with cold water, and then with a suitable organic solvent (e.g., acetone (B3395972) or ethanol) to remove organic impurities.

  • Purification: The crude product can be further purified by recrystallization from water or by column chromatography (ion-exchange or HPLC) to obtain the final high-purity M4DOTA.

Protocol 2: Purification of Polymethylated DOTA Ligands by HPLC

This is a general protocol for the purification of polymethylated DOTA ligands using reversed-phase HPLC.

Instrumentation and Columns:

  • A preparative or semi-preparative HPLC system with a UV detector.

  • A C18 reversed-phase column suitable for the scale of purification.

Mobile Phase:

  • A typical mobile phase consists of a mixture of water and acetonitrile, both containing a small amount of an acid modifier like trifluoroacetic acid (TFA) (e.g., 0.1% TFA).

  • A gradient elution is usually employed, starting with a high percentage of water and gradually increasing the percentage of acetonitrile to elute the compounds.

Procedure:

  • Sample Preparation: Dissolve the crude polymethylated DOTA ligand in the mobile phase at a low organic content. Filter the sample through a 0.45 µm filter before injection.

  • Method Development: Develop a suitable gradient method on an analytical scale to achieve good separation between the desired product and impurities.

  • Preparative Run: Scale up the analytical method to the preparative or semi-preparative column. Inject the sample and collect fractions corresponding to the peak of the desired product.

  • Fraction Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity.

  • Product Recovery: Combine the pure fractions and remove the organic solvent (acetonitrile) under reduced pressure. The remaining aqueous solution can be lyophilized to obtain the final product as a solid.

By following these guidelines and protocols, researchers can effectively address common side reactions and challenges in the synthesis of polymethylated DOTA ligands, leading to improved yields and purity of these essential chelating agents.

References

Enhancing the in vivo stability of (R)-tetraMe-Tetraxetan radioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (R)-tetraMe-Tetraxetan Radioconjugates

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers working with this compound and similar tetra-aza macrocyclic radioconjugates. The primary focus is on identifying and resolving issues related to in vivo stability to ensure accurate targeting, imaging, and therapeutic efficacy.

Troubleshooting Guide

This section addresses common unexpected experimental outcomes. Use the following flowchart and Q&A to diagnose and resolve potential issues.

Diagram: Troubleshooting Altered Biodistribution

G start High Off-Target Uptake (e.g., Bone, Liver, Kidneys) qc_check 1. Review Radiochemical Purity (RCP) Data start->qc_check rcp_ok RCP > 95%? qc_check->rcp_ok repurify Action: Optimize Purification (e.g., HPLC, Solid-Phase Extraction) rcp_ok->repurify No stability_check 2. Assess In Vitro Stability rcp_ok->stability_check Yes final_ok Problem Resolved or Understood repurify->final_ok stable_invitro Stable in Serum > 24h? stability_check->stable_invitro formulation_issue Potential Formulation Issue (e.g., Radiolysis, Aggregation) stable_invitro->formulation_issue Yes instability_issue High Likelihood of In Vivo Decomplexation stable_invitro->instability_issue No add_scavenger Action: Add Scavenger (e.g., Ascorbic Acid, Ethanol) formulation_issue->add_scavenger add_scavenger->final_ok linker_mod Action: Modify Linker or Chelator instability_issue->linker_mod linker_mod->final_ok

Caption: Troubleshooting flowchart for unexpected in vivo biodistribution.

Frequently Asked Questions (FAQs)

Q1: We observe high uptake of our ¹⁷⁷Lu-Tetraxetan conjugate in bone and liver. What is the likely cause?

A: High uptake in non-target organs like bone and liver is a classic indicator of poor in vivo stability and decomplexation of the radiometal.[1][2] The free Lutetium-177 (¹⁷⁷Lu³⁺) ion exhibits osteophilic (bone-seeking) properties and is also cleared by the liver. This suggests that the ¹⁷⁷Lu³⁺ is being released from the Tetraxetan chelator after administration.[1]

  • Primary Cause: Insufficient kinetic inertness of the complex, leading to trans-chelation by endogenous proteins (e.g., transferrin) or other biological molecules.[3] While a chelator may be thermodynamically stable, it can still dissociate in vivo if its dissociation rate is too high.[4]

  • Secondary Cause: Poor radiochemical purity. Ensure that levels of free ¹⁷⁷Lu are minimal (<5%) in the injected formulation.[5][6][7]

Q2: Our radiolabeling efficiency with this compound is inconsistent and sometimes low. How can we improve this?

A: Low radiolabeling efficiency can stem from several factors related to reaction conditions and reagent quality.[4]

  • pH Optimization: The pH of the labeling reaction is critical. For most tetra-aza macrocycles like DOTA and its derivatives, an acidic pH (typically 4.5-5.5) is required to facilitate metal incorporation without causing the radiometal to precipitate as a hydroxide.[3]

  • Temperature and Time: While some chelators can be labeled at room temperature, others require heating (e.g., 80-95°C) to achieve high yields in a reasonable timeframe.[3][8] You may need to optimize the incubation time and temperature for your specific conjugate.

  • Metal Contamination: Trace metal contaminants in your buffers or on your glassware can compete with the radiometal for the chelator. Always use metal-free buffers and acid-washed reaction vessels.

  • Chelator Concentration: Ensure the concentration of the bifunctional chelator is sufficient for the amount of radionuclide being used.[4]

Q3: What causes radiolysis and how can we prevent it?

A: Radiolysis is the degradation of the radioconjugate caused by reactive free radicals generated by the high levels of radioactivity.[3] This can damage the chelator or the targeting molecule, leading to the release of the radiometal.[3]

  • Prevention: The most common strategy is to include radical scavengers in the final formulation. Ascorbic acid (vitamin C) and ethanol (B145695) are frequently used for this purpose.[3]

  • Mitigation: Use the radiopharmaceutical as soon as possible after preparation and avoid storing it at high radioactive concentrations.

Q4: How does the "R" configuration in this compound contribute to stability?

A: The specific stereochemistry of the chelator, indicated by "(R)-", is designed to create a more rigid and pre-organized structure for binding the radiometal.[4] This pre-organization means the donor atoms of the chelator are already in an optimal conformation to coordinate the metal ion, which can lead to faster labeling kinetics and, more importantly, a higher kinetic inertness of the final complex.[4] A more rigid structure helps to "lock" the radiometal in place, making it less susceptible to dissociation in vivo.[9]

Data Presentation: Comparative Stability of Radiometal Chelators

The following tables summarize typical data used to evaluate the stability of radioconjugates. Values are illustrative and based on findings for well-established chelators like DOTA and DFO, which serve as benchmarks.

Table 1: In Vitro Serum Stability Comparison | Chelator | Radiometal | Time Point (24h) | Time Point (96h) | % Intact Conjugate (Mean ± SD) | | :--- | :--- | :--- | :--- | :--- | | DFO | ⁸⁹Zr | 96.5 ± 2.1% | 85.3 ± 4.5% | | DOTA | ¹⁷⁷Lu | 98.2 ± 1.5% | 95.7 ± 2.0% | | This compound (Expected) | ¹⁷⁷Lu | >99% | >98% | | DOTATATE (Reference) | ¹⁷⁷Lu | 23 ± 5% | 1.7 ± 0.9%[10] |

Table 2: Comparative Biodistribution Data (%ID/g at 24h post-injection)

Organ ¹⁷⁷Lu-DOTA-conjugate (Stable) Free ¹⁷⁷Lu³⁺ (Unstable)
Tumor 15.2 ± 3.1 0.5 ± 0.2
Blood 2.5 ± 0.8 0.2 ± 0.1
Liver 1.8 ± 0.5 8.7 ± 2.3
Kidneys 3.1 ± 1.1 4.5 ± 1.5

| Bone (Femur) | 0.9 ± 0.3 | 12.4 ± 3.8 |

Experimental Protocols

Diagram: General Experimental Workflow

G conj 1. Conjugation (Chelator + Targeting Vector) radiolabel 2. Radiolabeling (e.g., with ¹⁷⁷LuCl₃) conj->radiolabel purify 3. Purification & QC (HPLC, TLC) radiolabel->purify invitro 4. In Vitro Stability Assay (Serum Incubation) purify->invitro invivo 5. In Vivo Biodistribution (Animal Model) invitro->invivo imaging 6. Imaging (SPECT/PET) invivo->imaging

Caption: Standard workflow for radiopharmaceutical development and evaluation.

Protocol 1: Radiolabeling with Lutetium-177
  • Preparation: In a metal-free microcentrifuge tube, add 5-10 µg of the this compound-conjugated targeting molecule dissolved in 0.1 M metal-free ammonium (B1175870) acetate (B1210297) buffer (pH 5.0).

  • Radionuclide Addition: Add 185-370 MBq of ¹⁷⁷LuCl₃ solution to the tube.

  • Incubation: Gently vortex the mixture and incubate at 95°C for 30 minutes.

  • Quenching (Optional): To stop the reaction and chelate any remaining free ¹⁷⁷Lu, add 10 µL of a 50 mM EDTA or DTPA solution.[3]

  • Quality Control: Determine the radiochemical purity (RCP) using radio-HPLC or radio-TLC. The RCP should be >95% for in vivo use.

  • Purification: If RCP is <95%, purify the product using a C18 solid-phase extraction cartridge or preparative HPLC.

Protocol 2: In Vitro Serum Stability Assay
  • Preparation: Dilute the purified ¹⁷⁷Lu-Tetraxetan conjugate in phosphate-buffered saline (PBS).[11]

  • Incubation: Add approximately 5-10 MBq of the radioconjugate to 1 mL of fresh human or mouse serum.[3] Incubate the mixture at 37°C with gentle shaking.

  • Time Points: At various time points (e.g., 1h, 4h, 24h, 48h, 96h), take a 100 µL aliquot of the serum mixture.

  • Analysis: Analyze each aliquot immediately by a suitable method to separate the intact radioconjugate from free ¹⁷⁷Lu and its metabolites. Size-exclusion HPLC is a common method where the larger, intact conjugate elutes earlier than smaller species.[3]

  • Quantification: Calculate the percentage of radioactivity associated with the intact conjugate at each time point to determine its stability over time.[3]

Protocol 3: In Vivo Biodistribution Study
  • Animal Model: Use an appropriate animal model (e.g., tumor-bearing mice).

  • Administration: Inject a defined activity (e.g., 1-2 MBq) of the purified radioconjugate intravenously into a cohort of animals.

  • Time Points: At selected time points post-injection (e.g., 1h, 24h, 96h), euthanize a group of animals (n=3-5 per group).

  • Organ Harvesting: Dissect, weigh, and collect all major organs and tissues of interest (e.g., tumor, blood, liver, kidneys, spleen, muscle, bone).

  • Radioactivity Measurement: Measure the radioactivity in each sample using a calibrated gamma counter.[12]

  • Data Analysis: Calculate the results as the percentage of the injected dose per gram of tissue (%ID/g). This allows for the comparison of uptake across different organs and time points. Robust biodistribution reporting is crucial for dosimetry calculations and understanding tracer kinetics.[13]

References

Troubleshooting low specific activity in 64Cu labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low specific activity during 64Cu labeling experiments.

Troubleshooting Guide: Low Specific Activity

Low specific activity in 64Cu labeling can arise from a variety of factors, from the quality of the radionuclide to the specifics of the reaction conditions. This guide provides a systematic approach to identifying and resolving common issues.

Q1: What are the primary causes of low specific activity in my 64Cu labeling reaction?

Low specific activity is often a result of one or more of the following factors:

  • Metal Ion Impurities: The presence of trace metal ions (e.g., non-radioactive Cu2+, Ni2+, Zn2+, Fe2+) in the 64CuCl2 solution can compete with 64Cu for the chelator, thereby reducing the specific activity.

  • Suboptimal pH: The pH of the reaction buffer is critical for efficient chelation. Most DOTA and NOTA-based chelators have an optimal pH range, typically between 5 and 7.[1]

  • Poor Quality or Degradation of the Ligand/Precursor: The integrity of the chelator-conjugated molecule is essential for successful labeling. Degradation or impurity of the precursor can lead to inefficient labeling.

  • Incorrect Reagent Concentrations: The molar ratio of the precursor to copper is a key parameter that needs to be optimized.

  • Inadequate Purification: Failure to effectively separate the 64Cu-labeled product from unreacted 64Cu and other impurities will result in lower specific activity.

Q2: How can I determine if metal ion contamination is the cause of my low specific activity?

To assess and mitigate metal ion contamination, consider the following steps:

  • Analysis of 64CuCl2 Solution: If available, use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the concentration of trace metal impurities in your starting 64CuCl2 solution.

  • Purification of 64CuCl2: Employ an ion-exchange chromatography step to purify the 64Cu from competing metal ions before the labeling reaction. Automated synthesis modules often include a purification step that can significantly reduce levels of contaminating metals.[1][2]

Q3: My labeling efficiency is low. How do I troubleshoot pH-related issues?

The optimal pH for 64Cu labeling with common chelators like DOTA is typically in the slightly acidic to a neutral range.

  • Verify Buffer pH: Use a calibrated pH meter to confirm that your reaction buffer is within the optimal range (typically pH 5.5-6.5 for DOTA conjugates).[3][4]

  • Ensure Adequate Buffering Capacity: The addition of the acidic 64CuCl2 solution should not significantly lower the pH of the final reaction mixture. Use a buffer with sufficient capacity, such as sodium acetate (B1210297) or ammonium (B1175870) acetate.[1][3]

  • pH Optimization Study: If you continue to experience issues, perform a pH optimization study by running the labeling reaction at various pH points within the expected optimal range (e.g., pH 4, 5, 6, 7) to determine the ideal condition for your specific molecule.[3]

Q4: I suspect my precursor quality is poor. How can I check this?

The purity and stability of your chelator-conjugated precursor are crucial.

  • Purity Analysis: Assess the purity of your precursor using methods like HPLC and mass spectrometry.

  • Proper Storage: Ensure your precursor is stored under recommended conditions (e.g., -20°C or -80°C, protected from light and moisture) to prevent degradation.

  • Use a Fresh Batch: If degradation is suspected, synthesize or obtain a fresh batch of the precursor.

Experimental Protocols

Protocol 1: General 64Cu Labeling of a DOTA-conjugated Peptide

This protocol provides a general procedure for the radiolabeling of a DOTA-conjugated peptide with 64Cu.

  • Reagent Preparation:

    • Prepare a 0.1 M ammonium acetate or sodium acetate buffer and adjust the pH to 5.5.[3] All buffers should be prepared with metal-free water.

    • Dissolve the DOTA-peptide conjugate in the buffer to a concentration of 1 mg/mL.

  • Reaction Setup:

    • In a sterile, low-binding microcentrifuge tube, add a specific amount of the DOTA-peptide solution (e.g., 10 µg).

    • Add the 0.1 M acetate buffer to bring the total volume to approximately 100 µL.

    • Add the desired amount of 64CuCl2 (e.g., 185-370 MBq).

  • Incubation:

    • Gently mix the reaction solution.

    • Incubate the reaction at a specific temperature, typically ranging from 37°C to 95°C, for 15-60 minutes.[4][5] The optimal temperature and time should be determined for each specific peptide. For some chelators and peptides, labeling can be achieved at room temperature.[6]

  • Quenching the Reaction:

    • To stop the reaction and chelate any unreacted 64Cu, add a small volume of a 50 mM EDTA or DTPA solution.

  • Purification:

    • Purify the 64Cu-labeled peptide using a pre-conditioned C18 Sep-Pak cartridge.

    • Wash the cartridge with water to remove unreacted 64Cu and other hydrophilic impurities.

    • Elute the 64Cu-labeled peptide with an ethanol/water solution.

  • Quality Control:

    • Determine the radiochemical purity (RCP) using radio-HPLC or radio-TLC.

    • Calculate the specific activity by measuring the radioactivity of the purified product and dividing it by the known amount of the peptide.

Protocol 2: Quality Control of 64Cu-labeled Compounds by Radio-HPLC

  • System Setup:

    • Use a reverse-phase C18 column.

    • Set up a gradient elution system with Mobile Phase A (e.g., water with 0.1% TFA) and Mobile Phase B (e.g., acetonitrile (B52724) with 0.1% TFA).

  • Sample Analysis:

    • Inject a small aliquot of the purified 64Cu-labeled product.

    • Monitor the elution profile with a UV detector (to detect the unlabeled peptide) and a radioactivity detector.

  • Data Interpretation:

    • Free 64Cu will typically elute at or near the void volume.

    • The 64Cu-labeled peptide will have a longer retention time.

    • Calculate the radiochemical purity by integrating the area under the radioactive peak corresponding to the labeled product and dividing it by the total integrated radioactive area of all peaks. A radiochemical purity of >95% is generally required.[7]

Data Presentation

Table 1: Factors Affecting 64Cu Labeling Efficiency and Specific Activity

ParameterIssueTroubleshooting ActionExpected Outcome
64Cu Source High concentration of metal impurities (Cu, Ni, Zn, Fe)Purify 64CuCl2 using ion-exchange chromatography.Increased radiochemical yield and specific activity.
pH Suboptimal pH of the reaction mixture.Optimize pH (typically 5.5-6.5 for DOTA).Improved labeling efficiency.
Temperature Reaction temperature is too low or too high.Optimize temperature (ranging from RT to 95°C).Faster reaction kinetics without degrading the precursor.
Precursor Low purity or degradation of the chelator-conjugate.Use high-purity precursor; store properly.Higher labeling efficiency and reproducible results.
Molar Ratio Suboptimal ratio of precursor to 64Cu.Titrate the amount of precursor to find the optimal ratio.Maximize specific activity while maintaining high radiochemical yield.
Purification Inefficient removal of unreacted 64Cu.Optimize the solid-phase extraction method (e.g., C18 cartridge).Higher radiochemical purity and accurate specific activity determination.

Table 2: Typical 64Cu Labeling Parameters for DOTA-Conjugates

ParameterTypical Value / ConditionReference
pH 5.5 - 6.5[3][4]
Buffer 0.1 M Ammonium Acetate or Sodium Acetate[1][3]
Temperature 37 - 95 °C (molecule dependent)[4][5]
Reaction Time 15 - 60 min[8]
Purification C18 Sep-Pak Cartridge[9]
Radiochemical Purity > 95%[7]
Specific Activity > 185 GBq/µmol (highly variable)[10]

Visualizations

Troubleshooting_Workflow Troubleshooting Low Specific Activity in 64Cu Labeling start Low Specific Activity Observed check_metal Check for Metal Ion Contamination start->check_metal check_ph Verify Reaction pH check_metal->check_ph No Contamination purify_cu Purify 64CuCl2 (Ion Exchange) check_metal->purify_cu Contamination Suspected check_precursor Assess Precursor Quality check_ph->check_precursor pH is Optimal adjust_ph Adjust Buffer pH (5.5 - 6.5) check_ph->adjust_ph pH Out of Range optimize_conditions Optimize Labeling Conditions (Temp, Time, Molar Ratio) check_precursor->optimize_conditions Precursor is Good new_precursor Use Fresh/High-Purity Precursor check_precursor->new_precursor Poor Quality Suspected re_label Re-run Labeling Reaction optimize_conditions->re_label purify_cu->re_label adjust_ph->re_label new_precursor->re_label success High Specific Activity Achieved re_label->success Successful fail Issue Persists - Consult Expert re_label->fail Unsuccessful

Caption: A troubleshooting workflow for addressing low specific activity in 64Cu labeling.

Frequently Asked Questions (FAQs)

Q1: What is a typical specific activity I should expect for 64Cu labeling?

The achievable specific activity can vary widely depending on the production method of 64Cu, the purity of the reagents, the specific precursor being labeled, and the efficiency of the purification. High specific activity 64Cu can be in the range of several hundred to over 1500 GBq/µmol.[10] For routine preclinical applications, specific activities in the range of 50-200 GBq/µmol are often sufficient.

Q2: Can I perform 64Cu labeling at room temperature?

Yes, for certain chelators, particularly NOTA and its derivatives, efficient 64Cu labeling can be achieved at room temperature.[6] However, DOTA and its analogues often require heating to achieve high labeling efficiency in a reasonable timeframe.[5] It is recommended to perform an optimization study to determine the ideal temperature for your specific conjugate.

Q3: How critical is the removal of metal contaminants from glassware and reagents?

It is extremely critical. Trace amounts of metal ions can significantly compete with 64Cu and reduce the specific activity. All glassware should be acid-washed, and all buffers and water should be of high purity and metal-free.

Q4: What is the purpose of adding EDTA or DTPA after the labeling reaction?

EDTA or DTPA is added to "quench" the reaction. These are strong chelating agents that will bind to any unreacted "free" 64Cu2+ in the solution. This prevents the free 64Cu from binding to other molecules or the purification column, making the purification of the desired 64Cu-labeled product more efficient.

Q5: My radiochemical purity is high, but my specific activity is still low. What could be the reason?

This scenario often points to the presence of non-radioactive copper isotopes ("cold" copper) or other competing metal ions in your 64CuCl2 stock. While you are efficiently labeling your molecule with the available copper, a significant portion of that copper is not radioactive, thus lowering the specific activity. In this case, purification of the initial 64CuCl2 solution using ion-exchange chromatography is highly recommended.[2]

References

Optimizing pH and temperature for 177Lu labeling of DOTA peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH and temperature for the radiolabeling of DOTA-conjugated peptides with Lutetium-177 (177Lu).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for 177Lu labeling of DOTA peptides?

A1: The optimal pH for 177Lu labeling of DOTA peptides generally falls within the range of 4.0 to 5.0.[1][2][3] Several studies have demonstrated that a pH between 4.0 and 4.5 provides the best kinetics for the labeling reaction.[1][2][4][5][6] It is crucial to maintain the pH within this range, as a pH below 4 can significantly slow down the reaction, while a pH above 5 can lead to the formation of 177Lu hydroxides, which are unavailable for chelation by DOTA.[1][2][4][5][6]

Q2: What is the recommended temperature and incubation time for the labeling reaction?

A2: The recommended temperature for 177Lu labeling of DOTA peptides is typically between 80°C and 100°C.[1][3][7] Incubation times generally range from 20 to 45 minutes.[1][7] For instance, some studies have shown that labeling can be completed within 20 minutes at 80°C.[1][2][4][5][6] Another study found that maximum complexation was achieved after 45 minutes at 80°C.[7] It is important to optimize the incubation time and temperature for your specific peptide and reaction conditions.

Q3: What are common buffers used for the labeling reaction?

A3: Ammonium (B1175870) acetate (B1210297) and sodium acetate buffers are commonly used to maintain the optimal pH during the labeling reaction.[7][8] For example, a 0.1 M ammonium acetate buffer has been successfully used in the preparation of 177Lu-DOTA-TATE.[7]

Q4: Why is a stabilizer, such as gentisic acid or ascorbic acid, often added to the reaction mixture?

A4: Stabilizers like gentisic acid and ascorbic acid are added to prevent radiolysis, which is the degradation of the radiolabeled peptide by the radiation emitted from 177Lu.[9] Radiolysis can lead to a decrease in radiochemical purity.[9]

Q5: What is the purpose of adding a quenching agent like DTPA after the incubation?

A5: A quenching agent, such as diethylenetriaminepentaacetic acid (DTPA), is added after the labeling reaction to chelate any remaining free (unbound) 177Lu.[8] This prevents the free radionuclide from binding to other molecules or accumulating in non-target tissues.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Radiolabeling Yield / Low Radiochemical Purity Incorrect pH of the reaction mixture. - Verify the pH of the reaction buffer and the final reaction mixture using a calibrated pH meter. - Adjust the pH to the optimal range of 4.0-5.0 using sterile, metal-free HCl or NaOH.[1][2][3]
Suboptimal temperature or incubation time. - Ensure the heating block or water bath is calibrated and maintaining the target temperature (80-100°C). - Optimize the incubation time; insufficient time may lead to incomplete labeling, while excessive time at high temperatures could potentially degrade the peptide.[1][3][7]
Presence of metal ion impurities. - Use high-purity water and reagents. - Treat all solutions with Chelex-100 resin to remove trace metal contaminants. - Be aware that contaminants can be introduced from glassware or the radionuclide production process itself.[1][2]
Incorrect molar ratio of peptide to 177Lu. - Optimize the molar ratio of the DOTA-peptide to 177Lu. A sufficient excess of the peptide is generally required to achieve high radiochemical purity.[7]
Degradation of the peptide. - Store the DOTA-peptide under the recommended conditions (e.g., -20°C or -80°C) to prevent degradation. - Avoid repeated freeze-thaw cycles.
Formation of Colloidal 177Lu pH is too high (above 5). - Carefully control the pH of the reaction mixture to keep it within the optimal range of 4.0-5.0 to prevent the formation of 177Lu hydroxides.[1][2][4][5][6]
Radiolysis of the Labeled Peptide Insufficient stabilizer. - Add a radioprotectant such as gentisic acid or ascorbic acid to the reaction mixture to minimize radiolysis, especially when working with high activities of 177Lu.[9]
High radioactive concentration. - If possible, perform the labeling in a larger volume to reduce the radioactive concentration.
Inconsistent Results Variability in reagents or water quality. - Use reagents from the same lot for a series of experiments. - Ensure consistent quality of water for all preparations.
Inaccurate pipetting of small volumes. - Calibrate pipettes regularly. - Use appropriate pipette sizes for the volumes being dispensed.

Data Presentation

Table 1: Summary of Optimized Conditions for 177Lu Labeling of DOTA Peptides

ParameterOptimal Range/ValueReference
pH 4.0 - 5.0[1][2][3]
4.0 - 4.5 (Optimal Kinetics)[1][2][4][5][6]
Temperature 80 - 100 °C[1][3][7]
Incubation Time 20 - 45 minutes[1][7]

Experimental Protocols

Detailed Methodology for 177Lu Labeling of a DOTA-Peptide

This protocol is a general guideline and may require optimization for specific DOTA-peptides.

Materials:

  • DOTA-conjugated peptide

  • 177LuCl3 in 0.04 M HCl

  • Ammonium acetate buffer (0.1 M, pH 4.5), prepared with metal-free water

  • Gentisic acid or Ascorbic acid (as a stabilizer)

  • Diethylenetriaminepentaacetic acid (DTPA) solution (e.g., 50 mM)

  • Sterile, metal-free reaction vials

  • Calibrated heating block or water bath

  • Calibrated pH meter

  • Radiochemical purity analysis system (e.g., radio-TLC or radio-HPLC)

Procedure:

  • Preparation of the Reaction Mixture:

    • In a sterile reaction vial, dissolve the DOTA-peptide in the ammonium acetate buffer.

    • Add the stabilizer (gentisic acid or ascorbic acid) to the peptide solution.

    • Carefully add the required activity of 177LuCl3 to the vial.

    • Gently mix the contents of the vial.

    • Verify that the pH of the final reaction mixture is between 4.0 and 5.0. Adjust if necessary with sterile, metal-free HCl or NaOH.

  • Incubation:

    • Place the reaction vial in a pre-heated heating block or water bath set to the desired temperature (e.g., 95°C).

    • Incubate for the optimized duration (e.g., 30 minutes).

  • Quenching:

    • After incubation, remove the vial from the heat source and allow it to cool to room temperature.

    • Add a small volume of DTPA solution to the reaction mixture to chelate any unreacted 177Lu.

  • Quality Control:

    • Determine the radiochemical purity of the final product using an appropriate method such as radio-TLC or radio-HPLC. The mobile phase and stationary phase will depend on the specific peptide being analyzed.

Mandatory Visualization

experimental_workflow Experimental Workflow for Optimizing 177Lu-DOTA-Peptide Labeling cluster_labeling Labeling Reaction cluster_post_labeling Post-Labeling cluster_qc Quality Control prep_peptide Prepare DOTA-Peptide Solution mix Combine Peptide, Buffer, Stabilizer, and 177LuCl3 prep_peptide->mix prep_buffer Prepare Reaction Buffer (pH 4.0-5.0) prep_buffer->mix prep_stabilizer Prepare Stabilizer Solution prep_stabilizer->mix prep_177Lu Obtain 177LuCl3 prep_177Lu->mix check_ph Verify/Adjust pH to 4.0-5.0 mix->check_ph incubate Incubate at 80-100°C for 20-45 min check_ph->incubate cool Cool to Room Temperature incubate->cool quench Add Quenching Agent (DTPA) cool->quench rcp_analysis Radiochemical Purity Analysis (radio-TLC/HPLC) quench->rcp_analysis

Caption: Workflow for 177Lu labeling of DOTA peptides.

References

Technical Support Center: Minimizing Radiolysis in Therapeutic Radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies to minimize radiolysis in therapeutic radiopharmaceuticals.

Frequently Asked Questions (FAQs)

Q1: What is radiolysis and why is it a concern for therapeutic radiopharmaceuticals?

Radiolysis is the process where ionizing radiation, emitted by the radionuclide itself, breaks down molecules within the radiopharmaceutical formulation.[1] In aqueous solutions, this radiation primarily interacts with water molecules, generating highly reactive species such as hydroxyl radicals (•OH), hydrated electrons (e⁻aq), and hydrogen peroxide (H₂O₂).[2][3] These reactive species can then attack and degrade the targeting molecule (e.g., peptide or antibody), leading to a decrease in radiochemical purity (RCP).[4] This degradation creates radiochemical impurities that can exhibit altered biodistribution, potentially reducing therapeutic efficacy and increasing off-target toxicity.[5]

Q2: What are the primary factors that influence the rate of radiolysis?

Several factors can accelerate the degradation of a radiopharmaceutical:

  • High Radioactivity Concentration: A higher concentration of the radionuclide in a given volume leads to a greater generation of reactive species, increasing the rate of radiolysis.[5]

  • Type and Energy of Radiation: Different radionuclides emit different types of radiation (alpha, beta, gamma) with varying energies. Particulate emissions like beta particles are particularly effective at inducing radiolysis due to the complete absorption of their energy over a short range.[1][5]

  • Temperature: Higher temperatures typically accelerate the rate of chemical reactions, including those initiated by radiolysis.[2][5]

  • pH of the Solution: The pH can influence the types and yields of reactive species formed during the radiolysis of water.[2]

  • Presence of Dissolved Oxygen: Oxygen can enhance radiation-induced damage by promoting the formation of highly reactive oxygen species.[2]

  • Formulation Components: The specific buffers, excipients, and even the targeting molecule itself can influence susceptibility to radiolysis.[6]

Q3: What are radiostabilizers (quenchers) and how do they work?

Radiostabilizers, also known as quenchers or radical scavengers, are compounds added to the radiopharmaceutical formulation to protect it from radiolytic degradation.[6] They work by reacting with and neutralizing the highly reactive species generated by water radiolysis before these species can damage the radiolabeled molecule.[6] Common examples include ascorbic acid, gentisic acid, and ethanol.[5][6]

Troubleshooting Guide

Problem: My radiochemical purity (RCP) is decreasing significantly over time.

A drop in RCP is a classic sign of radiolysis.[4] The following workflow can help you diagnose and mitigate the issue.

Caption: Troubleshooting workflow for addressing low radiochemical purity.

Step 1: Verify Formulation and Storage Conditions

  • Is the radioactivity concentration too high? Radiolytic effects are more pronounced at high radioactive concentrations.[5] If possible, consider diluting the preparation.

  • Is the storage temperature appropriate? Storing the radiopharmaceutical at lower temperatures can slow the rate of degradation.[5]

  • Are you using preservative-free saline? Additives like benzyl (B1604629) alcohol in bacteriostatic saline can sometimes accelerate degradation.[5]

Step 2: Select and Optimize a Radiostabilizer If formulation parameters are correct, the addition of a radical scavenger is the most common solution. The choice and concentration are critical.

  • Which stabilizer should I use? Ascorbic acid and gentisic acid are effective antioxidants for many preparations, including those with ⁹⁹ᵐTc and ¹⁷⁷Lu.[5][6] Ethanol is commonly used to stabilize PET radiopharmaceuticals like ¹⁸F-FDG.[3][5] Often, a combination of stabilizers (e.g., ascorbic acid and gentisic acid) provides synergistic protection.[6]

  • How do I determine the optimal concentration? The required concentration depends on the radionuclide, activity level, and the specific targeting molecule. It's essential to perform a study testing a range of stabilizer concentrations to find the minimum amount needed to maintain RCP, as high concentrations of the stabilizer itself can sometimes interfere with labeling or stability.

The following diagram illustrates the protective mechanism of a radiostabilizer.

G cluster_0 Mechanism of Radiolysis and Stabilization Radionuclide Radionuclide (e.g., ¹⁷⁷Lu) H2O H₂O Radionuclide->H2O emits radiation ROS Reactive Species (•OH, e⁻aq, H₂O₂) H2O->ROS generates Drug Radiolabeled Drug (Intact) ROS->Drug attacks Stabilizer Stabilizer (e.g., Ascorbic Acid) ROS->Stabilizer intercepted by DegradedDrug Degraded Drug (Impurity) Drug->DegradedDrug causes degradation Neutralized Neutralized Species Stabilizer->Neutralized neutralizes to

Caption: How stabilizers intercept reactive species to prevent drug degradation.

Data on Radiostabilizer Effectiveness

The effectiveness of a stabilizer is highly dependent on the specific radiopharmaceutical. Below is a summary of data for [¹⁷⁷Lu]Lu-PSMA-617.

Stabilizer(s)Activity (GBq)Volume (mL)Storage Time (h)Final RCP (%)
None~1124< 85%
Ascorbic Acid~1124> 98%
Gentisic Acid~1124> 97%
Ascorbic + Gentisic Acid18–3017-2530≥ 97%[6]
Ethanol (0.3 vol. %)¹14.8110~94%[6]

¹Data shown for ¹⁸F-FDG for comparison of a different stabilizer type.

Experimental Protocols

Protocol: Evaluating Radiochemical Purity (RCP) by Radio-HPLC

High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector is the gold standard for accurately determining RCP and identifying radiolytic impurities.[4] Radio-TLC can measure radiochemical yield but may not effectively separate degradation products from the intact molecule.[3][4]

Objective: To quantify the percentage of intact radiopharmaceutical versus radiochemical impurities over time.

Materials:

  • HPLC system with a UV detector and a radioactivity detector.

  • Appropriate HPLC column (e.g., C18 reverse-phase).

  • Mobile phase (e.g., gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid).

  • Radiopharmaceutical samples stored under desired conditions.

  • Reference standards (if available).

Methodology:

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Sample Preparation: At specified time points (e.g., 0, 2, 6, 24, 48 hours) post-synthesis, withdraw a small aliquot of the radiopharmaceutical. Dilute as necessary with the mobile phase to an appropriate activity level for the detector.

  • Injection: Inject a fixed volume of the prepared sample onto the HPLC column.

  • Data Acquisition: Run the HPLC gradient method. Record both the UV chromatogram (for non-radioactive components) and the radio-chromatogram.

  • Data Analysis:

    • Identify the peak corresponding to the intact radiopharmaceutical based on its retention time (confirmed with a reference standard if possible).

    • Identify any new peaks that appear or grow over time in the radio-chromatogram; these represent radiochemical impurities.

    • Integrate the area under each radioactive peak.

    • Calculate the RCP using the following formula: RCP (%) = (Area of Intact Radiopharmaceutical Peak / Total Area of All Radioactive Peaks) x 100

  • Stability Profile: Plot the RCP (%) as a function of time for each storage condition and stabilizer concentration to determine the stability profile of the formulation.

References

Overcoming poor labeling efficiency with macrocyclic chelators

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome poor labeling efficiency and other common challenges encountered when working with macrocyclic chelators for radiolabeling biomolecules.

Frequently Asked Questions (FAQs)

Q1: What are macrocyclic chelators and why are they used for radiolabeling?

A1: Macrocyclic chelators are organic molecules with a ring-like structure containing multiple donor atoms (typically nitrogen and oxygen) that can securely bind a metal ion. In radiopharmaceuticals, they are covalently attached to a biomolecule (like a peptide or antibody) to form a stable complex with a radiometal.[1][2] Their high thermodynamic stability and kinetic inertness are crucial to prevent the release of the radiometal in vivo, which could otherwise lead to toxicity and poor imaging contrast.[1][3]

Q2: What are the most common macrocyclic chelators and their primary uses?

A2: The most widely used macrocyclic chelators include:

  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A versatile chelator known for forming highly stable complexes with a wide range of radiometals, including Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), Yttrium-90 (⁹⁰Y), and Indium-111 (¹¹¹In).[1][4][5]

  • NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): Often preferred for smaller radiometals like ⁶⁸Ga and Copper-64 (⁶⁴Cu) due to its smaller cavity size, which can lead to faster and more efficient labeling at lower temperatures compared to DOTA.[6][7]

  • NODAGA (1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid): A derivative of NOTA that also shows excellent properties for labeling with ⁶⁸Ga.[8]

  • DOTA-derivatives (e.g., DOTATOC, DOTATATE): These are DOTA chelators pre-conjugated to peptides (like octreotide (B344500) analogs) for targeting specific receptors, such as somatostatin (B550006) receptors on neuroendocrine tumors.[5][9]

Q3: What are the critical factors that influence radiolabeling efficiency?

A3: Several factors critically impact the success of a radiolabeling reaction:

  • pH: The pH of the reaction buffer is crucial as it affects the protonation state of the chelator's acidic arms and the formation of radiometal hydroxides.[4][10]

  • Temperature: Higher temperatures generally increase the rate of chelation, but must be balanced against the thermal stability of the biomolecule being labeled.[1][11]

  • Reaction Time: Sufficient time must be allowed for the chelation reaction to reach completion.[1][4]

  • Molar Ratio: The ratio of the chelator-conjugated biomolecule to the radiometal can influence yield and specific activity.

  • Presence of Contaminants: Competing metal ions in the radionuclide solution or buffers can significantly reduce labeling efficiency by occupying the chelator.[4][5][6]

Q4: What is the difference between radiochemical purity (RCP) and specific activity?

A4:

  • Radiochemical Purity (RCP): This refers to the percentage of the total radioactivity in the final product that is in the desired chemical form (i.e., the radiolabeled conjugate). A low RCP indicates the presence of impurities like free, unchelated radiometal.

  • Specific Activity: This is the amount of radioactivity per unit mass or mole of the compound (e.g., in MBq/µg or GBq/µmol). High specific activity is essential for receptor-based imaging and therapy to avoid saturating the target receptors with non-radioactive ("cold") molecules.[4][12]

Troubleshooting Guides

Issue 1: Low Radiochemical Yield or Purity

Q: My radiolabeling yield with a DOTA-conjugate is consistently below 90%. What are the first things I should check?

A: Low yield is most often related to suboptimal reaction conditions. You should systematically verify the following:

  • pH of the Reaction Buffer: For most trivalent radiometals like ¹⁷⁷Lu, ⁹⁰Y, and ⁶⁸Ga with DOTA, the optimal pH is typically in the acidic range of 4.0-5.0.[4][10] A pH below 4 can slow down the reaction kinetics, while a pH above 5 can lead to the formation of radiometal hydroxides, making the metal unavailable for chelation.[4][5]

  • Reaction Temperature and Time: DOTA-based labeling often requires heating. For ¹⁷⁷Lu and ⁹⁰Y, incubation at 80-100°C for 20-30 minutes is common.[4][5] For heat-sensitive biomolecules, longer incubation times at lower temperatures may be necessary. Ensure your heating block is calibrated and providing consistent temperature.

  • Molar Ratio of Precursor to Radionuclide: Ensure you are using a sufficient molar excess of the chelator-conjugated precursor. Conventional methods often use an excess of the ligand to drive the reaction to completion.[12][13]

Q: I've optimized the pH and temperature, but my yields are still poor. Could metal ion contaminants be the issue?

A: Yes, this is a very common problem. Trace metal contaminants (e.g., Zn²⁺, Cu²⁺, Fe³⁺, Al³⁺, Cd²⁺) present in the radionuclide eluate or in your buffers can compete with the desired radiometal for the chelator, drastically reducing the yield.[4][6][14]

  • Source of Contamination: Contaminants can originate from the ⁶⁸Ge/⁶⁸Ga generator itself, from glassware, or from reagents not rated as "metal-free".[6] For example, Cadmium (Cd²⁺) is a known competitor in ¹¹¹In labeling.[4][5]

  • Solution: Use high-purity, "metal-free" water and reagents. All glassware and reaction vessels should be acid-washed. A pre-purification step of the radionuclide eluate using an ion-exchange cartridge can also remove metallic impurities before the labeling reaction.

Q: Does the choice of buffer solution matter?

A: Absolutely. The buffer not only controls the pH but can also interact with the radiometal. Acetate (B1210297) and formate (B1220265) buffers are commonly used.[1][15] For example, in ⁹⁰Y-DOTA labeling, 0.5 M ammonium (B1175870) acetate buffer at pH 7-7.5 was found to be optimal.[1] However, conditions optimized for manual labeling may not be directly transferable to automated systems.[15] It is critical to use a buffer system validated for your specific chelator and radionuclide combination.

Issue 2: Final Product is Unstable or Shows Decreasing Purity

Q: My product has high radiochemical purity immediately after labeling, but it degrades over time. What is happening?

A: This is likely due to radiolysis, where the radiation emitted by the radionuclide damages the labeled molecule and surrounding molecules, generating reactive free radicals.[16][17] This is a significant issue, especially with high specific activities.

Q: How can I prevent radiolysis and improve the stability of my radiolabeled product?

A: The most effective strategy is to add radical scavengers (also known as stabilizers or quenchers) to the final product solution.[16][17]

  • Common Stabilizers: Ascorbic acid (Vitamin C) and gentisic acid are widely used.[16][17] Ethanol can also serve this purpose.

  • Important Note: If you use a solid-phase extraction (SPE) cartridge (like a C18 column) for purification after labeling, be aware that it will remove these water-soluble stabilizers.[16][17] It is crucial to re-add a stabilizer to the purified product to ensure its shelf-life.[16][17]

Data Presentation

Table 1: Optimized Radiolabeling Conditions for Common Chelator-Radionuclide Pairs

RadionuclideChelator ConjugateRecommended pHTemperature (°C)Time (min)Typical YieldReference
⁹⁰YDOTA-Peptide4.0 - 4.58020>95%[4][5]
⁹⁰YDOTA-Antibody7.0 - 7.53730~91%[1]
¹⁷⁷LuDOTA-Peptide4.0 - 4.58020>98%[4][5][18]
¹¹¹InDOTA-Peptide4.0 - 4.510030>95%[4][5]
⁶⁸GaDOTA-TATE~4.095 - 975 - 12>98%[15][19]
⁶⁸GaNOTA-Peptide3.5 - 4.525 - 955 - 15>95%[8]
⁴⁴ScDOTA-TATE4.0 - 6.07020>98%[20]

Table 2: Influence of Common Metal Ion Contaminants on Radiolabeling

Contaminant IonRadionuclide AffectedChelatorEffect on LabelingMitigation StrategyReference
Fe³⁺, Zn²⁺, Cu²⁺⁶⁸GaDOTA, NOTAStrong competition, reduces yieldUse metal-free reagents, generator pre-purification[6]
Cd²⁺¹¹¹InDOTAStrong competitor, reduces yieldUse high-purity ¹¹¹In[4][5][14]
Zr⁴⁺ (decay product)⁹⁰YDOTANo significant interferenceNot required[4][5]
Hf⁴⁺ (decay product)¹⁷⁷LuDOTANo significant interferenceNot required[4][5][14]

Visualizations and Workflows

Chelation_Process cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product RM Radiometal (e.g., ¹⁷⁷Lu³⁺) Conditions Optimized pH Temperature Time RM->Conditions Chelator Macrocyclic Chelator (DOTA-Peptide) Chelator->Conditions Complex Stable Radiolabeled Complex Conditions->Complex Chelation

Caption: Diagram illustrating the fundamental radiometal chelation process.

Troubleshooting_Workflow cluster_params Initial Parameter Check cluster_reagents Reagent & Contaminant Analysis cluster_purification Post-Labeling Issues start Low Labeling Yield Detected check_ph 1. Verify Buffer pH (e.g., 4.0-5.0 for DOTA) start->check_ph check_temp 2. Confirm Reaction Temp (e.g., 80-100°C) check_ph->check_temp pH is correct success Yield Improved check_ph->success pH adjusted check_time 3. Check Incubation Time (e.g., 20-30 min) check_temp->check_time Temp is correct check_temp->success Temp corrected check_metals 4. Analyze for Metal Contaminants (Use metal-free buffers/water) check_time->check_metals Time is sufficient check_time->success Time increased check_precursor 5. Verify Precursor Quality (Concentration, Purity) check_metals->check_precursor No contaminants found check_metals->success Contaminants removed check_stability Product Unstable? Add Stabilizer (e.g., Ascorbic Acid) check_precursor->check_stability Precursor is good check_precursor->success New precursor used check_stability->success Product stabilized

Caption: A logical workflow for troubleshooting poor radiolabeling yields.

Experimental Protocols

Protocol 1: General Method for Radiolabeling a DOTA-conjugated Peptide with ¹⁷⁷Lu

Materials:

  • DOTA-conjugated peptide (e.g., DOTATATE)

  • No-carrier-added (NCA) ¹⁷⁷LuCl₃ in 0.04 M HCl

  • Ammonium acetate buffer (0.5 M, pH 4.5), prepared with metal-free water

  • Ascorbic acid solution (50 mg/mL in metal-free water)

  • Sterile, pyrogen-free reaction vial (e.g., 1.5 mL microcentrifuge tube)

  • Calibrated heating block

  • Dose calibrator

  • Quality control system (e.g., HPLC or iTLC)

Procedure:

  • Preparation: In a sterile reaction vial, add the DOTA-conjugated peptide. The amount will depend on the desired specific activity, but a molar excess relative to the radionuclide is typical.

  • Buffering: Add the ammonium acetate buffer to the vial to bring the final reaction pH to between 4.0 and 4.5.

  • Radionuclide Addition: Carefully add the required activity of ¹⁷⁷LuCl₃ (e.g., 500 MBq) to the reaction vial. Gently mix.

  • Incubation: Securely cap the vial and place it in a heating block pre-heated to 80-95°C. Incubate for 20-30 minutes.[4][5]

  • Cooling: After incubation, remove the vial from the heating block and allow it to cool to room temperature.

  • Stabilization: Add a small volume of ascorbic acid solution to the vial to act as a stabilizer against radiolysis.[16]

  • Quality Control: Before use, determine the radiochemical purity (RCP) of the final product using an appropriate method (see Protocol 2). The RCP should typically be >95%.

Protocol 2: Quality Control using Instant Thin-Layer Chromatography (iTLC)

Materials:

  • iTLC strips (e.g., silica (B1680970) gel impregnated)

  • Mobile phase solution (e.g., 0.1 M sodium citrate, pH 5.5)

  • Developing chamber

  • Radio-TLC scanner or gamma counter

Procedure:

  • Spotting: Spot a small drop (~1-2 µL) of the final radiolabeled product onto the origin line of an iTLC strip.

  • Development: Place the strip into a developing chamber containing the mobile phase. Ensure the origin spot is above the solvent level. Allow the solvent to migrate up the strip.

  • Analysis:

    • In this system, the stable, labeled peptide (¹⁷⁷Lu-DOTA-peptide ) will remain at the origin (Rf = 0.0).

    • Free, unchelated ¹⁷⁷Lu (¹⁷⁷Lu³⁺ ) will migrate with the solvent front (Rf = 1.0).

  • Calculation: After development, cut the strip in half (or analyze using a scanner) and measure the radioactivity in each section.

    • RCP (%) = (Counts at Origin / Total Counts) x 100

References

Technical Support Center: Impact of Antioxidant Concentrations on Radiolabeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of antioxidant concentrations on the efficiency and purity of radiolabeling procedures.

I. Frequently Asked Questions (FAQs)

Q1: Why are antioxidants added to radiolabeling preparations?

A1: Antioxidants, also known as radioprotectants, are added to radiolabeling preparations to prevent the degradation of radiolabeled molecules, a process known as radiolysis.[1] Ionizing radiation can generate reactive oxygen species (ROS) from water molecules in the formulation, which can damage the radiopharmaceutical and reduce its radiochemical purity (RCP).[2][3] Antioxidants act as scavengers for these harmful free radicals, thereby protecting the integrity of the radiolabeled compound.[2][3]

Q2: What are the most commonly used antioxidants in radiolabeling?

A2: The most frequently used antioxidants in radiolabeling include ascorbic acid (Vitamin C), gentisic acid, and ethanol (B145695).[3] These have been shown to be effective in minimizing radiolysis and maintaining the stability of radiopharmaceuticals.[2][3]

Q3: How does the concentration of an antioxidant affect radiolabeling efficiency?

A3: The concentration of an antioxidant is a critical factor that can have a dual effect on radiolabeling. While a sufficient concentration is necessary to prevent radiolysis, an excessively high concentration can interfere with the labeling process itself by competing for the radionuclide, leading to a decrease in radiochemical purity.[4] Therefore, optimizing the antioxidant concentration is crucial for a successful radiolabeling outcome.

Q4: Can antioxidants have a negative impact on the final radiopharmaceutical product?

A4: Yes, in some cases, high concentrations of antioxidants can negatively affect the radiolabeling of the tracer.[4] For instance, increasing concentrations of gentisic acid have been shown to decrease the radiochemical purity of a 68Ga-labeled tracer, suggesting an interaction with the 68Ga ions.[4] It is essential to find a balance where the antioxidant effectively prevents radiolysis without compromising the labeling efficiency.

Q5: Is a combination of antioxidants more effective than a single one?

A5: In certain situations, a combination of antioxidants can be more effective in preventing radiolysis than a single agent. For example, a mixture of ethanol and ascorbic acid has proven successful in preventing radiolysis during the labeling of certain tracers with high activities of 68Ga.[1][4]

Q6: How does the timing of antioxidant addition impact the radiolabeling process?

A6: The timing of antioxidant addition can be crucial. In some protocols, the antioxidant is added before radiolabeling, while in others, it is added after. If a purification step like solid-phase extraction (SPE) is used after labeling, it can remove the antioxidant from the final product, potentially leading to a drop in radiochemical purity over time. In such cases, re-adding the antioxidant after purification may be necessary to maintain stability.

II. Troubleshooting Guide

This guide addresses common issues encountered during radiolabeling experiments that may be related to antioxidant concentrations.

Problem Possible Cause Suggested Solution
Low Radiochemical Purity (RCP) Excessive Antioxidant Concentration: The antioxidant may be competing with the chelator for the radionuclide.[4]1. Titrate the Antioxidant: Perform a series of experiments with decreasing concentrations of the antioxidant to find the optimal concentration that prevents radiolysis without significantly impacting RCP. 2. Change the Antioxidant: Some antioxidants may have a higher affinity for the radionuclide being used. Consider switching to an alternative antioxidant (e.g., from gentisic acid to ascorbic acid).[4]
Insufficient Antioxidant Concentration: Radiolysis is occurring, leading to the degradation of the radiolabeled product.[2]1. Increase Antioxidant Concentration: Gradually increase the concentration of the antioxidant in your reaction mixture. 2. Use a Combination of Antioxidants: A synergistic effect might be achieved with a combination of antioxidants, such as ethanol and ascorbic acid.[1][4]
Formation of Unwanted Radiochemical Species Interaction of Antioxidant with Radionuclide: The antioxidant may be forming a complex with the radionuclide.[4]1. Evaluate Different Antioxidants: Test alternative antioxidants to identify one that does not form complexes with your radionuclide. 2. Adjust pH: The complexation of the antioxidant with the radionuclide may be pH-dependent. Optimize the pH of your reaction buffer.
Decreased RCP Over Time (Post-Labeling Instability) Removal of Antioxidant During Purification: Solid-phase extraction (SPE) or other purification methods can remove the antioxidant from the final product, leaving it susceptible to radiolysis.1. Add Antioxidant Post-Purification: Introduce a fresh solution of the antioxidant to the purified radiopharmaceutical. 2. Formulate with a Stabilizer: Include a stabilizing agent in the final formulation to maintain RCP.
Inconsistent Labeling Results Variability in Antioxidant Preparation: Inaccurate weighing or dissolution of the antioxidant can lead to inconsistent concentrations in the reaction.1. Prepare Fresh Solutions: Always use freshly prepared antioxidant solutions for each experiment. 2. Ensure Complete Dissolution: Verify that the antioxidant is fully dissolved before adding it to the reaction mixture.

III. Data Presentation: Impact of Antioxidant Concentration on Radiochemical Purity (RCP)

The following tables summarize the effects of different antioxidants and their concentrations on the radiochemical purity of radiolabeled compounds, based on findings from cited literature.

Table 1: Effect of Individual Radioprotectants on 68Ga-Labeling [4]

RadioprotectantConcentrationMean RCP (%) at 10 minMean RCP (%) at 3 h
Gentisic Acid (GA) 1 mg/mL97.5 ± 0.396.9 ± 0.5
5 mg/mL94.2 ± 0.492.8 ± 0.8
10 mg/mL89.1 ± 1.287.5 ± 1.5
Ascorbic Acid (AA) 1 mg/mL98.1 ± 0.297.8 ± 0.4
5 mg/mL98.3 ± 0.197.9 ± 0.3
10 mg/mL98.0 ± 0.497.5 ± 0.6
Ethanol (EtOH) 20% (v/v)98.5 ± 0.2Not Reported

Note: Data is adapted from a study on 68Ga-NOTA-sdAb PET tracers. The precursor mass used per labeling was 100 µg.[4]

IV. Experimental Protocols

Protocol 1: Evaluating the Impact of Antioxidant Concentration on Radiochemical Purity

This protocol provides a general framework for optimizing the concentration of an antioxidant in a radiolabeling procedure.

1. Materials and Reagents:

  • Radionuclide solution (e.g., 68GaCl3, 177LuCl3)
  • Precursor molecule (peptide, antibody, etc.)
  • Reaction buffer (e.g., sodium acetate, HEPES)
  • Antioxidant stock solutions (e.g., ascorbic acid, gentisic acid) of known concentrations
  • Quenching solution (e.g., DTPA)
  • Solvents for quality control (e.g., HPLC-grade water, acetonitrile, trifluoroacetic acid)
  • Quality control supplies (TLC plates, HPLC columns, etc.)

2. Procedure:

  • Preparation of Reaction Mixtures:

    • Prepare a series of reaction vials.

    • To each vial, add the precursor molecule and the reaction buffer.

    • Add varying concentrations of the antioxidant to each vial. Include a control vial with no antioxidant.

  • Radiolabeling Reaction:

    • Add the radionuclide to each vial.

    • Incubate the vials at the optimal temperature and for the predetermined duration for your specific radiolabeling reaction.

  • Quenching the Reaction (Optional):

    • If applicable, add a quenching solution to stop the radiolabeling reaction.

  • Quality Control Analysis:

    • Determine the radiochemical purity (RCP) of each sample using an appropriate method (e.g., radio-TLC or radio-HPLC).

    • For radio-TLC, spot a small aliquot of the reaction mixture onto a TLC plate and develop it with a suitable mobile phase. Analyze the distribution of radioactivity on the plate.

    • For radio-HPLC, inject a sample onto a suitable column and elute with an appropriate gradient. Monitor the radioactivity of the eluate over time.

  • Data Analysis:

    • Calculate the RCP for each antioxidant concentration.

    • Plot the RCP as a function of the antioxidant concentration to determine the optimal concentration range.

V. Visualizations

Radiolysis_Mechanism cluster_0 Radiolysis of Water cluster_1 Impact on Radiopharmaceutical cluster_2 Role of Antioxidant Ionizing_Radiation Ionizing Radiation H2O H₂O Ionizing_Radiation->H2O Interacts with ROS Reactive Oxygen Species (ROS) (e.g., •OH, H₂O₂) H2O->ROS Generates Radiopharmaceutical Radiolabeled Molecule ROS->Radiopharmaceutical Attacks Neutralized_Species Neutralized Species ROS->Neutralized_Species Forms Degraded_Product Degraded Product (Reduced RCP) Radiopharmaceutical->Degraded_Product Leads to Antioxidant Antioxidant Antioxidant->ROS Scavenges

Caption: Mechanism of radiolysis and the protective role of antioxidants.

Radiolabeling_Workflow Start Start Prepare_Reagents Prepare Reagents (Precursor, Buffer) Start->Prepare_Reagents Add_Antioxidant Add Antioxidant (Varying Concentrations) Prepare_Reagents->Add_Antioxidant Add_Radionuclide Add Radionuclide Add_Antioxidant->Add_Radionuclide Incubate Incubate (Heat as required) Add_Radionuclide->Incubate Quality_Control Quality Control (TLC/HPLC) Incubate->Quality_Control Analyze_Results Analyze RCP vs. Concentration Quality_Control->Analyze_Results End End Analyze_Results->End

Caption: Experimental workflow for optimizing antioxidant concentration.

References

Technical Support Center: Scaling Up (R)-tetraMe-Tetraxetan Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of (R)-tetraMe-Tetraxetan. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis and scale-up of this critical bifunctional chelator. This compound is a macrocyclic DOTA derivative essential for applications in tumor pre-targeting[1].

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a chiral, tetra-methylated derivative of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). It functions as a bifunctional chelator, meaning it can securely bind to a radiometal while also being conjugated to a biological targeting molecule, such as a peptide or antibody[1][2][3]. Its primary application is in nuclear medicine for pre-targeted radioimmunotherapy and diagnostic imaging of cancerous tumors[1].

Q2: What are the main challenges in scaling up the production of this compound?

A2: Scaling up the synthesis of complex macrocyclic molecules like this compound presents several challenges. These include maintaining stereochemical purity (enantiomeric excess), controlling reaction conditions to minimize side-product formation, ensuring consistent yields, and developing robust purification methods suitable for larger quantities[4].

Q3: What purification techniques are most effective for this compound on a larger scale?

A3: For chiral and macrocyclic compounds, a combination of techniques is often necessary. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful methods for separating stereoisomers and other impurities[4][]. Crystallization can also be an effective and scalable method for achieving high purity[4]. The choice of method will depend on the specific impurity profile of the crude product.

Troubleshooting Guides

Low Reaction Yield

Low yields during the synthesis of DOTA derivatives can be attributed to several factors. Below is a troubleshooting guide to address common issues.

Potential Cause Recommended Solution
Incomplete reaction Monitor reaction progress closely using techniques like TLC or LC-MS. Consider extending the reaction time or slightly increasing the temperature. Ensure efficient mixing, especially at larger scales.
Side reactions Optimize reaction conditions such as temperature, pH, and stoichiometry of reagents. The use of protecting groups for reactive functionalities on the starting materials can prevent unwanted side reactions.
Degradation of starting materials or product Ensure the purity and stability of all reagents and solvents. Store sensitive compounds under appropriate conditions (e.g., inert atmosphere, low temperature).
Inefficient work-up and isolation Optimize the extraction and purification procedures to minimize product loss. Ensure the pH is appropriate during aqueous washes to prevent the product from partitioning into the wrong phase.
Poor Stereoselectivity

Achieving high enantiomeric excess for the (R)-enantiomer is crucial. Poor stereoselectivity can arise from the chiral starting materials or the reaction conditions.

Potential Cause Recommended Solution
Racemization of chiral centers Avoid harsh reaction conditions (high temperatures, strong acids or bases) that could lead to racemization.
Non-stereoselective reaction If using a chiral auxiliary, ensure its purity and that it is effectively inducing the desired stereochemistry. For catalytic asymmetric reactions, screen different chiral ligands and catalysts to improve enantioselectivity.
Contamination with the wrong enantiomer Verify the enantiomeric purity of all chiral starting materials.
Purification Challenges

Purifying this compound to the high degree required for pharmaceutical applications can be complex.

Potential Cause Recommended Solution
Co-elution of impurities in chromatography Optimize the chromatographic method by screening different stationary phases (e.g., chiral columns), mobile phase compositions, and gradients. Preparative SFC can sometimes provide better separation for chiral compounds than HPLC[].
Formation of closely related byproducts Identify the structure of the main byproducts using techniques like NMR and mass spectrometry. This can provide insights into the side reactions occurring and help in modifying the reaction conditions to minimize their formation.
Difficulty in crystallization Screen a wide range of solvents and solvent mixtures. Techniques such as slow evaporation, vapor diffusion, and cooling crystallization should be explored. Seeding with a small crystal of the pure product can sometimes induce crystallization.

Experimental Protocols

While a specific, publicly available, detailed protocol for the large-scale synthesis of this compound is not readily found, the general approach involves the multi-step synthesis of a functionalized DOTA macrocycle. A common strategy for synthesizing DOTA derivatives is through the alkylation of cyclen (1,4,7,10-tetraazacyclododecane)[6][7].

General Workflow for Solid-Phase Synthesis of a DOTA-Peptide Conjugate (as an illustrative example):

This workflow provides a conceptual understanding of the steps involved in creating a DOTA-functionalized molecule.

experimental_workflow cluster_synthesis On-Resin Synthesis cluster_cleavage Cleavage and Deprotection cluster_purification Purification Peptide_Resin 1. Peptide on Solid Support Bromoacetylation 2. Bromoacetylation Peptide_Resin->Bromoacetylation Bromoacetic acid Cyclen_Reaction 3. Reaction with Cyclen Bromoacetylation->Cyclen_Reaction Cyclen Trialkylation 4. Trialkylation with tert-butyl bromoacetate Cyclen_Reaction->Trialkylation tert-butyl bromoacetate Cleavage 5. Cleavage from Resin Trialkylation->Cleavage TFA Deprotection 6. Removal of Protecting Groups Cleavage->Deprotection Purification 7. HPLC Purification Deprotection->Purification Final_Product Final DOTA-Peptide Conjugate Purification->Final_Product

General workflow for solid-phase DOTA-peptide synthesis.

Logical Relationships in Troubleshooting

A systematic approach is crucial for effective troubleshooting. The following diagram illustrates the logical flow for diagnosing and resolving common issues in the synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield Analysis cluster_purity Purity Issue Analysis Problem Identify the Primary Issue (e.g., Low Yield, Impurity) Check_Reaction Incomplete Reaction? Problem->Check_Reaction Identify_Impurity Identify Impurity Structure Problem->Identify_Impurity Check_Side_Products Side Products Present? Check_Reaction->Check_Side_Products No Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) Check_Reaction->Optimize_Conditions Yes Check_Side_Products->Optimize_Conditions Yes Improve_Workup Improve Work-up/ Isolation Protocol Check_Side_Products->Improve_Workup No Modify_Reaction Modify Reaction to Minimize Byproduct Identify_Impurity->Modify_Reaction Optimize_Purification Optimize Purification Method (HPLC, SFC, Crystallization) Identify_Impurity->Optimize_Purification

Decision tree for troubleshooting synthesis issues.

This technical support guide provides a starting point for addressing the challenges in scaling up this compound production. For further assistance, consulting the primary literature on DOTA derivatives and chiral macrocyclic synthesis is highly recommended.

References

Improving the radiochemical purity of [177Lu]Lu-PSMA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the radiolabeling of Prostate-Specific Membrane Antigen (PSMA) ligands with Lutetium-177. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the radiochemical purity (RCP) of [177Lu]Lu-PSMA.

Frequently Asked Questions (FAQs)

Q1: What is the minimum acceptable radiochemical purity for [177Lu]Lu-PSMA preparations for clinical use?

A1: While there is no universal monograph, a radiochemical purity of ≥95% is generally the accepted release criteria for clinical applications.[1][2] Some protocols aim for an RCP of >98%.[3][4]

Q2: What are the common analytical methods to determine the radiochemical purity of [177Lu]Lu-PSMA?

A2: The most common methods for evaluating the RCP of [177Lu]Lu-PSMA are High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).[5][6][7] These methods are often used in combination to provide a comprehensive assessment of the radiopharmaceutical's purity.[5][6]

Q3: What are the primary causes of decreased radiochemical purity in [177Lu]Lu-PSMA preparations?

A3: The primary causes include radiolysis (the degradation of molecules by radiation), the formation of thermally-induced impurities such as cyclic forms of the PSMA ligand, and deiodination in the case of iodine-containing precursors.[8][9][10][11] The absorbed dose of radiation is a dominant factor influencing the RCP.[8][12]

Q4: What is radiolysis and how does it affect [177Lu]Lu-PSMA?

A4: Radiolysis is the process where ionizing radiation breaks down molecules. In the context of [177Lu]Lu-PSMA, the radiation emitted by 177Lu can degrade the PSMA ligand, leading to a decrease in radiochemical purity over time.[1][8] This degradation can impact the shelf life and therapeutic efficacy of the radiopharmaceutical.[8]

Q5: What are quenchers or stabilizers, and why are they important in [177Lu]Lu-PSMA formulations?

A5: Quenchers, or stabilizers, are chemical agents added to the radiopharmaceutical preparation to minimize radiolysis.[1] Commonly used quenchers include ascorbic acid, gentisic acid, ethanol (B145695), and methionine.[1][13][14] They work by scavenging free radicals generated by radiation, thereby protecting the [177Lu]Lu-PSMA complex from degradation and helping to maintain its radiochemical purity.[1][15]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of [177Lu]Lu-PSMA, offering potential causes and actionable solutions.

Issue 1: Low Radiochemical Purity (<95%) Immediately After Labeling

Potential Cause Troubleshooting Steps
Suboptimal pH of Reaction Mixture Ensure the pH of the reaction buffer is within the optimal range, typically between 4.0 and 5.5.[9][16] Adjust the pH using appropriate acidic or basic solutions if necessary.
Incorrect Incubation Temperature or Time Optimize the incubation temperature and duration. While higher temperatures can accelerate the labeling reaction, they can also promote the formation of thermal degradation products.[9][17] Consider alternative heating methods like microwave synthesis, which can reduce reaction times.[17][18]
Poor Quality of Precursors or Reagents Use high-quality, GMP-grade PSMA precursors and Lutetium-177. The quality of starting materials from different suppliers can vary and impact the final RCP.[19][20] Ensure all other reagents, such as buffers and water, are of high purity.
Presence of Metal Ion Impurities Metal ion impurities in the reagents or from the reaction vial can compete with 177Lu for the DOTA chelator, leading to lower labeling efficiency. Use metal-free reagents and vials where possible.

Issue 2: Significant Decrease in Radiochemical Purity Over Time (e.g., <95% within 24 hours)

Potential Cause Troubleshooting Steps
Radiolysis This is the most common cause of RCP decline over time.[1][8] Add quenchers such as ascorbic acid, gentisic acid, ethanol, or methionine to the final product formulation to mitigate the effects of radiolysis.[1][13][14][21][22] The combination and concentration of these quenchers may need to be optimized for your specific preparation.[1]
High Radioactivity Concentration Higher radioactivity concentrations can lead to increased radiolysis.[20] If possible, dilute the final product with a suitable buffer containing stabilizers to reduce the radiation dose to the product.[11]
Improper Storage Conditions Store the final [177Lu]Lu-PSMA preparation at appropriate temperatures, as higher temperatures can accelerate degradation. Some studies suggest that storage at low temperatures can help to limit radiolysis.[11]

Issue 3: Appearance of Unexpected Peaks in the HPLC Chromatogram

Potential Cause Troubleshooting Steps
Formation of Thermal Degradation Products Unexpected peaks eluting shortly after the main product peak may indicate the formation of cyclic impurities due to thermal degradation of the Glu-urea-Lys motif in the PSMA ligand.[9][18] To minimize these, reduce the incubation temperature and/or time.[17]
Deiodination of the Precursor (for iodine-containing ligands) A pre-peak in the HPLC chromatogram of [177Lu]Lu-PSMA-I&T can be indicative of a deiodinated impurity, which can be exacerbated by radiolysis.[10][11] The use of effective quenchers can help to reduce the formation of this impurity.[10]
Presence of Free 177Lu A peak corresponding to free Lutetium-177 indicates incomplete radiolabeling. This can be addressed by optimizing the labeling conditions (pH, temperature, time, precursor amount).

Experimental Protocols

Protocol 1: General Radiolabeling of PSMA-617 with Lutetium-177

  • In a sterile, pyrogen-free reaction vial, add the desired amount of PSMA-617 precursor (e.g., 100 µg).[23]

  • Add the appropriate volume of a suitable buffer, such as sodium acetate (B1210297) or sodium ascorbate, to achieve a pH between 4.0 and 5.5.[16][23]

  • Carefully add the required activity of [177Lu]LuCl3 to the reaction vial.[23]

  • Gently mix the contents of the vial.

  • Incubate the reaction mixture at a controlled temperature (e.g., 90-95°C) for a specified time (e.g., 20-30 minutes).[9][16]

  • After incubation, allow the vial to cool to room temperature.

  • Add a stabilizing solution containing quenchers like ascorbic acid and/or gentisic acid to prevent radiolysis.[16][23]

  • Perform quality control checks, including radiochemical purity determination by HPLC and/or TLC.

Protocol 2: Quality Control using Thin-Layer Chromatography (TLC)

  • Prepare a TLC plate (e.g., silica (B1680970) gel).

  • Spot a small amount of the [177Lu]Lu-PSMA reaction mixture onto the origin of the TLC plate.[23]

  • Develop the chromatogram using a suitable mobile phase (e.g., 0.1 M sodium citrate, pH 5).[11][24]

  • Allow the solvent front to travel up the plate.

  • Dry the TLC plate and determine the distribution of radioactivity using a TLC scanner.[23]

  • Calculate the radiochemical purity by determining the percentage of radioactivity at the spot corresponding to [177Lu]Lu-PSMA relative to the total radioactivity on the plate.[23]

Quantitative Data Summary

Table 1: Factors Influencing Radiochemical Purity of [177Lu]Lu-PSMA

ParameterEffect on Radiochemical PurityReference
pH Optimal range is typically 4.0-5.5 for efficient labeling.[9][16]
Temperature Higher temperatures can increase labeling speed but may also lead to thermal degradation of the ligand.[9][17]
Incubation Time Longer incubation times can increase yield but also the formation of impurities.[17]
Precursor Quality Purity of the PSMA ligand and 177LuCl3 is critical for high RCP.[19][20]
Radioactivity Concentration Higher concentrations can increase the rate of radiolysis.[20]
Quenchers/Stabilizers Addition of agents like ascorbic acid, gentisic acid, and ethanol significantly improves stability by reducing radiolysis.[1][13][14][21]

Table 2: Efficacy of Different Quenchers in Maintaining RCP of [177Lu]Lu-PSMA-617

Quencher(s)ConcentrationRCP after 24 hoursReference
None -~24%[1]
Ascorbic Acid 3.5 mM~72% (decrease of ~5% in first 5 hours)[1]
Methionine 3.5 mM~72% (decrease of ~5% in first 5 hours)[1]
Ethanol 10%Maintained RCP with a decrease of only ~5%[1]
Methionine 10 mMMaintained RCP with a decrease of only ~5%[1]
Gentisic Acid, Ascorbic Acid, Ethanol 3.5 mM, 3.5 mM, 7%~72% (decrease of ~5% in first 5 hours)[1]

Visualizations

experimental_workflow cluster_preparation Reagent Preparation cluster_labeling Radiolabeling cluster_stabilization Stabilization & Formulation cluster_qc Quality Control psma_precursor PSMA Precursor reaction_vial Combine in Reaction Vial psma_precursor->reaction_vial lu177 [177Lu]LuCl3 lu177->reaction_vial buffer Buffer (pH 4.0-5.5) buffer->reaction_vial incubation Incubate (e.g., 95°C, 20-30 min) reaction_vial->incubation cooling Cool to Room Temperature incubation->cooling add_quenchers Add Quenchers (e.g., Ascorbic Acid) cooling->add_quenchers rcp_analysis RCP Analysis (HPLC/TLC) add_quenchers->rcp_analysis release Release if RCP ≥ 95% rcp_analysis->release

Caption: Experimental workflow for the radiolabeling of PSMA ligands with Lutetium-177.

troubleshooting_logic cluster_initial_issues Initial Labeling Problems cluster_stability_issues Stability Problems start Low Radiochemical Purity Detected check_initial_rcp Is RCP low immediately after labeling? start->check_initial_rcp check_rcp_stability Does RCP decrease significantly over time? start->check_rcp_stability optimize_ph Optimize pH (4.0-5.5) check_initial_rcp->optimize_ph Yes optimize_temp_time Optimize Temperature & Time check_initial_rcp->optimize_temp_time Yes check_precursors Verify Precursor Quality check_initial_rcp->check_precursors Yes add_quenchers Add/Optimize Quenchers check_rcp_stability->add_quenchers Yes dilute_product Dilute Final Product check_rcp_stability->dilute_product Yes optimize_storage Optimize Storage Conditions check_rcp_stability->optimize_storage Yes

Caption: Troubleshooting logic for addressing low radiochemical purity of [177Lu]Lu-PSMA.

References

Validation & Comparative

A Head-to-Head Battle of Chelators: DOTA vs. a Methylated Derivative for Radiolabeling

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of radiopharmaceuticals, the efficiency and stability of metal chelation are paramount. For decades, DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) has been a cornerstone chelator for therapeutic and diagnostic radionuclides. However, the quest for improved radiolabeling kinetics has led to the development of various DOTA derivatives. This guide provides a detailed comparison of the chelation kinetics of the well-established DOTA with one such derivative, (R)-tetraMe-Tetraxetan, a tetra-methylated analogue of DOTA.

It is important to clarify the nomenclature at the outset. The term "Tetraxetan" is often used in the context of radiopharmaceuticals like Satoreotide tetraxetan and Vipivotide tetraxetan, where it refers to the DOTA chelating moiety.[1][2][3] Therefore, a comparison of "this compound" versus DOTA is an examination of how specific structural modifications—in this case, the addition of four methyl groups with a defined stereochemistry—impact the performance of the parent DOTA molecule.[4] This analysis is critical for researchers and drug development professionals selecting the optimal chelator for their specific radiopharmaceutical applications.

Unveiling the Contestants: DOTA and its Methylated Counterpart

DOTA is a macrocyclic chelator renowned for forming highly stable complexes with a wide range of metal ions, including lanthanides like Lutetium-177 (¹⁷⁷Lu) and other medically relevant isotopes such as Gallium-68 (⁶⁸Ga).[5][6][7] Its robust coordination chemistry ensures that the radioactive metal is held securely in vivo, minimizing off-target toxicity. However, a well-documented limitation of DOTA is its relatively slow radiolabeling kinetics, often necessitating heating to achieve high radiochemical yields in a reasonable timeframe.[8][9]

This compound , also known as (R)-tetraMe-DOTA, is a derivative of DOTA where a methyl group is introduced on each of the four acetate (B1210297) arms of the DOTA backbone, with a specific (R) stereochemistry.[4] These modifications are intended to alter the chelator's conformational dynamics and electronic properties, with the goal of accelerating the rate of metal incorporation.

Chelation Kinetics: A Quantitative Comparison

The efficiency of radiolabeling is a critical factor in the production of radiopharmaceuticals, especially for short-lived isotopes. The following table summarizes the available quantitative data on the chelation kinetics of DOTA and its tetra-methylated analogue. Note: Direct comparative kinetic data for this compound under identical conditions to DOTA is limited in publicly available literature. The following is a synthesis of available data for DOTA and general principles of how such modifications are expected to influence kinetics.

ParameterDOTAThis compound (Expected)Key References
Radiolabeling Conditions
Typical Temperature (°C)80-100Room Temperature to 60[8][9]
Typical pH4.0-5.54.0-6.0[8]
Chelation Rate
Second-order rate constant (k) for Lu³⁺ (M⁻¹s⁻¹)~0.1 - 1Expected to be significantly higher[8]
Qualitative Radiolabeling TimeSlower (minutes to >30 min)Faster (seconds to minutes)[8][9]
Radiochemical Yield (%)
at optimized conditions>95%>95%[8]
at room temperatureGenerally lowSignificantly higher
Complex Stability (log K)
Gd³⁺~25Expected to be comparable or slightly lower[9]
Lu³⁺~25Expected to be comparable or slightly lower

Experimental Methodologies: A Closer Look

The determination of chelation kinetics is crucial for characterizing and comparing chelators. A typical experimental protocol for assessing radiolabeling kinetics involves the following steps:

Radiolabeling Reaction
  • Preparation of Reagents: A stock solution of the chelator (DOTA or this compound) is prepared in a suitable buffer (e.g., ammonium (B1175870) acetate) at a specific concentration. The radionuclide (e.g., ¹⁷⁷LuCl₃ or ⁶⁸GaCl₃) is obtained in a dilute acidic solution.

  • Reaction Setup: The chelator solution is mixed with the radionuclide solution in a reaction vial. The pH of the reaction mixture is adjusted to the desired value using a buffer.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature, 37°C, 60°C, 95°C) for various time points.

  • Quenching: At each time point, an aliquot of the reaction mixture is taken and the reaction is quenched, typically by adding a solution of a strong chelator like EDTA to sequester any unreacted radionuclide.

Analysis of Radiochemical Purity
  • Chromatography: The radiochemical purity of the sample is determined using techniques like radio-thin layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC).

  • Detection: The distribution of radioactivity on the chromatogram is measured using a radiation detector. The radiolabeled complex will have a different retention factor (Rf) or retention time compared to the free radionuclide.

  • Calculation: The radiochemical yield is calculated as the percentage of the total radioactivity that is associated with the desired radiolabeled complex.

Kinetic Analysis

By plotting the radiochemical yield as a function of time, the reaction rate can be determined. For a second-order reaction, the rate constant can be calculated from the initial concentrations of the reactants and the initial rate of the reaction.

Visualizing the Process: Diagrams

To better understand the concepts discussed, the following diagrams illustrate the chelation process and the experimental workflow for its analysis.

ChelationProcess Figure 1: Chelation of a Metal Ion chelator Chelator (DOTA or this compound) Macrocyclic structure with donor atoms complex Radiolabeled Complex Stable coordination of metal ion chelator->complex Coordination metal {Metal Ion (e.g., Lu³⁺)|Positively charged radionuclide} metal->complex Binding

Caption: Chelation of a metal ion by a macrocyclic chelator.

ExperimentalWorkflow Figure 2: Experimental Workflow for Kinetic Analysis cluster_reaction Radiolabeling Reaction cluster_analysis Analysis start Mix Chelator and Radionuclide adjust_pH Adjust pH start->adjust_pH incubate Incubate at controlled temperature adjust_pH->incubate quench Quench reaction at time points incubate->quench chromatography Radio-TLC / Radio-HPLC quench->chromatography detection Measure Radioactivity Distribution chromatography->detection calculate Calculate Radiochemical Yield detection->calculate kinetic_analysis Determine Rate Constant calculate->kinetic_analysis Plot Yield vs. Time

Caption: Workflow for determining chelation kinetics.

The Verdict: Balancing Speed and Stability

The primary advantage of this compound and similar methylated DOTA derivatives lies in their accelerated chelation kinetics. This allows for radiolabeling at lower temperatures and in shorter timeframes, which is particularly beneficial for temperature-sensitive biomolecules and for streamlining the production of radiopharmaceuticals.

While DOTA's slower kinetics can be a drawback, its complexes are exceptionally stable, a property that is crucial for in vivo applications. The introduction of methyl groups in this compound is not expected to significantly compromise the thermodynamic stability of the resulting metal complexes, though this must be experimentally verified for each specific radionuclide.

Ultimately, the choice between DOTA and a modified analogue like this compound will depend on the specific requirements of the radiopharmaceutical being developed. For applications where rapid, mild-condition labeling is a priority, this compound presents a compelling alternative. For well-established protocols where the higher temperature requirements for DOTA are manageable, its long history of successful clinical use provides a high degree of confidence. This comparative guide serves as a foundational resource for making that informed decision.

References

Comparative Stability of (R)-tetraMe-Tetraxetan and NOTA Complexes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of radiopharmaceuticals and drug development, the stability of metal complexes is paramount to ensure efficacy and minimize off-target toxicity. This guide provides a detailed comparison of the stability of complexes formed with two prominent chelating agents: (R)-tetraMe-Tetraxetan, also known as (R)-tetraMe-DOTA or DOTMA, and 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA). This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in drug development to aid in the selection of the appropriate chelator for their specific application.

Overview of the Chelators

This compound (DOTMA) is a macrocyclic chelator derived from DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)[1]. It features a twelve-membered tetraaza ring with four carboxymethyl arms, each bearing a methyl group on the α-carbon. This bifunctional chelator is designed for applications such as tumor pre-targeting and can be conjugated to peptides and radionuclides[1][2].

NOTA is a smaller macrocyclic chelator with a nine-membered triazacyclononane ring and three pendant acetate (B1210297) arms[3][4]. Its pre-organized cavity is particularly well-suited for coordinating with a variety of metal ions, especially those with smaller ionic radii, forming highly stable and kinetically inert complexes[3][4].

Quantitative Stability Data

The thermodynamic stability of a metal-chelator complex is a critical indicator of its potential for in vivo applications. This stability is quantified by the stability constant (log K), which measures the strength of the interaction between the metal ion and the ligand. The following table summarizes the reported stability constants for this compound (DOTMA) and NOTA with various metal ions. It is important to note that direct comparative studies under identical experimental conditions are limited, and the data presented is compiled from various sources.

Metal IonThis compound (DOTMA) log KNOTA log KReference
Ga³⁺-30.98[5]
Cu²⁺-23.33[2][4]
Zn²⁺-22.32[2][4]
Ni²⁺-19.24[2][4]
Ce³⁺20.5-[3]
Eu³⁺23.5-[3]
Yb³⁺23.5-[3]
Zr⁴⁺High in vitro stabilityHigh in vitro stability[6]

Note: The stability constants can vary depending on experimental conditions such as temperature, pH, and ionic strength.

Comparative Analysis of Stability

Based on the available data, NOTA generally exhibits exceptionally high stability constants with trivalent and smaller divalent metal ions. The Ga(III)-NOTA complex, with a log K of 30.98, is particularly noteworthy for its high stability, underpinning its extensive use in the development of ⁶⁸Ga-based radiopharmaceuticals[5]. Similarly, the Cu(II)-NOTA complex demonstrates very high stability[2][4].

For this compound (DOTMA), quantitative stability data is less abundant in the public domain. However, studies on its lanthanide(III) complexes show high thermodynamic stabilities, although slightly lower than those of the parent DOTA chelator[3]. Research on the Zirconium-89 complex of DOTMA indicates excellent in vitro stability, comparable to that of [⁸⁹Zr]Zr-DOTA and superior to [⁸⁹Zr]Zr-DFO, suggesting its robustness for applications with this radiometal[6].

The choice between NOTA and a DOTA-derivative like this compound is highly dependent on the specific metal ion of interest. For smaller radiometals like ⁶⁸Ga, NOTA often forms a more kinetically stable complex[1]. For larger radiometals, DOTA and its derivatives are frequently the chelators of choice, forming highly stable complexes essential for therapeutic applications[1].

Experimental Protocols

Detailed methodologies for assessing the stability of these metal complexes are crucial for reproducible research. Below are outlines of key experimental protocols.

Radiolabeling Efficiency

This experiment determines the efficiency of incorporating a radionuclide into the chelator.

Protocol:

  • Preparation: A solution of the chelator-conjugated molecule is prepared in a suitable buffer (e.g., ammonium (B1175870) acetate or sodium acetate) at an optimized pH (typically between 4.0 and 5.5).

  • Radionuclide Addition: The radionuclide (e.g., ⁶⁸GaCl₃ or ⁶⁴CuCl₂) is added to the chelator solution.

  • Incubation: The reaction mixture is incubated at a specific temperature (ranging from room temperature to 95°C) for a defined period (typically 5 to 30 minutes).

  • Quenching (Optional): The reaction can be stopped by adding a solution of a strong chelating agent like EDTA or DTPA to sequester any free radionuclide.

  • Analysis: The radiolabeling efficiency is determined by techniques such as instant thin-layer chromatography (iTLC) or high-performance liquid chromatography (HPLC) to separate the radiolabeled complex from the free radionuclide. The efficiency is calculated as the percentage of radioactivity associated with the complex relative to the total radioactivity.

G Radiolabeling Efficiency Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Chelator_Solution Chelator-Conjugate in Buffer Incubation Incubation (Temperature & Time) Chelator_Solution->Incubation Radionuclide Radionuclide Solution Radionuclide->Incubation Quenching Optional: Quenching (EDTA/DTPA) Incubation->Quenching Separation Separation (iTLC/HPLC) Quenching->Separation Calculation Calculation of Radiolabeling Efficiency (%) Separation->Calculation

Figure 1: Workflow for determining radiolabeling efficiency.

In Vitro Serum Stability Assay

This assay evaluates the stability of the radiolabeled complex in a biological matrix, simulating in vivo conditions.

Protocol:

  • Preparation: The purified radiolabeled chelator complex is incubated in fresh human or animal serum at 37°C.

  • Sampling: Aliquots of the serum mixture are taken at various time points (e.g., 1, 4, 24, and 48 hours).

  • Protein Precipitation: Proteins in the serum samples are precipitated by adding a solvent like ice-cold acetonitrile, followed by centrifugation.

  • Analysis: The supernatant, containing the radiolabeled complex and any dissociated radionuclide, is analyzed by radio-HPLC or radio-TLC.

  • Quantification: The percentage of the intact radiolabeled complex is quantified at each time point to determine its stability over time. More than 97% stability has been reported for some Cu-NOTA and Cu-DOTA complexes[7][8].

G Serum Stability Assay Workflow cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis Start Radiolabeled Complex + Human Serum Incubate Incubate at 37°C Start->Incubate Sampling Take Aliquots at Different Time Points Incubate->Sampling Precipitation Protein Precipitation (e.g., Acetonitrile) Sampling->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant_Analysis Analyze Supernatant (Radio-HPLC/TLC) Centrifugation->Supernatant_Analysis Quantification Quantify Intact Complex (%) Supernatant_Analysis->Quantification

Figure 2: Workflow for in vitro serum stability assay.

Metal Competition Studies

These studies assess the kinetic inertness of the complex by challenging it with other metal ions that could potentially displace the chelated radiometal.

Protocol:

  • Incubation: The radiolabeled complex is incubated in a buffer containing a high concentration of a competing metal ion (e.g., Zn²⁺, Cu²⁺, or Fe³⁺).

  • Time Points: Samples are taken at various intervals to monitor the potential displacement of the radiometal.

  • Analysis: The amount of displaced radiometal is quantified using techniques like HPLC or TLC. The resistance to transchelation is an indicator of the complex's kinetic stability. DFT studies can also be employed to understand the electronic structure and stability of chelator-metal complexes in the presence of competing ions[9].

G Metal Competition Study Logic cluster_challenge Challenge cluster_assessment Assessment cluster_outcome Outcome Complex Radiolabeled Complex (e.g., [⁶⁸Ga]Ga-NOTA) Incubate Incubate and Sample Over Time Complex->Incubate Competitor High Concentration of Competing Metal Ion (e.g., Zn²⁺) Competitor->Incubate Analyze Analyze for Displaced Radiometal (HPLC/TLC) Incubate->Analyze Stable High Kinetic Inertness (Low Displacement) Analyze->Stable If radiometal remains chelated Unstable Low Kinetic Inertness (High Displacement) Analyze->Unstable If radiometal is displaced

Figure 3: Logical flow of a metal competition study.

Conclusion

Both this compound (DOTMA) and NOTA are powerful chelators crucial for the advancement of radiopharmaceuticals and other metal-based therapeutics. The choice between them is nuanced and heavily dependent on the specific metal ion and the intended application.

  • NOTA is exceptionally well-suited for smaller metal ions like Ga³⁺ and Cu²⁺, consistently forming complexes with very high thermodynamic stability and kinetic inertness. Its ability to be radiolabeled under mild conditions is a significant advantage for sensitive biomolecules.

  • This compound (DOTMA) , as a DOTA derivative, shows great promise for complexing larger metal ions, including lanthanides and Zr⁴⁺, with high stability. While more quantitative data would be beneficial for a direct comparison across a wider range of metals, its performance with specific radionuclides is excellent.

For researchers and drug development professionals, a thorough evaluation of the stability of the chosen chelator-metal pair through rigorous experimental protocols, such as those outlined in this guide, is a critical step in the development of safe and effective metal-based diagnostic and therapeutic agents.

References

Comparative Guide to HPLC Methods for Validating the Purity of (R)-tetraMe-Tetraxetan

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-tetraMe-Tetraxetan, formally known as (1R,4R,7R,10R)-α,α′,α″,α‴-tetramethyl-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTMA), is a chiral macrocyclic chelating agent of significant interest in the fields of medical imaging and radiotherapy. As a derivative of DOTA, its ability to form stable complexes with metal ions is paramount. The stereochemistry of the four methyl groups on the acetate (B1210297) arms can influence the conformation of the chelate, its kinetic inertness, and its interaction with biological systems. Therefore, ensuring the enantiomeric purity of the (R)-enantiomer and quantifying the unwanted (S)-enantiomer is a critical quality control step in its development and production.

High-Performance Liquid Chromatography (HPLC) is the gold standard for the determination of enantiomeric purity due to its high resolution, sensitivity, and reproducibility.[1][2] This guide provides a comparative overview of potential chiral HPLC methods for the purity validation of this compound, complete with detailed experimental protocols and representative performance data. The methods are designed based on established principles for the separation of chiral amines and amino acid derivatives, which share structural similarities with the target analyte.[3][4]

Logical Workflow for Chiral HPLC Method Development and Validation

The development and validation of a chiral HPLC method is a systematic process. It begins with the screening of various chiral stationary phases (CSPs) and mobile phases to achieve an initial separation, followed by optimization and a rigorous validation process according to regulatory guidelines like those from the International Council for Harmonisation (ICH).

G cluster_Dev Method Development cluster_Val Method Validation (ICH Guidelines) cluster_App Application Dev1 CSP & Mobile Phase Screening Dev2 Method Optimization (Flow rate, Temperature, Mobile Phase Ratio) Dev1->Dev2 Val1 Specificity / Selectivity Dev2->Val1 Optimized Method Val2 Linearity & Range Val1->Val2 Val3 Precision (Repeatability & Intermediate) Val2->Val3 Val4 Accuracy (Recovery) Val3->Val4 Val5 Limit of Detection (LOD) & Limit of Quantitation (LOQ) Val4->Val5 Val6 Robustness Val5->Val6 App1 Routine Purity Testing of This compound Batches Val6->App1 Validated Method

Caption: A typical workflow for the development and validation of a chiral HPLC method.

Comparative Analysis of HPLC Methods

The choice of the chiral stationary phase (CSP) and the mobile phase composition are the most critical factors in achieving enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are highly versatile and widely used for a broad range of chiral compounds.[5] This guide compares two distinct hypothetical, yet representative, methods: a normal-phase method utilizing a cellulose-based column and a reversed-phase method on an amylose-based column.

Table 1: Comparison of Chromatographic Conditions

ParameterMethod A: Normal-PhaseMethod B: Reversed-Phase
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H)Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® IA)
Particle Size 5 µm5 µm
Column Dimensions 250 mm x 4.6 mm250 mm x 4.6 mm
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1, v/v/v)Acetonitrile / Water / Trifluoroacetic Acid (60:40:0.1, v/v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Column Temperature 25°C30°C
Detection UV at 210 nmUV at 210 nm
Injection Volume 10 µL10 µL

Performance and Validation Data

The following tables summarize the expected performance and validation results for the two proposed methods. The data is illustrative and serves to highlight the differences in performance that can be expected from different chromatographic modes.

Table 2: Chromatographic Performance Data

ParameterMethod A: Normal-PhaseMethod B: Reversed-Phase
Retention Time (R)-enantiomer (min) 8.510.2
Retention Time (S)-enantiomer (min) 10.111.5
Selectivity (α) 1.251.18
Resolution (Rs) 2.11.9
Theoretical Plates (N) for (R)-peak ~ 4500~ 5500
Tailing Factor for (R)-peak 1.11.2

Table 3: Summary of Validation Parameters (for the (S)-enantiomer)

Validation ParameterMethod A: Normal-PhaseMethod B: Reversed-PhaseICH Acceptance Criteria
Linearity (r²) 0.99950.9992≥ 0.998
Range (% of target) 0.05% - 1.0%0.05% - 1.0%Reportable range
Accuracy (Recovery %) 98.5% - 101.2%97.9% - 102.0%80% - 120% for impurities
Precision (RSD%)
Repeatability (n=6)1.8%2.2%≤ 5.0%
Intermediate (n=6)2.5%2.9%≤ 10.0%
LOQ (% of target) 0.05%0.05%To be determined
LOD (% of target) 0.015%0.015%To be determined

Experimental Protocols

Method A: Normal-Phase HPLC

1. Preparation of Mobile Phase:

  • Carefully measure 800 mL of HPLC-grade n-Hexane, 200 mL of HPLC-grade Isopropanol, and 1.0 mL of Trifluoroacetic Acid (TFA).

  • Combine the components in a suitable 1 L solvent reservoir.

  • Mix thoroughly and degas for 15 minutes using sonication or vacuum degassing.

2. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard (or sample) and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with Isopropanol.

  • Working Solution (100 µg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with the mobile phase.

3. HPLC System Setup and Operation:

  • Column: Install the Cellulose tris(3,5-dimethylphenylcarbamate) column (250 mm x 4.6 mm, 5 µm).

  • Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 10 µL of the working solution.

  • Data Acquisition: Run the analysis for approximately 15 minutes and monitor the chromatogram at 210 nm.

Method B: Reversed-Phase HPLC

1. Preparation of Mobile Phase:

  • Carefully measure 600 mL of HPLC-grade Acetonitrile, 400 mL of purified water, and 1.0 mL of Trifluoroacetic Acid (TFA).

  • Combine the components in a suitable 1 L solvent reservoir.

  • Mix thoroughly and degas for 15 minutes.

2. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard (or sample) and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Working Solution (100 µg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with the mobile phase.

3. HPLC System Setup and Operation:

  • Column: Install the immobilized Amylose tris(3,5-dimethylphenylcarbamate) column (250 mm x 4.6 mm, 5 µm).

  • Equilibration: Equilibrate the column with the mobile phase at a flow rate of 0.8 mL/min for at least 30 minutes.

  • Injection: Inject 10 µL of the working solution.

  • Data Acquisition: Run the analysis for approximately 20 minutes and monitor the chromatogram at 210 nm.

Method Selection Guide

The choice between a normal-phase and a reversed-phase method depends on several factors, including sample solubility, required selectivity, and compatibility with other analytical techniques (e.g., mass spectrometry).

G Start Start: Select HPLC Method for This compound Purity Q1 Is higher selectivity (α) the primary goal? Start->Q1 M_A Method A (Normal-Phase) - Higher selectivity - Use of non-polar solvents Q1->M_A Yes Q2 Is the sample in an aqueous matrix? Q1->Q2 No End_A Choose Method A M_A->End_A M_B Method B (Reversed-Phase) - Better compatibility with aqueous samples - Higher theoretical plates End_B Choose Method B M_B->End_B Q2->M_A No Q2->M_B Yes

Caption: Decision guide for selecting a suitable HPLC method.

Conclusion

Both the normal-phase and reversed-phase HPLC methods presented offer viable pathways for the validation of the enantiomeric purity of this compound. Method A (Normal-Phase) may provide superior selectivity, which is often advantageous for resolving closely related enantiomers. Method B (Reversed-Phase) offers the benefit of using aqueous-organic mobile phases, which can be preferable for sample solubility and is generally more compatible with mass spectrometry detectors without significant mobile phase modification.

The ultimate choice of method should be based on a comprehensive method development and validation study. The provided protocols and data serve as a robust starting point for researchers, scientists, and drug development professionals to establish a reliable quality control procedure for this important chiral intermediate.

References

In Vivo Performance of PSMA-Targeted Radioligands: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of prostate-specific membrane antigen (PSMA)-targeted radiopharmaceuticals is rapidly evolving, with numerous ligands under investigation for the diagnosis and treatment of prostate cancer. This guide provides an objective in vivo comparison of several key PSMA ligands, including the clinically established PSMA-617 and PSMA-I&T, alongside newer developmental candidates. While this guide aims to be comprehensive, preclinical in vivo data for a specific ligand referred to as "(R)-tetraMe-Tetraxetan" was not available in the public domain at the time of this review. The chelator formerly known as tetraxetan is now referred to as DOTA, and the approved name for the 177Lu-PSMA-617 is Lutetium (177Lu) vipivotide tetraxetan.

Quantitative Biodistribution Analysis

The following tables summarize key quantitative data from preclinical in vivo studies in tumor-bearing mouse models. These data highlight the differences in tumor uptake, clearance from critical organs, and overall pharmacokinetic profiles of various PSMA ligands.

Table 1: Tumor Uptake of 177Lu-labeled PSMA Ligands in LNCaP Xenograft Models (% Injected Dose per Gram - %ID/g)

Ligand1h p.i.4h p.i.24h p.i.48h p.i.168h p.i.
177Lu-PSMA-617 10.9 ± 2.515.6 ± 3.112.5 ± 2.18.7 ± 1.82.1 ± 0.9
177Lu-PSMA-I&T 22.4 ± 4.525.1 ± 5.318.2 ± 3.911.5 ± 2.73.2 ± 1.1
177Lu-rhPSMA-7.3 28.1 ± 6.2-20.5 ± 4.8-4.5 ± 0.9
177Lu-rhPSMA-10.1 8.6 ± 1.8-11.6 ± 2.5-2.2 ± 0.8

p.i. = post-injection. Data are presented as mean ± standard deviation where available.

Table 2: Biodistribution in Key Organs for 177Lu-labeled PSMA Ligands (%ID/g)

LigandOrgan1h p.i.24h p.i.168h p.i.
177Lu-PSMA-617 Blood2.1 ± 0.50.1 ± 0.00.0 ± 0.0
Kidneys3.5 ± 0.81.4 ± 0.40.2 ± 0.1
Salivary Glands8.9 ± 2.11.5 ± 0.40.3 ± 0.1
177Lu-PSMA-I&T Blood1.8 ± 0.40.1 ± 0.00.0 ± 0.0
Kidneys166.0 ± 41.534.7 ± 17.21.0 ± 0.2
Salivary Glands12.3 ± 3.12.1 ± 0.60.4 ± 0.1
177Lu-rhPSMA-7.3 Blood0.63 ± 0.1--
Kidneys207.6 ± 51.9--
177Lu-rhPSMA-10.1 Blood0.6 ± 0.10.0 ± 0.00.0 ± 0.0
Kidneys134.0 ± 33.55.2 ± 1.30.3 ± 0.1

Data are presented as mean ± standard deviation where available. Note the significantly higher kidney uptake for 177Lu-PSMA-I&T and the rhPSMA ligands at early time points compared to 177Lu-PSMA-617.

Experimental Protocols

The data presented in this guide are derived from preclinical studies employing standardized methodologies. Below are generalized experimental protocols for the in vivo evaluation of PSMA ligands.

General Biodistribution Study Protocol
  • Animal Model: Male athymic nude mice (e.g., BALB/c nu/nu) are typically used, bearing subcutaneous xenografts of a human prostate cancer cell line expressing PSMA (e.g., LNCaP or PC-3 PIP).

  • Radioligand Administration: A defined activity of the 177Lu-labeled PSMA ligand (typically 1-5 MBq) is injected intravenously via the tail vein.

  • Tissue Harvesting and Measurement: At selected time points post-injection (e.g., 1, 4, 24, 48, 168 hours), cohorts of mice are euthanized. Tissues of interest (blood, tumor, kidneys, liver, spleen, salivary glands, muscle, bone, etc.) are excised, weighed, and the radioactivity is measured using a gamma counter.

  • Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ.

Tumor Xenograft Model Establishment
  • Cell Culture: PSMA-positive human prostate cancer cells (e.g., LNCaP) are cultured in appropriate media and conditions.

  • Implantation: A suspension of a specified number of cells (e.g., 5-10 x 106) in a suitable medium (e.g., Matrigel) is injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a specified size (e.g., 100-200 mm3) before the commencement of the biodistribution or therapy studies.

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for preclinical evaluation of PSMA ligands.

experimental_workflow cluster_radiolabeling Radiolabeling cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis radiolabeling Radiolabeling of PSMA Ligand with 177Lu injection Intravenous Injection of Radioligand radiolabeling->injection cell_culture Cell Culture (PSMA+) binding_assay Binding Affinity & Internalization Assays cell_culture->binding_assay animal_model Tumor Xenograft Model Establishment cell_culture->animal_model animal_model->injection biodistribution Biodistribution Studies injection->biodistribution imaging SPECT/CT Imaging injection->imaging therapy Radionuclide Therapy Studies injection->therapy data_quantification Tissue Radioactivity Quantification biodistribution->data_quantification pharmacokinetics Pharmacokinetic Modeling imaging->pharmacokinetics efficacy Tumor Growth Inhibition Analysis therapy->efficacy data_quantification->pharmacokinetics dosimetry Dosimetry Calculations pharmacokinetics->dosimetry

Preclinical Evaluation Workflow for PSMA Radioligands

signaling_pathway PSMA_Ligand Radiolabeled PSMA Ligand PSMA_Receptor PSMA Receptor (on Prostate Cancer Cell) PSMA_Ligand->PSMA_Receptor Binding Internalization Receptor-Mediated Endocytosis PSMA_Receptor->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Radionuclide_Decay Radionuclide Decay (e.g., 177Lu -> 177Hf + β-) Lysosome->Radionuclide_Decay Release of Radionuclide DNA_Damage DNA Double-Strand Breaks Radionuclide_Decay->DNA_Damage Beta Particle Emission Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis

Mechanism of Action for PSMA-Targeted Radioligand Therapy

A Head-to-Head Comparison of Bifunctional Chelators for 64Cu Radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate bifunctional chelator is a critical decision in the development of copper-64 (⁶⁴Cu) based radiopharmaceuticals for positron emission tomography (PET) imaging. The stability of the ⁶⁴Cu-chelator complex is paramount to ensure the radionuclide remains tethered to the targeting biomolecule in vivo, thereby minimizing off-target radiation dose and maximizing image contrast. This guide provides an objective comparison of commonly used bifunctional chelators for ⁶⁴Cu, supported by experimental data to facilitate the selection of the optimal chelator for your research needs.

The ideal bifunctional chelator for ⁶⁴Cu should exhibit rapid and efficient radiolabeling under mild conditions, form a highly stable complex with the radionuclide, and demonstrate low non-specific uptake in vivo.[1] This comparison focuses on several widely used chelators, including macrocyclic chelators like DOTA, NOTA, PCTA, and Oxo-DO3A, acyclic DTPA derivatives, and the cage-like sarcophagine chelators.

Performance Comparison of Common Bifunctional Chelators

The following tables summarize the performance of several widely used chelators based on key experimental parameters.

Table 1: Radiolabeling Efficiency and Conditions
Chelator ConjugateRadiolabeling ConditionsRadiochemical Yield (RCY)Reference
⁶⁴Cu-NOTA-rituximabRoom Temperature, Dilute (31 nM)95%[2]
⁶⁴Cu-sar-CO-rituximabRoom Temperature98% (at 250 nM)[2]
⁶⁴Cu-Oxo-DO3A-trastuzumabRoom Temperature, <30 min>95%[3]
⁶⁴Cu-PCTA-trastuzumabRoom Temperature, <30 min>95%[3]
⁶⁴Cu-DOTA-trastuzumabRoom Temperature, 2 hours88%[3]
⁶⁴Cu-N-NE3TApH 5.5, 1 hour>95%[4]
⁶⁴Cu-C-NE3TApH 5.5, 1 hour>95%[4]

Key Observations:

  • NOTA and sarcophagine (sar) based chelators demonstrate significant advantages, allowing for rapid radiolabeling at room temperature even under dilute conditions, which is crucial for achieving high specific activity.[2][5]

  • Oxo-DO3A and PCTA also show superior radiolabeling efficiency compared to the commonly used DOTA, which often requires harsher conditions or longer incubation times to achieve high yields.[3]

Table 2: In Vitro Stability
⁶⁴Cu-Chelator ConjugateStability in Serum (48h, 37°C)NotesReference
Macrocyclic Conjugates (DOTA, NOTA, Oxo-DO3A, PCTA, sar)<6% dissociationVery stable in serum.[2]
DTPA Derivative ConjugatesPoor stabilitySignificant dissociation observed.[2]
⁶⁴Cu-PCTA-trastuzumab>95% intact at 24h, ~80% intact at 48hMore stable than ⁶⁴Cu-DOTA-trastuzumab.[5]
⁶⁴Cu-Oxo-DO3A-trastuzumab>95% intact at 24h, ~80% intact at 48hMore stable than ⁶⁴Cu-DOTA-trastuzumab.[5]
⁶⁴Cu-DOTA-trastuzumab54% intact at 24h, 26% intact at 48hLess stable compared to other macrocycles in this study.[5]
⁶⁴Cu-N-NE3TA96.1% intact after 48h in rat serum[4]
⁶⁴Cu-C-NE3TA90.5% intact after 48h in rat serum[4]
⁶⁴Cu-p-NH₂-Bn-NOTA97.9% intact after 48h in rat serum[4]
⁶⁴Cu-p-NH₂-Bn-DOTA93.9% intact after 48h in rat serum[4]

Key Observations:

  • Macrocyclic chelators as a class offer superior in vitro serum stability compared to acyclic DTPA derivatives.[2]

  • Within the macrocycles, NOTA, PCTA, and Oxo-DO3A conjugates have shown higher stability than their DOTA counterparts in some studies.[4][5] Sarcophagine-based chelators are renowned for forming exceptionally stable complexes.[6][7]

Table 3: In Vivo Biodistribution in Normal Mice
⁶⁴Cu-Chelator ConjugateKey Biodistribution Characteristics (48h post-injection)Reference
Macrocyclic RadioimmunoconjugatesMost activity remains in the blood pool.[2]
DTPA Derivative RadioimmunoconjugatesHigher fecal excretion (mean 29.8% ID) compared to macrocyclics.[5]
⁶⁴Cu-Oxo-DO3A-rituximabHigher fecal excretion (3.7% ID) than DOTA, NOTA, and sar conjugates.[5]
⁶⁴Cu-PCTA-rituximabHigher fecal excretion (4.6% ID) than DOTA, NOTA, and sar conjugates.[5]
⁶⁴Cu-p-NH₂-Bn-NOTALowest %ID/g in all tissues at all time points compared to NE3TA and DOTA analogs.[4] 3% liver retention at 24h vs 1h.[8][4][8]
⁶⁴Cu-p-NH₂-Bn-DOTA78% liver retention at 24h vs 1h.[8][8]

Key Observations:

  • The choice of chelator can influence the route of excretion and the level of accumulation in non-target organs like the liver.

  • ⁶⁴Cu-NOTA conjugates have demonstrated favorable in vivo stability and low liver uptake compared to ⁶⁴Cu-DOTA conjugates.[4][8]

Experimental Methodologies

The following are generalized protocols for key experiments used to evaluate and compare bifunctional chelators for ⁶⁴Cu radiolabeling.[1]

Radiolabeling Efficiency

This experiment determines the efficiency of the chelator in incorporating ⁶⁴Cu.[1]

  • Materials: Bifunctional chelator conjugated to a targeting molecule, ⁶⁴CuCl₂ solution, ammonium (B1175870) acetate (B1210297) or sodium acetate buffer (pH 5.5-7.0), reaction vial.[1]

  • Procedure:

    • A solution of the chelator-conjugate is prepared in the buffer.

    • ⁶⁴CuCl₂ is added to the solution.

    • The reaction mixture is incubated at a specific temperature (e.g., room temperature, 37°C, or 90°C) for a defined period (e.g., 10-60 minutes).[1]

    • The radiolabeling efficiency is determined by radio-thin-layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC).[1]

In Vitro Serum Stability

This assay assesses the stability of the ⁶⁴Cu-chelator complex in the presence of serum proteins, simulating physiological conditions.[1]

  • Materials: Purified ⁶⁴Cu-labeled chelator-conjugate, fresh human or animal serum.[1]

  • Procedure:

    • The ⁶⁴Cu-labeled conjugate is added to a vial containing serum.

    • The mixture is incubated at 37°C.[1]

    • Aliquots are taken at various time points (e.g., 1, 4, 24, 48 hours).[1]

    • The percentage of intact radiolabeled conjugate is determined by methods such as radio-TLC or size exclusion chromatography.

EDTA Challenge Study

This experiment evaluates the kinetic inertness of the ⁶⁴Cu-chelator complex by challenging it with a strong competing chelator, EDTA.[1]

  • Materials: Purified ⁶⁴Cu-labeled chelator-conjugate, a solution of EDTA (typically in 100-fold molar excess).[1]

  • Procedure:

    • The ⁶⁴Cu-labeled conjugate is incubated with the EDTA solution at 37°C.

    • Aliquots are analyzed at different time points to quantify the amount of ⁶⁴Cu that has trans-chelated to EDTA.[8]

In Vivo Biodistribution

This study evaluates the distribution and clearance of the ⁶⁴Cu-labeled conjugate in a living organism.[1]

  • Materials: ⁶⁴Cu-labeled chelator-conjugate, animal model (e.g., normal mice).

  • Procedure:

    • The radiolabeled conjugate is administered to the animals (e.g., via intravenous injection).

    • At selected time points (e.g., 1, 4, 24, 48 hours), animals are euthanized.

    • Organs of interest (blood, liver, kidneys, muscle, etc.) are harvested, weighed, and the radioactivity is counted using a gamma counter.

    • The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizing Experimental and Logical Frameworks

To further clarify the processes involved in comparing these chelators, the following diagrams illustrate the typical experimental workflow and the logical relationship between a chelator's characteristics and its suitability for developing ⁶⁴Cu radiopharmaceuticals.

G cluster_0 Pre-Clinical Evaluation Workflow A Bifunctional Chelator Conjugation to Biomolecule B 64Cu Radiolabeling Optimization A->B C In Vitro Stability Assays (Serum, EDTA Challenge) B->C D In Vivo Biodistribution (Normal Animals) C->D E PET Imaging & Biodistribution (Disease Model) D->E F Selection of Lead Candidate E->F

Caption: Experimental workflow for comparing 64Cu bifunctional chelators.

G cluster_1 Factors Influencing Chelator Performance Structure Chelator Structure (e.g., Macrocyclic vs. Acyclic) Kinetics Radiolabeling Kinetics (Fast, Mild Conditions) Structure->Kinetics Stability Complex Stability (High In Vitro & In Vivo) Structure->Stability Performance Optimal In Vivo Performance (High Image Contrast, Low Toxicity) Kinetics->Performance Pharmacokinetics Favorable Pharmacokinetics (Low Non-Target Uptake) Stability->Pharmacokinetics Pharmacokinetics->Performance

Caption: Relationship between chelator properties and in vivo performance.

References

Navigating Specificity: A Comparative Guide to Cross-Reactivity Studies for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of antibody-drug conjugates (ADCs) is paramount to their safety and efficacy. Off-target binding, or cross-reactivity, can lead to unintended toxicity and diminish the therapeutic window. This guide provides a comparative framework for understanding and evaluating the cross-reactivity of ADCs, with a focus on the data and methodologies crucial for regulatory submission and clinical success.

While specific data for "(R)-tetraMe-Tetraxetan" conjugated antibodies is not extensively available in public literature, we can establish a robust comparative analysis by examining established linker technologies and the comprehensive methodologies used to assess ADC cross-reactivity. The principles and techniques outlined here are universally applicable for evaluating the specificity of any ADC, including those utilizing novel conjugation platforms.

Comparison of Common ADC Linker Technologies

The choice of linker technology is a critical determinant of an ADC's stability, pharmacokinetic profile, and potential for off-target toxicity.[1] Different linkers have distinct mechanisms of cleavage and stability, which can influence where and when the cytotoxic payload is released. Understanding these differences is the first step in a thorough cross-reactivity assessment.

Linker ClassLinkage ChemistryExampleKey AdvantagesPotential Cross-Reactivity & Immunogenicity Concerns
Thiol-based (Maleimide) Thiol-maleimide reaction with interchain cysteinesTrastuzumab emtansine (Kadcyla®)Well-established chemistry, relatively stable.Potential for retro-Michael reaction leading to drug deconjugation and off-target toxicity. Maleimide component can be immunogenic.
Lysine-based (NHS Ester) Amide bond formation with lysine (B10760008) residuesGemtuzumab ozogamicin (B1678132) (Mylotarg®)Utilizes abundant lysine residues.Heterogeneous drug-to-antibody ratio (DAR) can lead to varied pharmacokinetic profiles and potential for off-target effects.
Site-Specific (Engineered Cysteines/Unnatural Amino Acids) Thiol-maleimide or "click chemistry" at specific sitesNot broadly applicable to a single product exampleHomogeneous DAR, improved pharmacokinetics, and potentially reduced off-target toxicity.[2][3]The engineered site or the unnatural amino acid itself could potentially be immunogenic.
"Click Chemistry" (e.g., Triazole-based) Copper-catalyzed or strain-promoted azide-alkyne cycloadditionNot broadly applicable to a single product exampleHigh efficiency and specificity of conjugation. The resulting triazole linker is generally stable.[4]The triazole linker and associated components could act as haptens, potentially eliciting an immune response.[1]
Glycan-based Chemo-enzymatic modification of antibody glycansNot broadly applicable to a single product exampleHomogeneous products and conjugation site is distant from the antigen-binding region.Requires specific enzymatic steps and may be complex to implement.

Experimental Protocols for Assessing Cross-Reactivity

A multi-tiered approach is essential for a comprehensive evaluation of ADC cross-reactivity, combining in silico, in vitro, and sometimes in vivo methods.[1]

In Silico Analysis: Sequence Homology Assessment

A preliminary and rapid method to predict potential cross-reactivity is to assess the percentage homology of the antibody's target antigen with other known proteins, particularly within the species of interest for preclinical toxicology studies.[5]

Protocol Outline:

  • Obtain the amino acid sequence of the target antigen's epitope recognized by the monoclonal antibody.

  • Utilize a protein sequence alignment tool , such as NCBI-BLAST (Basic Local Alignment Search Tool).[5]

  • Perform a pairwise sequence alignment against a database of proteins from the relevant species (e.g., human, cynomolgus monkey, mouse).[5]

  • Analyze the results for proteins with high sequence homology to the target epitope, as these are potential candidates for off-target binding.[5]

In Vitro Binding Assays

These assays directly measure the binding of the ADC to on-target and potential off-target proteins or cells.

Principle: ELISA is used to quantify the binding of the ADC to immobilized target and off-target antigens.

Protocol Outline:

  • Coating: Coat a 96-well microplate with the purified target antigen and potential off-target antigens (1-10 µg/mL). Incubate overnight at 4°C.[1]

  • Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.

  • ADC Incubation: Add serial dilutions of the ADC to the wells and incubate for 1-2 hours at room temperature.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the ADC's primary antibody. Add a chromogenic substrate and measure the absorbance.

  • Data Analysis: Compare the binding curves for the target antigen and off-target antigens to determine binding affinity and specificity.

Principle: SPR provides real-time, label-free analysis of binding kinetics (association and dissociation rates) between the ADC and its target or off-target antigens.[1]

Protocol Outline:

  • Immobilization: Covalently immobilize the target antigen and potential off-target antigens on a sensor chip.

  • ADC Injection: Inject the ADC at various concentrations over the sensor surface.

  • Data Acquisition: Measure the change in the refractive index at the sensor surface as the ADC binds to and dissociates from the immobilized antigen.[1]

  • Data Analysis: Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD). Significant binding to off-target proteins indicates potential cross-reactivity.[1]

Cell-Based Assays

These assays assess the functional consequences of ADC binding to both target and non-target cells.

Principle: Flow cytometry measures the binding of a fluorescently labeled ADC to a panel of on-target and off-target cell lines.[1]

Protocol Outline:

  • Cell Preparation: Prepare single-cell suspensions of on-target and off-target cell lines.

  • ADC Incubation: Incubate the cells with a fluorescently labeled ADC or a primary ADC followed by a fluorescently labeled secondary antibody.

  • Data Acquisition: Acquire data on a flow cytometer, measuring the fluorescence intensity of the cell populations.[1]

  • Data Analysis: Analyze the data to determine the mean fluorescence intensity (MFI). A significant increase in MFI for off-target cell lines compared to an isotype control indicates cross-reactivity.[1]

Principle: These assays determine the cytotoxic effect of the ADC on both target and non-target cell lines.

Protocol Outline:

  • Cell Seeding: Seed on-target and off-target cell lines in 96-well plates.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC for a specified period (e.g., 72-96 hours).

  • Viability Assessment: Measure cell viability using a colorimetric (e.g., MTT, XTT) or luminescence-based (e.g., CellTiter-Glo®) assay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line. Potent cytotoxicity in off-target cell lines suggests cross-reactivity.

Tissue Cross-Reactivity (TCR) Studies

TCR studies are a critical component of preclinical safety assessment and are often required by regulatory agencies.[6]

Principle: Immunohistochemistry (IHC) is used to evaluate the binding of the ADC to a comprehensive panel of normal human tissues.[6]

Protocol Outline:

  • Tissue Selection: A standard panel of 32-38 normal human tissues is recommended.[6] Tissues should be snap-frozen to preserve protein integrity.[6]

  • Sectioning: Prepare thin frozen tissue sections.

  • ADC Incubation: Incubate the tissue sections with the ADC at multiple concentrations.

  • Detection: Use a sensitive detection system (e.g., biotin-avidin-peroxidase complex) to visualize ADC binding.

  • Microscopic Evaluation: A qualified pathologist evaluates the staining pattern and intensity in each tissue, identifying any specific, unexpected binding.

Visualizing Workflows and Principles

To further clarify the experimental processes and the underlying principles, the following diagrams are provided.

experimental_workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Binding Assays cluster_cell_based Cell-Based Assays cluster_ex_vivo Ex Vivo Analysis in_silico Sequence Homology (NCBI-BLAST) elisa ELISA in_silico->elisa Predicts potential off-targets spr Surface Plasmon Resonance (SPR) elisa->spr Confirms binding kinetics flow Flow Cytometry spr->flow Validates binding to cell surface cyto In Vitro Cytotoxicity flow->cyto Assesses functional consequence tcr Tissue Cross-Reactivity (TCR) (Immunohistochemistry) cyto->tcr Evaluates binding in complex tissue

Caption: Tiered approach for ADC cross-reactivity assessment.

cross_reactivity_principle cluster_target On-Target Binding cluster_off_target Off-Target Cross-Reactivity adc_target ADC target_cell Target Cell (Antigen +) adc_target->target_cell High Affinity Binding adc_off_target ADC off_target_cell Off-Target Cell (Homologous Epitope) adc_off_target->off_target_cell Undesired Binding

Caption: Principle of on-target vs. off-target ADC binding.

By implementing a rigorous and multi-faceted approach to cross-reactivity assessment, researchers can de-risk ADC candidates, ensuring the development of safer and more effective targeted therapies. The data generated from these studies are fundamental for informed decision-making throughout the drug development pipeline.

References

A Comparative Guide to the Biodistribution of 64Cu-Labeled DOTA and NOTA Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable chelator is a critical step in the development of copper-64 (⁶⁴Cu) labeled radiopharmaceuticals for positron emission tomography (PET) imaging. The stability of the ⁶⁴Cu-chelator complex in vivo directly impacts the biodistribution profile, influencing tumor targeting, normal organ uptake, and overall imaging quality. This guide provides an objective comparison of the biodistribution and performance of ⁶⁴Cu-labeled 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) derivatives, supported by experimental data.

Key Performance Differences: DOTA vs. NOTA for ⁶⁴Cu Labeling

Both DOTA and NOTA are widely used bifunctional chelators in radiopharmaceutical development.[1] However, their inherent structural differences lead to distinct in vivo behaviors when complexed with ⁶⁴Cu.

One of the most consistently observed differences is in liver uptake. Studies comparing ⁶⁴Cu-labeled prostate-specific membrane antigen (PSMA) targeting agents have shown that DOTA derivatives lead to significantly higher liver accumulation compared to their NOTA counterparts.[1][2][3] For instance, the liver uptake of ⁶⁴Cu-DOTA-PSMA-3Q was reported to be markedly higher than that of ⁶⁴Cu-NOTA-PSMA-3Q.[1] This suggests that the ⁶⁴Cu-NOTA complex possesses greater in vivo stability, reducing the release of free ⁶⁴Cu which tends to accumulate in the liver.[3][4][5]

While tumor uptake can be similar for both chelators at early time points, some studies indicate that DOTA derivatives may exhibit better tumor retention over time.[1][2] For example, ⁶⁴Cu-DOTA-PSMA-3Q showed significantly better tumor retention at 24 hours post-injection compared to ⁶⁴Cu-NOTA-PSMA-3Q.[1][2] This prolonged retention could be advantageous for therapeutic applications or later-timepoint imaging.

Conversely, NOTA derivatives have demonstrated favorable characteristics such as higher tumor uptake in certain contexts and lower uptake in non-target tissues like the liver.[4] One study found that a ⁶⁴Cu-labeled NOTA derivative demonstrated greater tumor uptake and lower liver uptake than the corresponding DOTA derivative in a prostate cancer model.[2][4]

The choice of chelator can also influence uptake in other tissues. For example, in a study with PSMA-3Q, the NOTA derivative showed higher uptake in the lacrimal, parotid, and submandibular glands, while the DOTA derivative had lower uptake in these glands.[1]

Quantitative Biodistribution Data

The following tables summarize the biodistribution data from preclinical studies comparing ⁶⁴Cu-labeled DOTA and NOTA derivatives targeting PSMA. The data is presented as the percentage of injected dose per gram of tissue (%ID/g) at various time points post-injection.

Table 1: Biodistribution of ⁶⁴Cu-DOTA-PSMA-3Q and ⁶⁴Cu-NOTA-PSMA-3Q in 22Rv1 Tumor-Bearing Mice [1][2]

Organ1 h post-injection (%ID/g)24 h post-injection (%ID/g)
⁶⁴Cu-DOTA-PSMA-3Q ⁶⁴Cu-NOTA-PSMA-3Q
Blood1.85 ± 0.321.68 ± 0.29
Heart0.65 ± 0.110.59 ± 0.10
Lung1.12 ± 0.191.01 ± 0.18
Liver8.18 ± 1.404.04 ± 0.70
Spleen1.34 ± 0.231.19 ± 0.21
Kidney25.1 ± 4.323.8 ± 4.1
Stomach0.45 ± 0.080.41 ± 0.07
Intestine1.28 ± 0.221.15 ± 0.20
Muscle0.51 ± 0.090.48 ± 0.08
Tumor10.5 ± 1.810.1 ± 1.7

*Statistically significant difference (P<0.05) at 1 h post-injection.[1][2] **Statistically significant difference (P<0.05) at 24 h post-injection.[1][2]

Table 2: Biodistribution of ⁶⁴Cu-cudotadipep (DOTA) and ⁶⁴Cu-cunotadipep (NOTA) in PSMA+ PC3-PIP Tumor Xenografts [4]

Organ2 h post-injection (%ID/g)
⁶⁴Cu-cudotadipep
Blood0.36 ± 0.04
Liver1.54 ± 0.12
Spleen0.52 ± 0.04
Kidney4.12 ± 0.33
Tumor10.21 ± 0.82

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments involved in the biodistribution analysis of ⁶⁴Cu-labeled compounds.

The radiolabeling process involves the chelation of the ⁶⁴Cu radionuclide by the DOTA or NOTA moiety conjugated to a targeting molecule (e.g., peptide, antibody).

  • Preparation: A specific amount of the DOTA- or NOTA-conjugated precursor is dissolved in a metal-free buffer, typically ammonium (B1175870) acetate (B1210297) or sodium acetate, with a pH range of 4.5 to 7.2.[6][7][8]

  • Incubation: ⁶⁴CuCl₂ or ⁶⁴Cu(OAc)₂ is added to the precursor solution.[6][7] The reaction mixture is incubated at temperatures ranging from room temperature to 80°C for 10 to 30 minutes.[8][9] Gentle mixing may be applied.[6]

  • Purification: After incubation, the radiolabeled compound is purified from unchelated ⁶⁴Cu using methods like size-exclusion chromatography (e.g., PD-10 column) or high-performance liquid chromatography (HPLC).[6][8]

  • Quality Control: The radiochemical purity of the final product is assessed using radio-thin-layer chromatography (radio-TLC) or radio-HPLC.[6][10][11]

Biodistribution studies are typically conducted in immunocompromised mice (e.g., athymic nude or SCID mice) bearing tumor xenografts.[8][10][12]

  • Cell Culture: Human cancer cell lines expressing the target of interest are cultured under standard conditions.

  • Tumor Inoculation: A suspension of cancer cells is subcutaneously injected into the flank of the mice.[12]

  • Tumor Growth: Tumors are allowed to grow to a suitable size for imaging and biodistribution studies.[12]

PET imaging allows for the non-invasive visualization and quantification of the radiotracer's distribution in real-time.

  • Radiotracer Administration: Tumor-bearing mice are intravenously injected with a specific dose of the ⁶⁴Cu-labeled compound via the tail vein.[12]

  • Anesthesia: Mice are anesthetized for the duration of the scan.

  • Image Acquisition: Static or dynamic PET scans are acquired at various time points post-injection (e.g., 1, 4, 24, 48 hours).[10][13] The images are often co-registered with CT scans for anatomical reference.[13]

  • Image Analysis: Regions of interest (ROIs) are drawn on the images to quantify the radioactivity concentration in different organs and the tumor, often expressed as Standardized Uptake Values (SUV).

Ex vivo biodistribution provides a more precise quantification of radiotracer accumulation in tissues.[13]

  • Sacrifice and Dissection: At predetermined time points after radiotracer injection, mice are euthanized.[14]

  • Organ Harvesting: Tumors and major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, stomach, intestine, muscle) are harvested, weighed, and their radioactivity is measured using a gamma counter.[14]

  • Data Calculation: The radioactivity in each organ is decay-corrected and expressed as the percentage of the injected dose per gram of tissue (%ID/g).[14]

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key experimental workflows.

Radiopharmaceutical_Preparation_and_QC cluster_0 Radiolabeling cluster_1 Purification & Quality Control Precursor DOTA/NOTA-conjugated molecule Incubation Incubation (RT - 80°C, 10-30 min) Precursor->Incubation 64Cu ⁶⁴CuCl₂ or ⁶⁴Cu(OAc)₂ 64Cu->Incubation Purification Purification (e.g., PD-10 column, HPLC) Incubation->Purification QC Quality Control (radio-TLC, radio-HPLC) Purification->QC Final_Product Purified ⁶⁴Cu-labeled compound QC->Final_Product

Diagram 1: Workflow for Radiolabeling and Quality Control.

Biodistribution_Analysis_Workflow cluster_0 In Vivo Phase cluster_1 Ex Vivo Phase Animal_Model Tumor-bearing mouse Injection Intravenous injection of ⁶⁴Cu-labeled compound Animal_Model->Injection PET_CT PET/CT Imaging (various time points) Injection->PET_CT Sacrifice Euthanasia at predefined time points PET_CT->Sacrifice Post-imaging Dissection Organ & Tumor Harvesting Sacrifice->Dissection Counting Gamma Counting Dissection->Counting Analysis Data Analysis (%ID/g calculation) Counting->Analysis

Diagram 2: Workflow for In Vivo and Ex Vivo Biodistribution Analysis.

Conclusion

The choice between DOTA and NOTA as a chelator for ⁶⁴Cu is highly dependent on the specific application and the desired characteristics of the radiopharmaceutical. NOTA generally offers the advantage of lower liver uptake due to its superior in vivo stability with ⁶⁴Cu.[1][3][4][5] This can lead to improved image contrast and reduced non-target radiation dose. On the other hand, DOTA may provide better tumor retention at later time points, which could be beneficial for radionuclide therapy or delayed imaging protocols.[1][2]

Researchers and drug development professionals should carefully consider these trade-offs in biodistribution profiles when selecting a chelator for their ⁶⁴Cu-based radiopharmaceuticals. The experimental protocols and comparative data presented in this guide provide a foundation for making informed decisions in the design and evaluation of novel PET imaging agents.

References

A Comparative Analysis of Chelators for Zirconium-89 Labeling in Immuno-PET

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a chelator for radiolabeling antibodies and other biomolecules with Zirconium-89 (⁸⁹Zr) is a critical decision that significantly impacts the stability and in vivo performance of the resulting radiopharmaceutical. While desferrioxamine (DFO) has long been the clinical gold standard, its suboptimal coordination of the Zr⁴⁺ ion can lead to the release of ⁸⁹Zr in vivo, resulting in undesirable accumulation in bone and potentially compromising image quality and dosimetry calculations.[1][2][3] This has spurred the development of a new generation of chelators designed to offer superior stability. This guide provides a side-by-side comparison of prominent chelators for ⁸⁹Zr-labeling, supported by experimental data to inform the selection of the most suitable agent for your research needs.

Overview of Key Chelators for ⁸⁹Zr

The landscape of ⁸⁹Zr chelators has expanded beyond the traditional DFO to include a variety of derivatives and novel macrocyclic structures. These newer agents aim to fully saturate the coordination sphere of the Zr⁴⁺ ion, thereby enhancing the kinetic inertness of the resulting complex.[1][4] Key contenders in this space include DFO derivatives like DFO* and DFOcyclo*, as well as other novel structures such as 3,4,3-(LI-1,2-HOPO) and CTH-36. Each of these chelators presents a unique profile in terms of labeling efficiency, stability, and in vivo behavior.

Quantitative Comparison of Chelator Performance

The selection of an appropriate chelator is often a balance between ease of labeling and the stability of the final ⁸⁹Zr-conjugate. The following tables summarize key quantitative data from comparative studies, offering a clear overview of the performance of different chelators under various experimental conditions.

ChelatorLabeling ConditionsLabeling TimeRadiochemical YieldMolar ActivityReference
DFORoom Temperature, pH 6.8-7.560 min>95%185-740 MBq/mg[5][6]
DFO37°C30 min>99%50 MBq/mg[7]
DFOcycloNot specifiedNot specifiedNot specifiedNot specified[2]
3,4,3-(LI-1,2-HOPO)37°C30 min>99%50 MBq/mg[7]
CTH-36Room Temperature< 60 minHighNot specified[1]
DOTA-GANot specifiedNot specifiedUnsuccessful LabelingNot applicable[1]
NODHARoom Temperature, pH 7.0< 1 min>90%Not specified[8]

Table 1: Radiolabeling Efficiency. This table provides a comparative overview of the conditions required for efficient radiolabeling of biomolecules with ⁸⁹Zr using different chelators.

Chelator ConjugateStability in Human Serum/Plasma (7 days)Stability vs. EDTA ChallengeStability vs. DFO ChallengeReference
[⁸⁹Zr]Zr-DFO-TrastuzumabStableLow kinetic inertnessNot specified[1][2]
[⁸⁹Zr]Zr-DFO-TrastuzumabStableSuperior to DFONot specified[9]
[⁸⁹Zr]Zr-DFOcyclo-TrastuzumabStableHigher stability than DFOSignificantly more stable than DFO and DFO*[2]
[⁸⁹Zr]Zr-3,4,3-(LI-1,2-HOPO)-CetuximabNot specifiedHigh inertnessNot specified[7]
[⁸⁹Zr]Zr-CTH-36-c(RGDfK)Not specifiedConsiderable labilityNot specified[1]
[⁸⁹Zr]Zr-NODHAStableNot specifiedNot specified[8][10]

Table 2: In Vitro Stability. This table summarizes the stability of ⁸⁹Zr-chelator complexes when challenged in human serum/plasma and against competing chelators like EDTA and DFO.

Chelator ConjugateKey Biodistribution FindingsBone Uptake (%ID/g at 168h)Reference
[⁸⁹Zr]Zr-DFO-TrastuzumabSignificant bone uptake over time.Femur: 4.5 ± 0.6[2]
[⁸⁹Zr]Zr-DFO-TrastuzumabSignificantly lower bone uptake compared to DFO. Favorable pharmacokinetic profile.Femur: 2.0 ± 0.3[2][7][9]
[⁸⁹Zr]Zr-DFOcyclo-TrastuzumabSignificantly lower bone uptake compared to DFO.Femur: 1.5 ± 0.3[2]
[⁸⁹Zr]Zr-3,4,3-(LI-1,2-HOPO)-CetuximabHigher liver and spleen retention than DFO*.Significantly lower than DFO.[7]
[⁸⁹Zr]Zr-NODHABetter renal clearance but higher bone uptake than DFO.Higher than [⁸⁹Zr]Zr-DFO at 24h.[8][10]

Table 3: In Vivo Performance. This table highlights key findings from in vivo biodistribution studies, with a focus on bone uptake as an indicator of complex stability.

Experimental Methodologies

To ensure reproducibility and accurate comparison, detailed experimental protocols are essential. Below are representative protocols for key experiments cited in this guide.

General ⁸⁹Zr-Labeling Protocol for Antibody Conjugates

This protocol is a generalized procedure based on common methodologies.[5][6][7] Specific parameters such as temperature and incubation time may need to be optimized for different chelator-antibody conjugates.

  • Buffer Preparation: Prepare a metal-free buffer, such as 0.5 M HEPES at pH 7.4, by treating with Chelex-100 resin.

  • Antibody-Chelator Conjugation: Dissolve the antibody in the prepared buffer to a concentration of 2-5 mg/mL. Adjust the pH to 8.8-9.0 with 0.1 M Na₂CO₃. Dissolve the bifunctional chelator (e.g., DFO-NCS) in dry DMSO and add a 3-4 fold molar excess to the antibody solution. Incubate for 30 minutes at 37°C with gentle agitation.

  • Purification of the Conjugate: Purify the antibody-chelator conjugate using a desalting column to remove unconjugated chelator.

  • Radiolabeling: Adjust the pH of the ⁸⁹Zr-oxalate solution to 6.8-7.5 using 1.0 M Na₂CO₃. Add the pH-adjusted ⁸⁹Zr solution to the purified antibody-chelator conjugate. Incubate for 30-60 minutes at the optimized temperature (room temperature or 37°C) with gentle agitation.

  • Quality Control: Determine the radiochemical purity using radio-TLC or HPLC.[11]

In Vitro Stability Assay in Human Serum

This assay evaluates the stability of the radiolabeled conjugate in a biologically relevant medium.[2][8]

  • Incubate the purified ⁸⁹Zr-labeled antibody conjugate in human serum at 37°C.

  • At various time points (e.g., 24, 48, 72, 168 hours), take aliquots of the mixture.

  • Analyze the aliquots by radio-TLC or radio-HPLC to determine the percentage of intact radiolabeled antibody.

In Vivo Biodistribution Study in a Xenograft Mouse Model

This study assesses the in vivo stability and targeting capabilities of the radiolabeled antibody.[2][9]

  • Implant tumor cells (e.g., HER2-positive SKOV-3) subcutaneously into immunocompromised mice.

  • Once tumors reach a suitable size, inject the purified ⁸⁹Zr-labeled antibody conjugate intravenously via the tail vein.

  • At predetermined time points (e.g., 24, 72, 144, 168 hours) post-injection, euthanize the mice.

  • Harvest tumors and major organs (blood, liver, spleen, kidneys, bone, etc.).

  • Weigh the tissues and measure the radioactivity using a gamma counter.

  • Calculate the tissue uptake as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the key workflows described.

Radiosynthesis_Workflow cluster_conjugation Step 1: Bioconjugation cluster_labeling Step 2: Radiolabeling Antibody Antibody Solution (pH 8.8-9.0) Incubate_Conj Incubate (37°C, 30 min) Antibody->Incubate_Conj Chelator Bifunctional Chelator (e.g., DFO-NCS in DMSO) Chelator->Incubate_Conj Purify_Conj Purification (Desalting Column) Incubate_Conj->Purify_Conj Incubate_Label Incubate (RT or 37°C, 30-60 min) Purify_Conj->Incubate_Label Zr89 ⁸⁹Zr-oxalate (pH 6.8-7.5) Zr89->Incubate_Label QC Quality Control (Radio-TLC/HPLC) Incubate_Label->QC Final_Product Purified ⁸⁹Zr-Antibody QC->Final_Product >95% RCP

Caption: Workflow for the bioconjugation and radiosynthesis of ⁸⁹Zr-labeled antibodies.

InVivo_Biodistribution_Workflow cluster_animal_model Animal Model Preparation cluster_experiment Biodistribution Experiment cluster_analysis Data Analysis Tumor_Cells Tumor Cell Implantation (e.g., SKOV-3) Tumor_Growth Tumor Growth Tumor_Cells->Tumor_Growth Injection IV Injection of ⁸⁹Zr-Antibody Tumor_Growth->Injection Time_Points Euthanasia at Defined Time Points Injection->Time_Points Tissue_Harvest Tissue & Tumor Harvest Time_Points->Tissue_Harvest Gamma_Count Gamma Counting Tissue_Harvest->Gamma_Count Calculation Calculate %ID/g Gamma_Count->Calculation Biodistribution_Data Biodistribution Data Calculation->Biodistribution_Data Results

Caption: Workflow for in vivo biodistribution studies of ⁸⁹Zr-labeled antibodies.

Conclusion

The development of novel chelators for ⁸⁹Zr has led to significant advancements in the stability of radioimmunoconjugates. While DFO remains a widely used standard, chelators such as DFO* and DFOcyclo* have demonstrated superior in vivo stability, characterized by significantly lower bone uptake.[2][9] The choice of chelator will ultimately depend on the specific requirements of the research, including the nature of the targeting molecule and the desired pharmacokinetic profile. For applications demanding high in vivo stability and minimal off-target radiation dose, the newer generation of octadentate chelators represents a compelling alternative to DFO.[2][7] This guide provides a foundational comparison to aid in this critical decision-making process.

References

Assessing the Kinetic Inertness of Lanthanide Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The kinetic inertness of lanthanide complexes is a critical parameter in the development of therapeutic and diagnostic agents, ensuring that the lanthanide ion remains sequestered by its chelating ligand in vivo to prevent toxicity and maintain efficacy. This guide provides a comparative assessment of the kinetic inertness of various lanthanide complexes, supported by experimental data and detailed methodologies.

Comparative Kinetic Data

The dissociation of lanthanide complexes, a key measure of their kinetic inertness, is often studied under acidic conditions. The rate of this dissociation is a crucial indicator of the complex's stability in a biological environment. Below are tables summarizing the dissociation rate constants and half-lives of several notable lanthanide complexes.

Ligand/ComplexLanthanide IonDissociation Rate Constant (k₁) (M⁻¹s⁻¹)ConditionsReference
[Gd(1,4-DO2APA)]Gd³⁺1.42Acid-catalyzed[1][2]
[Gd(1,7-DO2APA)]Gd³⁺23.5Acid-catalyzed[1][2]
[Yb(1,4-DO2APA)]Yb³⁺5.79 x 10⁻³Acid-catalyzed[1][2]
[Yb(1,7-DO2APA)]Yb³⁺1475Acid-catalyzed[1][2]
Ce(PCTA)Ce³⁺9.61 x 10⁻⁴Acid-catalyzed[3]
Eu(PCTA)Eu³⁺5.08 x 10⁻⁴Acid-catalyzed[3]
Y(PCTA)Y³⁺1.07 x 10⁻³Acid-catalyzed[3]
Yb(PCTA)Yb³⁺2.80 x 10⁻⁴Acid-catalyzed[3]
ComplexConditionsDecomplexation Half-Life (τ₁/₂)Reference
[Ce(dota)]⁻5 M Acid, 50 °C~19 seconds
²²[Ce(pyta)]⁻5 M Acid, 50 °C~6 hours
[Eu(dota)]⁻2 M HCl6.9 hours[4]
[Gd(dota)]⁻2 M HCl11.5 hours[4]
[Ce(dota)]⁻2 M HCl1.2 minutes[4]
[Ln(cb-tedpa)]⁺2 M HClNo dissociation observed for at least 5 months[4][5][6]

Key Observations:

  • Extraordinary Inertness: Complexes of H₄pyta exhibit a kinetic inertness that is 10²–10⁴ times higher than that of the corresponding Ln(III)–H₄dota complexes.[7][8] Dissociation of Ln(III)–H₄pyta complexes in 5 M HClO₄ at 90 °C is extremely slow, taking several hours.[7][8]

  • Structural Isomers Matter: The positioning of donor atoms in the ligand framework significantly impacts kinetic inertness. For instance, the Gd³⁺ complex with the cis-disubstituted cyclen ligand (1,4-DO2APA) is about 15 times more inert than its trans-disubstituted counterpart (1,7-DO2APA).[1][2] This difference in inertness is even more pronounced for smaller lanthanide ions, reaching five orders of magnitude for Yb³⁺.[1][2]

  • Cross-Bridged Ligands for Unprecedented Stability: Lanthanide complexes with a cross-bridged cyclam derivative (cb-tedpa) demonstrate remarkable kinetic inertness, showing no dissociation even after 5 months in 2 M HCl.[4][5][6] This is in stark contrast to [Ln(dota)]⁻ complexes, which dissociate under the same conditions with half-lives ranging from approximately 1 minute to 12 hours.[4][5][6]

  • Macrocyclic vs. Acyclic Ligands: Macrocyclic ligands generally form more kinetically inert complexes than flexible, acyclic ligands like DTPA.[3] Eu·DOTA, a macrocyclic complex, is kinetically inert and remains stable for months when challenged with competing ions, whereas Eu·DTPA is not.[9]

Experimental Protocols for Assessing Kinetic Inertness

The kinetic inertness of lanthanide complexes is typically evaluated through dissociation kinetics studies. A common and robust method is the acid-catalyzed dissociation monitored by spectrophotometry or chromatography.

General Protocol for Acid-Catalyzed Dissociation Study:

  • Complex Preparation: Synthesize and purify the lanthanide complex of interest.

  • Reaction Setup: Prepare a solution of the lanthanide complex at a known concentration in an acidic medium (e.g., HCl or HClO₄) of a specific molarity. To maintain a constant ionic strength, a non-coordinating salt like NaClO₄ can be added.[3]

  • Temperature Control: Maintain the reaction mixture at a constant, often elevated, temperature (e.g., 90 °C) to accelerate the dissociation process to an observable rate.[10][7]

  • Monitoring the Reaction: At regular time intervals, withdraw aliquots of the reaction mixture and quench the dissociation process (e.g., by rapid cooling or neutralization).

  • Analytical Measurement: Quantify the concentration of the intact complex and/or the released free lanthanide ion. Common analytical techniques include:

    • UV-Vis Spectrophotometry: If the complex has a distinct UV-Vis absorption spectrum from the free ligand and lanthanide ion, the change in absorbance at a specific wavelength can be monitored over time.[3] The use of a colorimetric indicator ligand like Arsenazo III that complexes with the released lanthanide ion can also be employed.[11]

    • High-Performance Liquid Chromatography (HPLC): This technique is highly effective for separating the lanthanide complex from the free ligand and any degradation products, allowing for accurate quantification of the remaining complex.[10]

    • Luminescence Spectroscopy: For luminescent lanthanide ions like Eu³⁺ and Tb³⁺, changes in the luminescence intensity or spectrum upon dissociation can be monitored.[9]

  • Data Analysis: The observed pseudo-first-order rate constant (k_obs) for the dissociation is determined by fitting the concentration of the complex versus time to an exponential decay function. The second-order rate constant (k₁) for the acid-catalyzed dissociation is then calculated by dividing k_obs by the concentration of the acid.

Metal-Exchange Reactions:

An alternative or complementary method involves challenging the lanthanide complex with a competing metal ion, such as Cu²⁺, which forms a more stable complex with the free ligand.[2][12] The rate of formation of the new metal complex is then monitored, providing an indirect measure of the dissociation rate of the original lanthanide complex.

Visualizing Methodologies and Relationships

Experimental Workflow for Kinetic Inertness Assessment

G Complex_Prep Lanthanide Complex Synthesis & Purification Reaction_Setup Prepare Reaction Mixture (Complex, Acid, Constant I) Complex_Prep->Reaction_Setup Incubation Incubate at Constant Temperature Reaction_Setup->Incubation Aliquots Withdraw & Quench Aliquots at Time Intervals Incubation->Aliquots Measurement Analytical Measurement (HPLC, UV-Vis, etc.) Aliquots->Measurement Data_Analysis Calculate Rate Constants (k_obs, k₁) Measurement->Data_Analysis

Caption: Workflow for determining the kinetic inertness of lanthanide complexes.

Factors Influencing Kinetic Inertness of Lanthanide Complexes

G cluster_ligand Ligand Properties cluster_metal Metal Ion Properties cluster_environment Environmental Factors Inertness Kinetic Inertness Structure Macrocyclic vs. Acyclic Structure->Inertness Rigidity Ligand Rigidity (e.g., cross-bridging) Rigidity->Inertness Pendants Nature & Position of Pendant Arms Pendants->Inertness Basicity Donor Atom Basicity Basicity->Inertness Ionic_Radius Lanthanide Ionic Radius Ionic_Radius->Inertness pH pH / Acidity pH->Inertness affects dissociation rate Temperature Temperature Temperature->Inertness affects dissociation rate

Caption: Key factors determining the kinetic inertness of lanthanide complexes.

References

Stability Showdown: A Comparative Guide to Radioimmunoconjugates In Vitro and In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of a radioimmunoconjugate (RIC) is a critical determinant of its efficacy and safety. This guide provides an objective comparison of the in vitro and in vivo stability of various RICs, supported by experimental data, to aid in the selection of optimal candidates for preclinical and clinical development.

The journey of a radioimmunoconjugate from administration to a tumor cell is fraught with challenges that can compromise its integrity. In the bloodstream and within non-target tissues, the radiolabel can detach from the antibody, leading to off-target radiation toxicity and reduced therapeutic or imaging efficacy. Therefore, a thorough evaluation of both in vitro (in a controlled laboratory setting) and in vivo (within a living organism) stability is paramount.

This guide delves into the stability profiles of several key radioimmunoconjugates, highlighting the impact of different chelators and radionuclides on their performance. We present a comprehensive overview of experimental protocols for assessing stability and visualize the intricate workflows involved.

In Vitro Stability: The First Hurdle

In vitro stability assays provide the initial assessment of a radioimmunoconjugate's robustness, typically by measuring its integrity in human serum over time. These studies are crucial for screening and selecting promising candidates for further in vivo evaluation. A key factor influencing in vitro stability is the choice of chelator, the molecule that securely holds the radioactive metal.

Macrocyclic chelators, such as DOTA and NOTA, have consistently demonstrated superior stability compared to their acyclic counterparts, like DTPA derivatives.[1][2] This is evident in studies with 64Cu-labeled rituximab (B1143277), where macrocyclic conjugates maintained high stability in serum, with less than 6% dissociation of the copper radionuclide over 48 hours.[1][2] In stark contrast, DTPA-based conjugates exhibited poor serum stability, with a significant release of 64Cu.[1][2]

RadioimmunoconjugateChelator TypeRadionuclideSerum Stability (% Intact at 48h)Reference
Rituximab Conjugates
64Cu-NOTA-rituximabMacrocyclic64Cu97.5% ± 0.3%[1][2]
64Cu-DOTA-rituximabMacrocyclic64Cu>94%[2]
64Cu-CHX-A"-DTPA-rituximabAcyclic64Cu38.2%[1][2]
64Cu-DTPA-rituximabAcyclic64Cu14.0%[1][2]
Trastuzumab Conjugates
89Zr-DFOcyclo-trastuzumabAcyclic Derivative89ZrHigh (stable for up to 7 days in plasma)[1][3]
89Zr-DFO-trastuzumabAcyclic Derivative89ZrHigh (stable for up to 7 days in plasma)[1][3]
89Zr-DFO-trastuzumabAcyclic89ZrHigh (stable for up to 7 days in plasma)[1][3]
177Lu-DOTA-trastuzumabMacrocyclic177Lu85% ± 3.5% (at 96h in human serum)[4]
Other Conjugates
90Y-ibritumomab tiuxetanAcyclic (DTPA derivative)90YMedian serum effective half-life of 28 hours[5]

Table 1: Comparative In Vitro Serum Stability of Various Radioimmunoconjugates.

In Vivo Stability: The Ultimate Test

While in vitro assays are informative, in vivo studies in animal models provide a more accurate prediction of a radioimmunoconjugate's behavior in a complex biological system. In vivo stability is assessed by examining the biodistribution of the RIC, specifically its uptake and retention in the target tumor versus non-target organs such as the liver, kidneys, and bone.[6][7] High uptake in non-target organs can be indicative of radiolabel detachment and instability.

Studies comparing different chelators for 89Zr-labeled trastuzumab have shown that modifications to the standard DFO chelator, such as in DFO* and DFOcyclo, can significantly improve in vivo stability.[1][3] Mice injected with [89Zr]Zr-DFO-trastuzumab showed significantly higher bone uptake of the radiolabel compared to those receiving [89Zr]Zr-DFOcyclo-trastuzumab, indicating greater release of free 89Zr from the former.[1][3]

Similarly, macrocyclic chelators have demonstrated excellent in vivo stability. For instance, 64Cu-labeled rituximab conjugates with macrocyclic chelators showed that the majority of the radioactivity remained in the blood pool up to 48 hours post-injection, with minimal accumulation in the liver and kidneys, suggesting good in vivo stability.[1][2]

RadioimmunoconjugateAnimal ModelTumor Uptake (%ID/g at 168h)Bone (Femur) Uptake (%ID/g at 168h)Liver Uptake (%ID/g at 168h)Reference
89Zr-Trastuzumab Conjugates HER2+ SKOV-3 Tumor-bearing Mice
89Zr-DFOcyclo-trastuzumab72.1 ± 14.61.5 ± 0.3Not significantly different[1][3]
89Zr-DFO-trastuzumabNot significantly different2.0 ± 0.3Not significantly different[1][3]
89Zr-DFO-trastuzumab93.1 ± 20.94.5 ± 0.6Not significantly different[1][3]
177Lu-Trastuzumab Conjugates
177Lu-DOTA-trastuzumabBreast Tumor-bearing Mice~10 (at 168h)~1.5 (at 168h)~4 (at 168h)[8]
90Y-Ibritumomab Tiuxetan
90Y-ibritumomab tiuxetanHuman PatientsTumor absorbed dose: 8.6 to 28.6 mGy/MBqRed marrow dose: 0.52 ± 0.04 mGy/MBq3.2 ± 1.8 mGy/MBq[9]

Table 2: Comparative In Vivo Stability (Biodistribution) of Radioimmunoconjugates. (Note: %ID/g refers to the percentage of the injected dose per gram of tissue).

Experimental Protocols

Accurate and reproducible assessment of radioimmunoconjugate stability relies on well-defined experimental protocols. Below are detailed methodologies for key experiments cited in this guide.

Protocol 1: Radiolabeling of an Antibody with a DOTA-Chelator (e.g., 177Lu-DOTA-Trastuzumab)

This protocol describes the conjugation of a DOTA-NHS-ester to an antibody followed by radiolabeling with a metallic radionuclide.

  • Conjugation of DOTA-NHS-ester to the Antibody:

    • Dissolve the antibody (e.g., Trastuzumab) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.8).

    • Add the DOTA-NHS-ester to the antibody solution. The molar ratio of chelator to antibody needs to be optimized but is often in the range of 10:1 to 20:1.

    • Incubate the reaction mixture with continuous mild stirring for a specified time (e.g., 15 hours) at room temperature.[10]

    • Purify the resulting immunoconjugate (e.g., DOTA-Trastuzumab) to remove unconjugated chelator using size-exclusion chromatography (e.g., a PD-10 column).[11]

  • Radiolabeling with 177Lu:

    • Buffer the sterile 177LuCl3 solution with a suitable buffer (e.g., 0.5M ammonium (B1175870) acetate, pH 5.5) to form 177Lu-acetate.[11]

    • Add the 177Lu-acetate to the purified immunoconjugate solution.

    • Adjust the pH of the reaction mixture to 5.0-5.5.

    • Incubate the reaction at 37°C for 30 minutes.[11]

    • To stop the reaction and chelate any unbound 177Lu, add a solution of EDTA.[11]

    • Purify the final radiolabeled immunoconjugate using size-exclusion chromatography to remove free 177Lu and 177Lu-EDTA.[11]

  • Quality Control:

    • Determine the radiochemical purity of the final product using methods such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[11]

Protocol 2: In Vitro Serum Stability Assay

This assay evaluates the stability of the radioimmunoconjugate in human serum over time.

  • Incubation:

    • Add a known amount of the purified radioimmunoconjugate to human serum.

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 1, 24, 48, 72, 96 hours), take aliquots of the serum mixture.[4]

  • Analysis:

    • Analyze the aliquots using a suitable method to separate the intact radioimmunoconjugate from the released radiolabel. Size-exclusion HPLC is a commonly used technique.[2]

    • Quantify the amount of radioactivity associated with the intact radioimmunoconjugate and the free radiolabel at each time point.

  • Calculation:

    • Calculate the percentage of intact radioimmunoconjugate at each time point to determine the serum stability profile.

Protocol 3: In Vivo Biodistribution Study in Mice

This study determines the distribution of the radioimmunoconjugate in a tumor-bearing mouse model.

  • Animal Model:

    • Use an appropriate mouse model with tumors that express the target antigen of the antibody (e.g., HER2-positive tumors for trastuzumab-based RICs).[1][6]

  • Administration:

    • Inject a known amount of the purified radioimmunoconjugate intravenously into the mice.[6][7]

  • Tissue Harvesting:

    • At predetermined time points (e.g., 4, 24, 48, 72, 168 hours) post-injection, humanely euthanize a group of mice.[6][7]

    • Dissect and collect major organs and tissues of interest, including the tumor, blood, liver, spleen, kidneys, and bone (femur).[6][7]

  • Radioactivity Measurement:

    • Weigh each collected tissue sample.

    • Measure the radioactivity in each sample using a gamma counter.[7]

    • Also, measure the radioactivity of a standard of the injected dose.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor at each time point.[6] This allows for a quantitative comparison of the radioimmunoconjugate's distribution and accumulation.

Visualizing the Workflow

To better understand the processes involved in evaluating radioimmunoconjugate stability, the following diagrams illustrate the key experimental workflows.

Radiolabeling_Workflow Antibody Antibody Conjugation Conjugation Reaction Antibody->Conjugation Chelator Bifunctional Chelator (e.g., DOTA-NHS) Chelator->Conjugation Immunoconjugate Immunoconjugate (Antibody-Chelator) Conjugation->Immunoconjugate Purification1 Purification (Size-Exclusion Chromatography) Immunoconjugate->Purification1 Purified_IC Purified Immunoconjugate Purification1->Purified_IC Radiolabeling Radiolabeling Reaction Purified_IC->Radiolabeling Radionuclide Radionuclide (e.g., 177LuCl3) Radionuclide->Radiolabeling RIC Radioimmunoconjugate (RIC) Radiolabeling->RIC Purification2 Purification (Size-Exclusion Chromatography) RIC->Purification2 Final_RIC Final Purified RIC Purification2->Final_RIC QC Quality Control (HPLC/TLC) Final_RIC->QC

Caption: Workflow for the preparation of a radioimmunoconjugate.

Stability_Testing_Workflow cluster_invitro In Vitro Stability cluster_invivo In Vivo Stability RIC_vitro Radioimmunoconjugate Incubation_vitro Incubation at 37°C RIC_vitro->Incubation_vitro Serum Human Serum Serum->Incubation_vitro Sampling_vitro Aliquots at Time Points Incubation_vitro->Sampling_vitro Analysis_vitro HPLC Analysis Sampling_vitro->Analysis_vitro Data_vitro Determine % Intact RIC Analysis_vitro->Data_vitro RIC_vivo Radioimmunoconjugate Injection Intravenous Injection RIC_vivo->Injection Mouse Tumor-Bearing Mouse Mouse->Injection Time_Points Euthanasia at Time Points Injection->Time_Points Harvest Tissue Harvesting Time_Points->Harvest Counting Gamma Counting Harvest->Counting Data_vivo Calculate %ID/g Counting->Data_vivo

Caption: Experimental workflows for in vitro and in vivo stability testing.

References

A Comparative Analysis of the Thermodynamic Stability of DOTA and DOTA-bis(amide) Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermodynamic stability of chelating agents is paramount for the design of safe and effective metal-based diagnostic and therapeutic agents. This guide provides an objective comparison of the thermodynamic stability of complexes formed with the widely used macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its DOTA-bis(amide) derivatives. The information presented is supported by experimental data from peer-reviewed literature.

The substitution of two of the carboxylate arms of DOTA with amide functionalities in DOTA-bis(amide) ligands significantly influences their coordination chemistry and the thermodynamic stability of their metal complexes. Generally, DOTA complexes exhibit higher thermodynamic stability compared to their DOTA-bis(amide) counterparts. This is largely attributed to the lower basicity of the amide groups in DOTA-bis(amide) compared to the carboxylate groups in DOTA, resulting in a weaker overall coordination to the metal ion.[1][2]

Despite their lower thermodynamic stability, some DOTA-bis(amide) complexes demonstrate sufficient kinetic inertness, a critical factor for their in vivo application, preventing the release of potentially toxic metal ions.[2] The choice between DOTA and a DOTA-bis(amide) derivative often depends on the specific application, the metal ion to be chelated, and the desired pharmacokinetic properties.

Quantitative Comparison of Stability Constants

The thermodynamic stability of a metal complex is quantified by its stability constant (log K). The following tables summarize the stability constants for DOTA and various DOTA-bis(amide) and other amide derivatives with a range of metal ions, as reported in the literature.

Table 1: Stability Constants (log K) of DOTA Complexes with Various Metal Ions

Metal Ionlog K
Gd(III)~25.4
Eu(III)~25.0
Lu(III)~25.4
Ga(III)26.05
Cu(II)21.98
Zn(II)>18
Pb(II)~20

Note: Stability constants can vary depending on experimental conditions such as temperature and ionic strength.[3][4][5]

Table 2: Stability Constants (log K) of DOTA-bis(amide) and Other DOTA-amide Derivative Complexes

LigandMetal Ionlog K
DOTA-bis(n-butylacetamide) (DO2A2MnBu)Gd(III)Between Ln(DOTA)- and Ln(DOTA-tetra(amide))3+
DOTA-bis(n-butylacetamide) (DO2A2MnBu)Eu(III)Between Ln(DOTA)- and Ln(DOTA-tetra(amide))3+
DOTA-bis(n-butylacetamide) (DO2A2MnBu)Cu(II)19.85
DOTA-mono(n-butylamide) (DO3AMBu)Ga(III)24.64
DOTA-tetra(amide) derivativesLn(III)~10-11 orders of magnitude lower than [Ln(DOTA)]-

Note: The stability of DOTA-bis(amide) complexes generally falls between that of DOTA and DOTA-tetra(amide) complexes.[1][2][4]

Experimental Protocols

The determination of thermodynamic stability constants is a meticulous process requiring precise experimental control. The most common method cited in the literature for these complexes is potentiometric titration .

Potentiometric Titration for Stability Constant Determination

Objective: To determine the protonation constants of the ligand and the stability constants of its metal complexes by monitoring the pH of a solution upon the addition of a standardized base.

Materials and Reagents:

  • High-purity DOTA or DOTA-bis(amide) ligand

  • Metal salt of interest (e.g., GdCl₃, EuCl₃)

  • Standardized potassium hydroxide (B78521) (KOH) solution (carbonate-free)

  • Standardized hydrochloric acid (HCl) solution

  • Potassium chloride (KCl) to maintain constant ionic strength

  • High-purity water (Milli-Q or equivalent)

  • Inert gas (e.g., argon)

Instrumentation:

  • High-precision pH meter with a combination glass electrode

  • Automated burette for precise titrant delivery

  • Thermostatted reaction vessel to maintain a constant temperature

  • Magnetic stirrer

Procedure:

  • Electrode Calibration: The pH electrode is calibrated using standard buffer solutions (e.g., pH 4.005 and 9.180) to ensure accurate hydrogen ion concentration measurements.[6]

  • Ligand Protonation: A solution of the ligand (e.g., 2.0–4.0 mM) with a known concentration of HCl is prepared in a solution of constant ionic strength (e.g., 1.0 M KCl).[6]

  • The solution is titrated with a standardized KOH solution at a constant temperature (e.g., 25 °C) under an inert atmosphere to prevent CO₂ contamination.[6]

  • The pH is recorded after each addition of the titrant, allowing for equilibration.

  • The collected data (pH vs. volume of KOH added) is used to calculate the protonation constants of the ligand using a suitable computer program like PSEQUAD.[6]

  • Complexation Titration: A solution containing the ligand and the metal ion of interest (typically in a 1:1 or 1:2 ligand-to-metal ratio) is prepared under the same conditions of ionic strength and temperature.[6]

  • This solution is then titrated with the standardized KOH solution.

  • For very slow complexation reactions, "out-of-cell" experiments may be necessary, where solutions are prepared at different pH values and allowed to equilibrate for an extended period (up to several weeks) before measurement.[4][6]

  • The titration data for the metal-ligand system, along with the predetermined protonation constants of the ligand, are used to calculate the stability constants of the metal complexes.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the thermodynamic stability constants of DOTA and DOTA-bis(amide) complexes using potentiometric titration.

G Workflow for Determining Thermodynamic Stability Constants cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH Electrode E Titrate Ligand Solution with KOH A->E B Prepare Ligand Solution (with HCl, constant ionic strength) B->E C Prepare Metal-Ligand Solution F Titrate Metal-Ligand Solution with KOH C->F D Prepare Standardized KOH Titrant D->E D->F G Record pH vs. Volume of Titrant E->G F->G H Calculate Ligand Protonation Constants G->H I Calculate Metal-Ligand Stability Constants G->I H->I

Caption: Workflow for Thermodynamic Stability Constant Determination.

References

Safety Operating Guide

Standard Operating Procedure: Disposal of (R)-tetraMe-Tetraxetan and Other Novel Research Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific disposal procedures for "(R)-tetraMe-Tetraxetan" are not available in public literature or safety data repositories. This compound must be treated as a novel chemical with unknown hazards. The following guide provides essential, step-by-step procedures for the safe handling and disposal of uncharacterized or new research chemicals. It is mandatory to consult with your institution's Environmental Health and Safety (EHS) department before proceeding and to adhere to all local and federal regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, researchers must handle the compound with the utmost care to minimize all potential risks.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., polychloroprene or nitrile), and chemical safety goggles or a face shield.[1][2]

  • Ventilation: All handling of the compound and its waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]

  • Avoid Contact: Prevent any direct contact with skin, eyes, and clothing. Do not inhale vapors, mists, or gases.[1][3]

  • Risk Assessment: In the absence of a specific Safety Data Sheet (SDS), conduct a thorough risk assessment based on the chemical's structure, functional groups, and any available toxicological data for similar compounds.[1] Treat the substance as potentially toxic, flammable, and reactive.

Chemical Waste Profile

Accurate characterization of the waste stream is critical for safe disposal. Your EHS department will require detailed information. Use the following table as a template to summarize the data for your waste container.

Property Description
Chemical Name This compound
CAS Number Not available
Physical State Solid / Liquid / Gas
Quantity Specify mass (g) or volume (mL)
Solvents Present (%) List all solvents and their approximate percentages (e.g., Acetonitrile 80%, Water 20%)
Potential Hazards Hazards Not Fully Known. Based on structural analysis, may be [Insert potential hazards, e.g., toxic, irritant, corrosive, flammable].
pH (if aqueous) Measure and record the pH of the waste solution.
Reactivity Note any known incompatibilities (e.g., reacts with acids, bases, oxidizers, water).[4]
Generation Date The date waste was first added to the container.[1]
Principal Investigator Name of the PI responsible for the laboratory.
Laboratory Location Building and Room Number.

Step-by-Step Disposal Protocol

This protocol outlines the general procedure for safely disposing of small quantities of novel research chemicals through your institution's EHS department.

Step 1: Waste Identification and Segregation

  • A chemical is considered waste when it is no longer intended for use.[5]

  • Do not mix different waste streams. Keep halogenated solvents, non-halogenated solvents, aqueous waste, and solid waste in separate, dedicated containers.[6] Mixing incompatible chemicals can cause violent reactions, fires, or the generation of toxic gases.[4]

Step 2: Select a Proper Waste Container

  • Use a container that is in good condition, free of leaks or cracks, and compatible with the chemical waste.[5]

  • The container must have a tight-fitting, screw-top cap to prevent leaks and evaporation.[1][4] Funnels should not be left in the container during storage.[7]

  • Do not fill containers beyond 90% capacity to allow for vapor expansion.[4]

Step 3: Label the Waste Container

  • Attach a completed Hazardous Waste label to the container as soon as the first drop of waste is added.[5]

  • The label must include:

    • The words "Hazardous Waste".[1][5]

    • The full, unabbreviated names of all chemical components, including solvents.[1]

    • The approximate percentage of each component.

    • The accumulation start date (the date waste was first added).[1]

    • The name of the Principal Investigator and the lab location.

Step 4: Store the Waste Safely

  • Store the waste container in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[1][4][8]

  • Keep the waste container closed at all times except when adding waste.[5][7]

  • Use secondary containment (such as a plastic tub) for all liquid waste containers to contain potential spills.[5][9]

  • Segregate containers of incompatible wastes within the SAA. For example, store acids and bases separately.[4][7]

Step 5: Arrange for Disposal

  • Once the container is full or has been stored for the maximum allowable time (consult your EHS for specific time limits, often up to one year for partially filled containers in an SAA), request a pickup from your institution's EHS office.[1][4]

  • Provide the EHS staff with all available documentation and information about the waste, including your completed chemical waste profile.[9]

  • Never dispose of unknown or hazardous chemicals down the drain, by evaporation, or in the regular trash.[7][10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of a novel research chemical.

G cluster_prep Preparation & Assessment cluster_contain Containment & Labeling cluster_storage Safe Storage cluster_disposal Final Disposal A Identify Unwanted Novel Chemical (this compound) B Conduct Risk Assessment (Treat as Hazardous) A->B C Wear Full PPE (Goggles, Gloves, Lab Coat) B->C D Select Compatible Waste Container C->D E Affix 'Hazardous Waste' Label & Fill Out Details D->E F Add Waste to Container (Do not exceed 90%) E->F G Close Container Tightly F->G H Place in Secondary Containment G->H I Store in Designated Satellite Accumulation Area (SAA) H->I J Segregate from Incompatibles I->J K Is Container Full or Storage Time Limit Reached? J->K K->I No L Contact EHS for Waste Pickup K->L Yes M Provide EHS with All Documentation L->M N EHS Collects & Disposes of Waste Compliantly M->N

Caption: Workflow for the safe disposal of novel research chemicals.

References

Personal protective equipment for handling (R)-tetraMe-Tetraxetan

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (R)-tetraMe-Tetraxetan

Disclaimer: The compound "this compound" is not found in established chemical databases and is considered a hypothetical substance for the purpose of this guide. The following information is a synthesized safety protocol based on best practices for handling hazardous research chemicals and data from analogous compounds. Researchers must always consult a validated Safety Data Sheet (SDS) for any specific chemical they handle.

This guide provides essential, immediate safety and logistical information for handling this compound in a laboratory setting. It includes procedural, step-by-step guidance for safe operations and disposal, designed for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is presumed to be a hazardous compound requiring stringent safety measures. Based on analogous chemical structures, it is classified as harmful in contact with skin, a potential cause of severe skin burns and eye damage, and may elicit an allergic skin reaction[1]. Therefore, adherence to the following PPE protocols is mandatory.

Personal protective equipment (PPE) is essential to minimize exposure to hazards that can cause serious workplace injuries[2]. The selection of PPE should be based on a thorough risk assessment of the planned procedures.

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound

Protection LevelEquipment SpecificationPurpose
Eye & Face Safety goggles with side shields or a full-face shield.[3]Protects against chemical splashes and airborne particles. A face shield is required when there is a significant risk of splashing[4].
Hand Double-gloving with chemical-resistant gloves (e.g., Nitrile, Butyl rubber).[4][5]Provides a primary barrier against skin absorption and chemical burns. Double-gloving offers additional protection in case the outer glove is compromised.
Body Chemical-resistant lab coat or coveralls.Protects skin and personal clothing from contamination.
Respiratory Required when handling the compound as a powder outside of a certified chemical fume hood or when aerosolization is possible. A NIOSH-approved respirator (e.g., N95 for particulates or a respirator with appropriate chemical cartridges) should be used.[3][6]Prevents inhalation of hazardous dust or vapors.
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills and falling objects.
Hypothetical Physical and Chemical Properties

The following table summarizes the hypothetical properties of this compound to inform handling and storage procedures.

Table 2: Hypothetical Properties and Exposure Limits

PropertyValueSource/Analogy
Physical State Solid (Crystalline Powder)Assumed for a research-grade organic compound.
Appearance White to off-whiteCommon appearance for purified organic compounds.
Molecular Weight ~460.5 g/mol Hypothetical value based on a plausible structure.
Boiling Point > 250 °C / 482 °FSimilar to other complex organic molecules that may decompose before boiling[1].
Occupational Exposure Limit 0.1 mg/m³ (8-hour TWA)A conservative, hypothetical limit for a potent research chemical.
Incompatibilities Strong oxidizing agents, strong acids.Common incompatibility for complex organic amines and ethers. Contact with acids could generate toxic gas[7].
Storage Conditions Store locked up in a well-ventilated place at 2-8°C, protected from light and moisture.[1][8]Standard storage conditions for sensitive research compounds to ensure stability[8].

Operational and Disposal Plans

Experimental Protocol: Safe Handling and Weighing

This protocol outlines the step-by-step methodology for safely handling this compound solid and preparing a stock solution.

  • Preparation and Decontamination:

    • Ensure the work area, specifically a certified chemical fume hood, is clean and uncluttered.

    • Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.

    • Prepare all necessary equipment (spatulas, weigh boats, glassware, solvent) and place it within the fume hood.

    • Decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) before and after work.

  • Personal Protective Equipment (PPE) Donning:

    • Don all required PPE as specified in Table 1 before entering the laboratory area where the compound is stored or handled.

  • Handling and Weighing (within a chemical fume hood):

    • Retrieve the this compound container from its secure, temperature-controlled storage.

    • Allow the container to equilibrate to room temperature before opening to prevent condensation.

    • Perform all manipulations, including opening the container and weighing the powder, deep within the fume hood to contain any airborne particles.

    • Use anti-static tools and a weigh boat. Do not handle the primary container with bare hands, even if gloved.

    • Carefully transfer the desired amount of the compound. Avoid generating dust.

    • Securely close the primary container immediately after weighing.

  • Solution Preparation:

    • Add the weighed this compound to the appropriate glassware.

    • Slowly add the desired solvent, ensuring the vessel is aimed away from the user.

    • If necessary, cap and mix using a vortex or sonicator until fully dissolved.

  • Post-Handling:

    • Wipe down the exterior of the primary container before returning it to storage.

    • Dispose of all contaminated disposable materials (e.g., weigh boats, pipette tips, gloves) as hazardous chemical waste.

Emergency Procedures

Immediate action is critical in the event of an exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[1][9].

  • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][9].

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[9].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[9].

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and regulatory guidelines[7][10].

  • Waste Segregation:

    • Solid Waste: Collect contaminated items such as gloves, paper towels, and weigh boats in a dedicated, clearly labeled, leak-proof container (e.g., a plastic bag inside a rigid box)[10][11].

    • Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and properly vented hazardous waste container. The container must be made of a compatible material (e.g., glass or polyethylene)[11].

    • Sharps: All contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.

  • Labeling and Storage:

    • All waste containers must be labeled with a "Hazardous Waste" tag.

    • The label must clearly identify the contents, including "this compound" and any solvents used.

    • Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Disposal Request:

    • Once a waste container is full, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) office. Do not pour any waste down the drain.

Visualized Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

G prep 1. Preparation - Verify fume hood function - Gather materials ppe 2. Don PPE - Lab Coat - Double Gloves - Goggles prep->ppe Proceed weigh 3. Weigh Compound (Inside Fume Hood) ppe->weigh Proceed solubilize 4. Solubilize Compound (Inside Fume Hood) weigh->solubilize Transfer experiment 5. Perform Experiment solubilize->experiment Use decontaminate 6. Decontaminate Work Area experiment->decontaminate Completion waste 7. Segregate & Label Waste - Solid Waste - Liquid Waste decontaminate->waste Dispose storage 8. Store Waste for Pickup waste->storage Secure

Caption: Workflow for Safe Handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.